molecular formula C16H9N5O6 B1584003 PIGMENT YELLOW 139 CAS No. 36888-99-0

PIGMENT YELLOW 139

Cat. No.: B1584003
CAS No.: 36888-99-0
M. Wt: 367.27 g/mol
InChI Key: VXQNQGCWKZPKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PIGMENT YELLOW 139 is a useful research compound. Its molecular formula is C16H9N5O6 and its molecular weight is 367.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1H-isoindole-1,3(2H)-diylidene)bis- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); PVC (rigid). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5O6/c22-11-7(12(23)19-15(26)18-11)9-5-3-1-2-4-6(5)10(17-9)8-13(24)20-16(27)21-14(8)25/h1-4H,(H2,18,19,22,23,26)(H3,20,21,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQNQGCWKZPKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)NC(=O)NC3=O)N=C2C4=C(NC(=O)NC4=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068007
Record name C.I. Pigment Yellow 139
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Other Solid
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1H-isoindole-1,3(2H)-diylidene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

36888-99-0
Record name Pigment Yellow 139
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036888990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1H-isoindole-1,3(2H)-diylidene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Yellow 139
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5'-(1H-isoindole-1,3(2H)-diylidene)dibarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT YELLOW 139
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW25289FVV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

C.I. Pigment Yellow 139 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Pigment Yellow 139 is a high-performance organic pigment belonging to the isoindoline (B1297411) class. It is a yellow-orange solid known for its excellent light and weather fastness, thermal stability, and resistance to solvents.[1][2] These properties make it a preferred colorant in demanding applications such as automotive coatings, industrial paints, high-quality printing inks, and the coloration of various plastics.[1][3] Chemically identified as 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid, its robust molecular structure contributes to its stability.[4] While its primary applications are industrial, its classification as a biological dye and indicator suggests potential, albeit currently underexplored, utility in life science research.[5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and toxicological profile, intended for a technical audience.

Chemical Identity and Structure

C.I. This compound is a heterocyclic compound characterized by a central isoindoline core condensed with two barbituric acid moieties.[6] This structure is responsible for its chromophoric properties and high stability.

Chemical Structure:

Caption: Chemical structure of C.I. This compound.

IdentifierValueReference
C.I. Name This compound[7]
C.I. Number 56298[7]
CAS Number 36888-99-0[4]
EU Number 253-256-2[4]
Chemical Family Isoindoline[7]
IUPAC Name 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid[4]
Synonyms 5-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]-1,3-diazinane-2,4,6-trione, Paliotol Yellow, Isoindoline Yellow[4]
Molecular Formula C16H9N5O6[8]
Molecular Weight 367.27 g/mol [8]
SMILES C1=CC=C2C(=C1)C(=C3C(=O)NC(=O)NC3=O)N=C2C4=C(NC(=O)NC4=O)O[4]
InChIKey VXQNQGCWKZPKET-UHFFFAOYSA-N[4]

Physicochemical and Spectral Properties

C.I. This compound is a yellow to reddish-yellow powder.[3][9] Its physical and chemical properties are summarized below.

Physical Properties
PropertyValueReference
Appearance Yellow powder[7]
Melting Point > 400 °C[10]
Density 1.50 - 1.70 g/cm³[7]
Bulk Density 0.2-0.3 g/cm³ (20-40 g/ml)[11]
Specific Surface Area 40 - 70 m²/g[7]
Oil Absorption 35 - 65 g/100g [7][12]
Water Solubility Insoluble (2.9 µg/L at 25 °C)[11][13]
pH Value 5.0 - 8.0[9][12]
Spectral Properties
  • UV-Vis Spectroscopy: One source reports a maximum absorption wavelength of 595 nm, however, this value is atypical for a yellow pigment and should be treated with caution.[14] Further experimental validation is required to determine the accurate UV-Vis absorption spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum of C.I. This compound is available in the Infrared and Raman Users Group (IRUG) database. The spectrum displays characteristic peaks corresponding to its functional groups.[15]

Fastness Properties

The pigment exhibits excellent resistance to various environmental and chemical factors.

PropertyRating (1-5 scale, unless specified)Reference
Light Fastness (Full Shade) 6-8 (1-8 scale)[7][9]
Light Fastness (Reduced Tinting) 5-7 (1-8 scale)[7][9]
Heat Resistance Stable up to 240-260 °C[2]
Acid Resistance 5[9]
Alkali Resistance 5[9]
Ethanol Resistance 5[7]
Ethyl Acetate Resistance 5[7]
Migration Resistance 5[9]

Experimental Protocols: Synthesis

The synthesis of C.I. This compound is typically a two-step process involving the formation of an intermediate, 1,3-diiminoisoindoline (B1677754), followed by its condensation with barbituric acid.[16][17]

Synthesis Workflow

Caption: General synthesis workflow for C.I. This compound.

Detailed Protocol

The following protocol is adapted from patent literature and provides a representative method for the laboratory-scale synthesis of C.I. This compound.[16]

Step 1: Synthesis of 1,3-Diiminoisoindoline

  • To a four-necked flask, add 19.2g of phthalonitrile, 1.2g of potassium carbonate, and 150ml of isopropanol.

  • With stirring, slowly add 12.6g of 25% aqueous ammonia (B1221849) dropwise.

  • After the addition is complete, raise the temperature of the system to 40-50°C.

  • Maintain the reaction at this temperature for 3-4 hours to yield the 1,3-diiminoisoindoline intermediate.

Step 2: Condensation and Formation of Crude this compound

  • In a separate flask, add 39.5g of barbituric acid to 400ml of water and stir to create a uniform dispersion.

  • Add a mixture of 6.7g of citric acid and hydrochloric acid to the barbituric acid suspension.

  • At room temperature, add the resulting mixture from Step 1 dropwise to the barbituric acid suspension over a period of 1-1.5 hours.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture and filter to obtain the crude pigment product.

Step 3: Pigmentation (Purification)

  • The filter cake from Step 2 is re-slurried in water.

  • The slurry is subjected to a high-pressure treatment at elevated temperatures (e.g., 105-130°C) for several hours. This "pigmentation" step improves the crystalline form and pigmentary properties.

  • The purified pigment is then filtered, washed thoroughly with water, and dried to yield the final C.I. This compound product.

Toxicological and Ecotoxicological Profile

For professionals in drug development, understanding the toxicological profile of a compound is critical. C.I. This compound exhibits low acute toxicity.

Mammalian Toxicity
EndpointSpeciesRouteValueReference
Acute Oral LD50 RatOral> 5,000 mg/kg bw[13][18]
Acute Dermal LD50 RatDermal> 2,500 mg/kg bw[13]
Acute Inhalation LC50 RatInhalation> 5.42 mg/L air[13]
Skin Irritation RabbitDermalNon-irritant[19]
Eye Irritation RabbitOcularNon-irritant[19]
Sensitization --Non-sensitizing[18]
Mutagenicity --No mutagenic effect suspected[19]
Ecotoxicity

The pigment is classified as harmful to aquatic life with long-lasting effects.[20]

EndpointSpeciesDurationValueReference
Toxicity to Fish (LC50) Oryzias latipes (Japanese rice fish)96 h~11,000 mg/L[13]
Toxicity to Daphnia (EC50) Daphnia magna48 h> 100 mg/L[13]
Toxicity to Algae (EC50) Desmodesmus subspicatus72 h> 100 mg/L[13]
Toxicity to Microorganisms (NOEC) Activated sludge30 min≥ 1,000 mg/L[13]

Applications and Relevance to Drug Development

Industrial Applications

The primary use of C.I. This compound is as a colorant in a wide range of materials due to its excellent stability and fastness properties.[1]

  • Plastics: Recommended for coloring PVC, polyolefins (PP, PE), and engineering plastics.[1][2]

  • Coatings: Used in high-grade industrial and automotive paints, powder coatings, and coil coatings.[3]

  • Inks: Employed in various printing inks, including offset, water-based, and UV inks.[3]

Biological and Research Applications

C.I. This compound is classified as a biological dye and indicator.[5] However, specific applications in biological research, such as in staining protocols, as a fluorescent probe for specific analytes, or in signaling pathway studies, are not well-documented in publicly available literature.

Logical Relationship for Potential Research Utility:

PY139 C.I. This compound Properties Known Properties: - Isoindoline Core - Potential Fluorescence - Low Toxicity PY139->Properties Research_Areas Potential Research Areas Properties->Research_Areas suggests exploration in Staining Histological Staining Research_Areas->Staining Imaging Fluorescent Imaging Research_Areas->Imaging Carrier Drug Carrier (as nanoparticle) Research_Areas->Carrier

Caption: Potential research applications based on known properties.

While the isoindoline scaffold is a "privileged structure" found in several pharmaceutical compounds, there is no current evidence to suggest that this compound itself is used as a therapeutic agent or is under investigation in drug development pipelines. Its extremely low solubility would likely pose significant challenges for systemic drug delivery. However, its low toxicity and potential fluorescent properties could make it a candidate for specialized applications such as a component in medical device coloration or as a stable, inert marker in certain biological systems. Further research is needed to explore these possibilities.

References

An In-depth Technical Guide to Pigment Yellow 139 (CAS 36888-99-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to Pigment Yellow 139 (C.I. 56298), an organic pigment from the isoindoline (B1297411) class.

Chemical and Physical Properties

This compound, with the CAS number 36888-99-0, is a yellow-orange organic compound valued for its excellent light and weather resistance.[1][2] It is classified as a derivative of isoindoline.[2][3] The solid pigment is virtually insoluble in most solvents.[3][4]

Identification
IdentifierValue
CAS Number 36888-99-0[2]
C.I. Name This compound[1]
C.I. Number 56298[1]
EINECS Number 253-256-2[1]
IUPAC Name 5,5′-(1H-Isoindole-1,3(2H)-diylidene)di(1,3-diazinane-2,4,6-trione)[3]
Molecular Formula C₁₆H₉N₅O₆[3]
Molecular Weight 367.27 g/mol [5]
Chemical Class Isoindoline[1]
Physicochemical Data

The following table summarizes the key physicochemical data for this compound. Values can vary slightly between different commercial grades and measurement techniques.

PropertyValue
Appearance Yellow to orange powder/solid[3][6]
Melting Point > 200 °C[6]; > 460 °C[7]
Density 1.41 - 1.742 g/cm³[3][8]
Bulk Density ~310 kg/m ³[6]
pH Value 4.0 - 7.5[6][9]
Oil Absorption 35 - 69 g/100g [1][9]
Specific Surface Area 22 - 55 m²/g[1][10]
Water Solubility Insoluble[8]; 2.9 µg/L at 25 °C[7]
Organic Solubility Soluble in some organic solvents, glycol esters, and polycarboxylic acids[5][11]
Maximum Absorption (λmax) 595 nm[5][11]
Resistance and Fastness Properties

This compound exhibits high stability, making it suitable for demanding applications such as automotive and industrial coatings.[4][12]

PropertyRating/Value
Heat Stability 250 - 260 °C in HDPE[9][13]
Light Fastness (Masstone) 8 (on a scale of 1-8)[1][13]
Light Fastness (Tint) 7 - 8 (on a scale of 1-8)[13]
Weather Fastness Excellent[1]
Migration Resistance 5 (on a scale of 1-5)[1]
Acid Resistance 5 (on a scale of 1-5)[1]
Alkali Resistance 5 (on a scale of 1-5)[1]
Solvent Resistance (Ethanol, MEK, etc.) 5 (on a scale of 1-5, Excellent)[12]

Experimental Protocols

Detailed experimental data for this compound is often proprietary. However, the determination of its key properties generally follows standardized methodologies.

Synthesis of this compound

The synthesis is a multi-step process involving the formation of an intermediate followed by condensation.[3][4]

  • Preparation of 1,3-Diiminoisoindoline (B1677754): Phthalonitrile is reacted with ammonia (B1221849) or ammonia water in the presence of a catalyst (e.g., potassium carbonate) and an organic solvent (e.g., isopropanol).[7][14] The reaction mixture is heated to approximately 40-60°C for several hours.[7]

  • Condensation Reaction: The resulting 1,3-diiminoisoindoline is then condensed with barbituric acid in an acidic medium (e.g., a mixture of formic and sulfuric acid) to form the crude pigment.[14]

  • Pigmentation: The crude product undergoes a finishing or "pigmentation" step, which may involve solvent treatment or high-temperature filtration to achieve the desired crystal size, particle distribution, and application properties.[14][15]

Determination of Melting Point (General Protocol)

The high melting point of this pigment requires specialized apparatus. A general method is described below.[5][16]

  • Sample Preparation: A small amount of the dry pigment powder is finely ground and packed into a capillary tube to a height of 2-3 mm.[17]

  • Apparatus: A digital melting point apparatus with a heated metal block (e.g., Mel-Temp) or a Thiele tube with a high-temperature oil bath is used.[5]

  • Heating: The apparatus is heated rapidly to a temperature approximately 20°C below the expected melting point.[16] The heating rate is then reduced to 1-2°C per minute.[5]

  • Measurement: The temperature at which the first droplet of liquid is observed and the temperature at which the sample is completely molten are recorded. This range is reported as the melting point.[5][17] For a pure substance, this range is typically narrow.[16]

Determination of Lightfastness (ASTM D4303)

The lightfastness of pigments is a critical parameter, often evaluated using accelerated weathering tests according to ASTM standards.[8][11]

  • Sample Preparation: The pigment is dispersed into a specific vehicle (e.g., acrylic emulsion, oil). This paint is then applied uniformly onto a substrate and allowed to dry/cure completely. A portion of each sample is masked to serve as an unexposed reference.

  • Exposure: Samples are exposed to a controlled light source that simulates indoor daylight filtered through window glass. Common apparatus includes:

    • Xenon-Arc Chamber (Test Method C): This is a widely used method where specimens are exposed to a filtered xenon-arc lamp under controlled conditions of irradiance (e.g., 0.35 W/m²/nm at 340 nm), temperature, and humidity (e.g., 55 ± 5 %).[11] The total radiant exposure is typically specified, for instance, 1260 MJ/m².[11]

    • Fluorescent Lamp Apparatus (Test Method B/D): Utilizes specific fluorescent lamps to simulate indoor lighting.[6]

  • Evaluation: After the exposure period, the color of the exposed portion of the sample is compared to the unexposed (masked) portion.

  • Color Difference Calculation: The color difference (ΔEab) is measured using a spectrophotometer or colorimeter and calculated using the CIE 1976 Lab color difference equation.[8]

  • Lightfastness Rating: The pigment is assigned to a lightfastness category (e.g., ASTM Category I for excellent) based on the magnitude of the color change (ΔE*ab).[8]

Biological Activity and Signaling Pathways

As an industrial pigment, this compound is not designed for pharmaceutical applications and there is no scientific literature detailing its involvement in specific biological signaling pathways. Some suppliers market the compound as a "biological dye and indicator," which suggests potential use in laboratory staining, but specific applications are not well-documented.[14][18]

The core chemical structure, isoindoline, is found in a number of natural products and clinically approved drugs that exhibit a wide range of pharmacological activities.[19][20] These drugs are used for indications including inflammation, hypertension, and cancer.[20] However, the biological activity of these molecules is highly dependent on the specific functional groups attached to the isoindoline scaffold. The structure of this compound is distinct from these therapeutic agents, and its biological properties cannot be inferred from them.

Visualizations

Synthesis Workflow

The following diagram illustrates the general manufacturing process for this compound.

G cluster_reactants Raw Materials cluster_process Synthesis Process cluster_products Products Phthalonitrile Phthalonitrile Step1 Step 1: Intermediate Synthesis (Reaction in Solvent) Phthalonitrile->Step1 Ammonia Ammonia Ammonia->Step1 BarbituricAcid Barbituric Acid Step2 Step 2: Condensation (Acidic Medium) BarbituricAcid->Step2 Catalyst Catalyst Catalyst->Step1 Solvent Solvent Solvent->Step1 Intermediate 1,3-Diiminoisoindoline Step1->Intermediate Crude Crude PY 139 Step2->Crude Step3 Step 3: Pigmentation (Finishing Treatment) Final This compound Step3->Final Intermediate->Step2 Crude->Step3

General Synthesis Workflow for this compound.
Pigment Characterization Workflow

This diagram outlines a typical workflow for the analytical characterization of an organic pigment.

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Derived Data Sample Pigment Sample (e.g., PY 139) Spectroscopy Spectroscopy (FTIR, Raman, UV-Vis) Sample->Spectroscopy Microscopy Microscopy (SEM, Optical) Sample->Microscopy XRay X-Ray Analysis (XRF, XRD) Sample->XRay Thermal Thermal Analysis (TGA, DSC) Sample->Thermal Structure Chemical Structure Functional Groups Spectroscopy->Structure Morphology Particle Size Crystal Form Microscopy->Morphology Composition Elemental Composition XRay->Composition Stability Thermal Stability Melting Point Thermal->Stability

General Experimental Workflow for Pigment Characterization.

References

An In-depth Technical Guide to the Synthesis of Isoindoline Yellow (PY 139) from Phthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Isoindoline Yellow (Pigment Yellow 139), a high-performance organic pigment. The synthesis is a two-step process commencing with the formation of 1,3-diiminoisoindoline (B1677754) from phthalonitrile (B49051), followed by its condensation with barbituric acid. This document details the experimental protocols, reaction mechanisms, analytical data, and safety precautions associated with the synthesis of this vibrant yellow-orange pigment.

Overview of the Synthesis Pathway

The synthesis of Isoindoline Yellow (PY 139) is primarily a two-stage process. The first stage involves the reaction of phthalonitrile with ammonia (B1221849) in the presence of a catalyst to yield the intermediate, 1,3-diiminoisoindoline. The second stage is the condensation reaction of this intermediate with barbituric acid in an acidic aqueous medium to form the final pigment, 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid (PY 139).[1][2][3] Subsequent post-synthesis treatment, often referred to as "pigmentation," can be employed to enhance the pigment's physical properties such as crystallinity and dispersibility.

Reaction Mechanisms

Formation of 1,3-Diiminoisoindoline

The formation of 1,3-diiminoisoindoline from phthalonitrile and ammonia is a nucleophilic addition and cyclization process. The reaction is typically catalyzed by a base. A plausible mechanism involves the initial nucleophilic attack of ammonia on one of the nitrile groups of phthalonitrile. This is followed by a series of proton transfers and a subsequent intramolecular nucleophilic attack of the newly formed amino group on the second nitrile group, leading to the cyclized product, 1,3-diiminoisoindoline.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization Phthalonitrile Phthalonitrile Intermediate1 Intermediate 1 Phthalonitrile->Intermediate1 + NH₃ Ammonia NH₃ Intermediate1_2 Intermediate 1 Diiminoisoindoline 1,3-Diiminoisoindoline Intermediate1_2->Diiminoisoindoline Cyclization

Caption: Proposed reaction mechanism for the formation of 1,3-diiminoisoindoline.

Condensation with Barbituric Acid

The second stage of the synthesis is a condensation reaction between 1,3-diiminoisoindoline and two equivalents of barbituric acid. This reaction is typically acid-catalyzed and is a variant of the Knoevenagel condensation. The active methylene (B1212753) group of barbituric acid acts as a nucleophile, attacking the electrophilic carbon atoms of the imino groups in 1,3-diiminoisoindoline. This is followed by the elimination of ammonia to form the final conjugated pigment, PY 139.

G cluster_reactants Reactants cluster_product Product Diiminoisoindoline 1,3-Diiminoisoindoline PY139 This compound Diiminoisoindoline->PY139 Condensation (-2 NH₃) BarbituricAcid Barbituric Acid (2 eq.)

Caption: Condensation of 1,3-diiminoisoindoline with barbituric acid to form PY 139.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Synthesis of 1,3-Diiminoisoindoline (Intermediate)

This procedure is adapted from patent CN102585542A.

Materials:

  • Phthalonitrile

  • Methanol (or other alcohol solvent such as isopropanol)

  • Catalyst (e.g., Triethylamine, Potassium Carbonate, Sodium Hydroxide)

  • Ammonia (gas or aqueous solution)

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, gas inlet, and condenser, add phthalonitrile, the chosen organic solvent, and the catalyst.

  • Begin stirring the mixture.

  • Slowly introduce ammonia gas or add ammonia water dropwise into the flask.

  • Raise the temperature of the reaction mixture to between 30°C and 60°C (optimally 40-55°C).

  • Maintain the reaction at this temperature for 2 to 7 hours (typically 3-4 hours).

  • The resulting mixture containing 1,3-diiminoisoindoline can be used directly in the next step or the product can be isolated by cooling and filtration.

Synthesis of this compound (Crude)

This procedure is a continuation from the previous step, adapted from patent CN102585542A.

Materials:

  • 1,3-diiminoisoindoline mixture from the previous step

  • Barbituric acid

  • Water

  • Acid (e.g., Formic acid, Sulfuric acid, Citric acid, Hydrochloric acid)

Procedure:

  • In a separate flask, prepare a suspension of barbituric acid in water.

  • Add the chosen acid to the barbituric acid suspension to adjust the pH to a range of 2.5 to 5.0.

  • Slowly add the 1,3-diiminoisoindoline mixture from the first step to the acidic barbituric acid suspension at room temperature over a period of 1 to 1.5 hours with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain at reflux for 2 to 5 hours.

  • Cool the mixture and filter to collect the crude this compound as a filter cake. The mother liquor can be recovered for recycling.

Pigmentation (Finishing)

This optional step is to improve the pigment properties and is adapted from patent CN102585542A.

Materials:

  • Crude this compound filter cake

  • Water

  • Finishing agent (e.g., di-sec-octyl sodium sulfosuccinate, benzoic acid)

Procedure:

  • Resuspend the crude pigment filter cake in water to form a slurry.

  • Add a small amount of a finishing agent.

  • Transfer the slurry to a high-pressure reactor and heat to a temperature between 105°C and 130°C for 2 to 3 hours.

  • Cool the mixture, filter, wash the pigment with water, and dry to obtain the final this compound.

Data Presentation

Comparative Table of Reaction Conditions for 1,3-Diiminoisoindoline Synthesis
ParameterEmbodiment 1 (CN102585542A)Embodiment 2 (CN102585542A)General Range (CN101391977A)
Phthalonitrile 19.2 g19.2 g1 molar equivalent
Catalyst 0.8 g Triethylamine1.2 g Potassium Carbonate0.01-10% of phthalonitrile mass
Solvent 150 ml Methanol150 ml IsopropanolAlcohol (Methanol, Ethanol, etc.)
Ammonia Source 3 g Ammonia gas12.6 g Ammonia water (25%)Ammonia gas or water
Temperature 40-50°C40-50°C50-60°C
Reaction Time 4 hours3-4 hours4-6 hours
Reported Yield (Final PY139) 95.5%95.3%High yield
Physicochemical and Analytical Data for this compound
PropertyValue
Chemical Formula C₁₆H₉N₅O₆
CAS Number 36888-99-0
Appearance Yellow-orange solid
Solubility Virtually insoluble in most solvents
Heat Resistance (HDPE) Up to 250°C
Light Fastness Excellent
FT-IR Spectrum Characteristic peaks for C=O, N-H, and aromatic structures.
UV-Vis Spectrum Data not readily available in the searched literature. Recommended as a quality control measurement.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Finishing cluster_product Final Product Phthalonitrile Phthalonitrile Step1 Formation of 1,3-Diiminoisoindoline (Alcohol, Catalyst, 40-60°C) Phthalonitrile->Step1 Ammonia Ammonia Ammonia->Step1 BarbituricAcid Barbituric Acid Step2 Condensation Reaction (Aqueous Acid, Reflux) BarbituricAcid->Step2 Step1->Step2 Filtration1 Filtration Step2->Filtration1 Pigmentation Pigmentation (High Pressure, 105-130°C) Filtration1->Pigmentation Filtration2 Filtration & Washing Pigmentation->Filtration2 Drying Drying Filtration2->Drying PY139 This compound Drying->PY139

Caption: Overall experimental workflow for the synthesis of this compound.

Safety and Handling

Phthalonitrile:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May form combustible dust concentrations in air.

  • Precautions: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety goggles). Avoid creating dust.

Barbituric Acid:

  • Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Precautions: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.

General Precautions:

  • All reactions should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • The use of high-pressure reactors requires specialized training and equipment.

This technical guide provides a detailed framework for the synthesis of Isoindoline Yellow (PY 139). For successful and safe execution, it is imperative that researchers consult the original patent literature and adhere to all institutional safety guidelines.

References

Crystal structure and polymorphism of Pigment Yellow 139

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of C.I. Pigment Yellow 139

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of C.I. This compound (PY139), an isoindoline-based organic pigment. The document summarizes its known crystallographic data, details experimental protocols for its synthesis and structural characterization, and presents a visualization of its synthesis pathway.

Introduction to this compound

This compound, chemically known as 5,5'-(1H-Isoindole-1,3(2H)-diylidene)di(1,3-diazinane-2,4,6-trione), is a high-performance organic pigment valued for its excellent lightfastness, heat stability, and chemical inertness.[1][2] It belongs to the isoindoline (B1297411) class of pigments and is utilized in a wide range of applications, including plastics, coatings, and printing inks.[1][3] The performance characteristics of PY139 are intrinsically linked to its solid-state structure.

Polymorphism of this compound

Despite the common occurrence of polymorphism in organic pigments, which can significantly impact their physical and coloristic properties, there is currently no documented evidence of polymorphic forms for this compound in the reviewed scientific literature.[4] Scholarly sources explicitly state that no information regarding possible polymorphs has been found.[4] While different commercial grades of PY139 exist, these variations are typically related to particle size distribution and specific surface area, which influence properties like hue and opacity, rather than distinct crystalline structures.[1]

Crystal Structure of this compound

The crystal structure of this compound was determined from powder X-ray diffraction data.[4] The pigment crystallizes in the orthorhombic space group Cmca, with eight molecules per unit cell.[4] The molecule itself possesses mirror symmetry and is situated on the mirror planes within the crystal structure.[4]

Crystallographic Data

The crystallographic data for the known crystal structure of this compound is summarized in the table below.

ParameterValue[4]
Crystal SystemOrthorhombic
Space GroupCmca
a (Å)21.08
b (Å)13.91
c (Å)9.92
α (°)90
β (°)90
γ (°)90
Volume (ų)2907
Z8
Density (calculated) (g/cm³)1.68

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process:

  • Preparation of 1,3-Diiminoisoindoline (B1677754): This intermediate is synthesized from the reaction of phthalonitrile (B49051) with ammonia. In a typical procedure, phthalonitrile, a catalyst (such as sodium methoxide), and an organic solvent (like methanol) are placed in a reactor. Ammonia gas is then introduced, and the reaction mixture is heated to a temperature between 30°C and 60°C for several hours.[5]

  • Condensation Reaction: The resulting 1,3-diiminoisoindoline is then reacted with barbituric acid in an acidic aqueous medium to produce the crude this compound.[6] The crude product subsequently undergoes a pigmentation process to obtain the desired physical form and properties.

Crystal Structure Determination

The crystal structure of this compound was elucidated using powder X-ray diffraction (PXRD) data due to the unavailability of single crystals of sufficient size and quality.[4] The process involved:

  • Data Collection: A high-quality PXRD pattern of the pigment powder was collected using a laboratory-based X-ray diffractometer.[4]

  • Structure Prediction: Computational methods, specifically the Polymorph Predictor software, were employed to generate a multitude of candidate crystal structures.[4]

  • Comparison and Refinement: The calculated powder patterns of the predicted structures were compared with the experimental PXRD pattern. The structure that provided the best fit was selected as the most probable candidate.[4]

  • Rietveld Refinement: A final validation of the proposed structure was performed using rigid-body Rietveld refinement, which refined the structural model against the experimental powder data.[4]

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic route to this compound.

Synthesis_of_Pigment_Yellow_139 Phthalonitrile Phthalonitrile 1,3-Diiminoisoindoline 1,3-Diiminoisoindoline Phthalonitrile->1,3-Diiminoisoindoline Reaction with Ammonia Ammonia Ammonia->1,3-Diiminoisoindoline Pigment_Yellow_139 This compound 1,3-Diiminoisoindoline->Pigment_Yellow_139 Condensation with Barbituric_Acid Barbituric Acid Barbituric_Acid->Pigment_Yellow_139

Caption: Synthetic pathway of this compound.

Conclusion

This compound possesses a well-defined crystal structure that has been successfully determined from powder X-ray diffraction data. To date, no polymorphic forms of this pigment have been reported in the scientific literature. The established synthesis route provides a reliable method for its production. A thorough understanding of its solid-state chemistry is crucial for optimizing its performance in various industrial applications. Further research could explore the possibility of inducing polymorphism through different crystallization conditions, which might lead to new grades of PY139 with enhanced properties.

References

An In-depth Technical Guide to the Photophysical Properties of Pigment Yellow 139

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 139 (PY 139) is a high-performance organic pigment belonging to the isoindoline (B1297411) class. Chemically identified as 5,5′-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid, it is known for its reddish-yellow shade, excellent lightfastness, and thermal stability.[1][2] While its primary applications are in demanding industrial sectors such as plastics, coatings, and inks, its characteristic luminescence and status as a biological dye suggest potential utility in scientific research and development.[3][4] This guide provides a detailed overview of the core photophysical properties of this compound, outlines experimental protocols for their measurement, and presents logical workflows for its characterization.

Core Photophysical and Physicochemical Properties

This compound exhibits strong fluorescence and remarkable stability, which are key characteristics for a range of advanced applications.[3] Its properties are largely dictated by its rigid, planar isoindoline structure. The quantitative photophysical and related properties are summarized below.

PropertyValueSource(s)
Chemical Class Isoindoline[1][2]
Molecular Formula C₁₆H₉N₅O₆[5]
Molecular Weight 367.27 g/mol [5]
Appearance Yellow to reddish-yellow powder[4][5]
Excitation Wavelength (λex) 530 nm[3]
Max. Emission Wavelength (λem) 572 nm[3]
Stokes Shift ~42 nmCalculated
Max. Absorption Wavelength (λabs) 595 nm*[5][6]
Lightfastness (1-8 scale) 7 - 8 (Excellent)[7][8]
Heat Stability (in HDPE) 240 - 260 °C[4][7]
Solubility Virtually insoluble in most solvents[1][2]
Specific Gravity ~1.7 g/cm³[7]

*Note: There is a discrepancy in the reported maximum absorption wavelength. Some commercial datasheets report 595 nm, while experimental studies show strong excitation at 530 nm, which is more consistent with its yellow-orange color and the observed emission at 572 nm. Researchers should experimentally determine the optimal absorption/excitation wavelength for their specific application and dispersion.

Logical & Experimental Workflows

Structure-Property Relationship

The robust performance of this compound is intrinsically linked to its molecular structure. The isoindoline core provides a rigid and conjugated system that is fundamental to its high stability and strong fluorescence.

A Isoindoline Core (Rigid, Planar Structure) B High Lightfastness (ASTM I) A->B C Excellent Thermal Stability (>240 °C) A->C D Strong Fluorescence (Emission ~572 nm) A->D E Chemical Inertness A->E

Fig. 1: Relationship between the isoindoline structure and key properties of PY 139.
Experimental Workflow for Photophysical Characterization

A systematic approach is required to accurately characterize the photophysical properties of a pigment like PY 139. The following workflow outlines the key stages from sample preparation to data analysis.

cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis A1 Disperse Pigment in Appropriate Medium (e.g., Solvent or Polymer Film) A2 Prepare a Series of Dilutions A1->A2 B1 UV-Vis Absorption Spectroscopy A2->B1 B2 Steady-State Fluorescence Spectroscopy B1->B2 B3 Time-Resolved Fluorescence Spectroscopy B2->B3 C1 Determine λmax(abs) B3->C1 C2 Determine λmax(em) & Stokes Shift C1->C2 C3 Calculate Fluorescence Quantum Yield (ΦF) C2->C3 C4 Determine Fluorescence Lifetime (τF) C2->C4

Fig. 2: Standard experimental workflow for photophysical analysis of pigments.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate data. Given PY 139's insolubility, sample preparation is a critical step.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax(abs)) of this compound.

Materials:

  • This compound powder.

  • High-purity solvent (e.g., ethanol, acetone) or a transparent polymer matrix (e.g., PMMA).

  • Dual-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length) or transparent films.

  • Ultrasonic bath.

Protocol:

  • Sample Preparation (Dispersion Method):

    • Accurately weigh a small amount of PY 139 powder (e.g., 1 mg).

    • Add it to a known volume of solvent (e.g., 10 mL).

    • Disperse the pigment using an ultrasonic bath for 15-30 minutes to create a fine, homogeneous suspension. Due to insolubility, this will be a measurement of an extinction spectrum (absorption + scattering).

    • Immediately before measurement, ensure the dispersion is well-mixed.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 300 nm to 800 nm).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank in the reference beam path and record a baseline.

    • Replace the blank with the cuvette containing the pigment dispersion.

    • Measure the absorption spectrum. The absorbance values at the peak should ideally be within the linear range of the instrument (typically 0.1 to 1.0 A.U.) to ensure accuracy.[9]

    • Identify the wavelength(s) of maximum absorbance (λmax).

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex, λem) and characterize the fluorescence profile.

Materials:

  • Pigment dispersion (prepared as for UV-Vis).

  • Spectrofluorometer with excitation and emission monochromators.

  • Quartz cuvettes (4-sided polished).

Protocol:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Emission Spectrum Measurement:

    • Place the cuvette with the pigment dispersion in the sample holder.

    • Set the excitation monochromator to the determined λmax(abs) (e.g., 530 nm).[3]

    • Scan the emission monochromator across a relevant range (e.g., 540 nm to 800 nm) to record the fluorescence emission spectrum.[3]

    • The peak of this spectrum is the maximum emission wavelength (λem).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the determined λem (e.g., 572 nm).

    • Scan the excitation monochromator over a range preceding the emission wavelength (e.g., 300 nm to 560 nm).

    • The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelengths.

Fluorescence Quantum Yield (ΦF) and Lifetime (τF) Determination (General Protocol)
  • Quantum Yield (Relative Method): The quantum yield can be determined by comparing the integrated fluorescence intensity of the PY 139 dispersion to that of a well-characterized standard with a known quantum yield and similar absorption/emission range (e.g., Rhodamine 6G). The measurement requires dilute samples with low absorbance (<0.1) to minimize reabsorption effects.

  • Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC): This is the most common technique for measuring fluorescence lifetime.[10][11] The pigment dispersion is excited by a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser). The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly. A histogram of these delay times is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τF).[10]

Applications in Research and Drug Development

While PY 139 is not a conventional therapeutic agent, its properties could be leveraged in several research contexts:

  • Biological Indicator: As a "biological dye," its fluorescence could be used for staining or as an inert marker in biological systems, provided its insolubility and potential for aggregation are managed.[12]

  • Fluorescent Probe Development: The stable isoindoline core could serve as a scaffold for developing new fluorescent probes. Functionalization of the molecule could introduce specificity for certain analytes or biological targets.

  • Drug Delivery: Micronized or nano-formulations of PY 139 could be explored as fluorescently traceable carriers in drug delivery systems, allowing for visualization and tracking of the delivery vehicle.

Conclusion

This compound is a robust fluorophore characterized by its exceptional stability and strong emission in the yellow-orange region of the spectrum. Its photophysical properties are directly attributable to its isoindoline chemical structure. While detailed quantum efficiency and lifetime data remain to be published, the protocols outlined in this guide provide a clear framework for the comprehensive characterization of this and similar pigment systems. Its high performance and strong luminescence make it a person of interest not only for industrial applications but also as a potential platform for the development of advanced materials in scientific and biomedical research.

References

A Comprehensive Technical Guide to the Thermal Degradation Analysis of Pigment Yellow 139

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a thorough examination of the thermal degradation of Pigment Yellow 139 (PY 139), an isoindoline-based colorant. Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes available data on the pigment's thermal stability, outlines detailed experimental protocols for its analysis, and presents visual representations of its chemical structure and analytical workflows.

Introduction to this compound

This compound is a high-performance organic pigment recognized for its vibrant reddish-yellow hue, excellent lightfastness, and good thermal stability.[1][2] Chemically, it is classified as a derivative of isoindoline (B1297411).[1][3] Its synthesis typically involves the condensation of 1,3-diiminoisoindoline (B1677754) with barbituric acid.[3][4][5] This structure imparts the pigment with its characteristic stability and color properties.

Thermal Stability and Degradation Profile

The thermal stability of this compound is a critical parameter for its application in various materials, particularly in plastics and coatings that undergo high-temperature processing. However, there is some variance in the reported thermal decomposition data. Some sources indicate a general heat resistance of up to 250-260°C in polymers like HDPE, with decomposition and a dulling of color occurring at temperatures above this range.[1][6][7] Other safety data sheets present conflicting information, with one suggesting a melting point of >200°C and a decomposition temperature above 200°C, and another indicating a significantly higher melting point of >460°C.[8][9] A further safety data sheet notes thermal decomposition beginning at temperatures greater than 105°C as determined by Differential Thermal Analysis (DTA).[10]

Due to the absence of specific published TGA/DSC thermograms in the reviewed literature, the following table summarizes the range of reported thermal properties.

Table 1: Summary of Reported Thermal Properties of this compound

PropertyReported Value(s)Analytical MethodSource(s)
Heat Stability in HDPEUp to 250 °C; Up to 260 °CApplication Testing[6][7]
Melting Point> 200 °CNot Specified[9]
> 460 °CNot Specified[8]
Onset of Decomposition> 105 °CDTA[10]
> 200 °CNot Specified[9]
> 250 °CApplication Testing[1][6]

Experimental Protocols for Thermal Analysis

To accurately assess the thermal degradation of this compound, a combination of analytical techniques is recommended. The following are detailed, representative protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5%, 10%, and 50% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the endothermic or exothermic nature of the decomposition process.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to a temperature above the expected decomposition temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the peak temperatures and the enthalpy changes associated with these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Experimental Conditions:

    • Pyrolysis:

      • Pyrolysis Temperature: 600 °C (a common temperature for pigment analysis).

      • Pyrolysis Time: 10-20 seconds.

    • Gas Chromatography:

      • Injector Temperature: 250-300 °C.

      • Carrier Gas: Helium, with a constant flow rate.

      • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp to 300 °C at 10 °C/min.

        • Hold at 300 °C for 10 minutes.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Visualizations

Chemical Structure of this compound

PY139_Structure cluster_isoindoline Isoindoline Core PY139_img PY139_img

Caption: Chemical Structure of this compound.

Experimental Workflow for Thermal Degradation Analysis

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample This compound Powder TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC/MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->PyGCMS TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data PyGCMS_Data Identification of Degradation Products PyGCMS->PyGCMS_Data Interpretation Determination of: - Decomposition Temperature - Thermal Transitions - Degradation Pathway TGA_Data->Interpretation DSC_Data->Interpretation PyGCMS_Data->Interpretation

Caption: Workflow for the thermal degradation analysis of this compound.

Potential Degradation Pathway

Potential degradation products could include phthalonitrile, barbituric acid, and related fragments, as well as oxides of carbon and nitrogen, particularly under oxidative conditions.[8] Py-GC/MS analysis is crucial for the definitive identification of these fragments, which would allow for the elucidation of the precise degradation mechanism.

Degradation_Pathway PY139 This compound Heat High Temperature (>250 °C) PY139->Heat Intermediates Unstable Intermediates Heat->Intermediates Products Degradation Products: - Phthalonitrile - Barbituric acid fragments - COx, NOx Intermediates->Products

Caption: A proposed general pathway for the thermal degradation of this compound.

Conclusion

The thermal degradation analysis of this compound is essential for defining its processing limits and ensuring its performance in high-temperature applications. While there is some inconsistency in the reported thermal stability data, it is generally considered stable up to at least 250°C. A comprehensive analytical approach employing TGA, DSC, and Py-GC/MS is necessary for a complete characterization of its thermal behavior. The detailed experimental protocols and workflows presented in this guide provide a solid foundation for researchers and scientists to conduct a thorough thermal degradation analysis of this important pigment. Further research, particularly using Py-GC/MS, is warranted to definitively identify the degradation products and elucidate the precise decomposition mechanism.

References

Technical Guide: Solubility of Pigment Yellow 139 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Yellow 139 (PY 139), an isoindoline-based organic pigment. Due to its chemical nature, this compound is characterized by very low solubility in most common organic solvents. This property is a key determinant of its performance in various applications, including plastics, coatings, and printing inks, where high resistance to migration and bleeding is essential.

Quantitative and Qualitative Solubility Data

This compound is consistently described as "virtually insoluble" in most organic solvents across technical literature.[1][2] While extensive quantitative data is scarce, a combination of qualitative assessments and specific quantitative measurements provides a clear picture of its solubility profile.

The following table summarizes the available solubility and resistance data for this compound in various solvents. The resistance to bleeding and migration is a strong indicator of its low solubility.

SolventQuantitative SolubilityTemperature (°C)Resistance Rating (1-5 Scale)Source
Water2.9 µg/L25Insoluble[3]
Methyl Ethyl Ketone (MEK)Data Not AvailableNot Specified5 (Excellent)[4]
EthanolData Not AvailableNot Specified5 (Excellent)[4]
Ethyl AcetateData Not AvailableNot Specified5 (Excellent)[4]
XyleneData Not AvailableNot Specified5 (Excellent)[4]
Mineral SpiritsData Not AvailableNot Specified5 (Excellent)[4]

Note: A resistance rating of 5 indicates no bleeding or discoloration, signifying very low solubility.

Experimental Protocol for Determining Pigment Solubility

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent at a given temperature.

Materials:

  • This compound sample

  • Selected organic solvents (e.g., MEK, Ethanol, Toluene, Ethyl Acetate)

  • Analytical balance (accurate to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Beakers and flasks

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed flask.

    • Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Pigment:

    • After the equilibration period, allow the suspension to settle.

    • To separate the dissolved pigment from the solid particles, centrifuge the suspension at a high speed.

    • Carefully draw a known volume of the clear supernatant using a syringe and pass it through a syringe filter to remove any remaining fine particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed, dry beaker.

    • Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent's boiling point allows and the pigment is thermally stable at that temperature.

    • Once the solvent is fully evaporated, place the beaker in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the pigment (e.g., 80-100 °C) until a constant weight is achieved.

    • Cool the beaker in a desiccator and weigh it on the analytical balance.

  • Calculation of Solubility:

    • The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Mass of beaker + dried pigment) - (Mass of beaker)] / (Volume of supernatant taken) * 100

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system based on the required solubility characteristics of this compound for a specific application.

G start Define Application Requirements solubility_needed Is Solubility a Critical Parameter? start->solubility_needed insolubility_preferred Insolubility Preferred (e.g., Coatings, Plastics) solubility_needed->insolubility_preferred No solubility_required Controlled Solubility Required (e.g., Specific Formulations) solubility_needed->solubility_required Yes screen_solvents Screen Common Organic Solvents (Ketones, Esters, Aromatics, Alcohols) insolubility_preferred->screen_solvents quantitative_test Perform Quantitative Solubility Test (Gravimetric Method) solubility_required->quantitative_test qualitative_test Perform Qualitative Bleed Test screen_solvents->qualitative_test evaluate_results Evaluate Solubility Data qualitative_test->evaluate_results quantitative_test->evaluate_results evaluate_results->screen_solvents Does Not Meet Criteria select_solvent Select Optimal Solvent System evaluate_results->select_solvent Meets Criteria end Final Formulation select_solvent->end

Caption: Workflow for solvent selection based on solubility needs.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Weigh Excess PY 139 prep2 Add to Known Volume of Solvent prep1->prep2 prep3 Equilibrate at Constant Temp (e.g., 24-48h) prep2->prep3 sep1 Centrifuge Suspension prep3->sep1 sep2 Filter Supernatant (0.45 µm filter) sep1->sep2 an1 Evaporate Solvent from Known Volume of Filtrate sep2->an1 an2 Dry Residue to Constant Weight an1->an2 an3 Calculate Solubility (g/100 mL) an2->an3

References

Unveiling the Luminescent Potential of Pigment Yellow 139: A Technical Guide to its Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the fluorescence properties of Pigment Yellow 139 (PY 139), an isoindoline-based colorant. While recognized for its excellent lightfastness and use in various industrial applications, its fluorescent characteristics are less documented. This document serves as a resource for researchers, scientists, and professionals in drug development by detailing the known fluorescent properties of PY 139 and providing a rigorous experimental protocol for the determination of its absolute fluorescence quantum yield, a critical parameter for evaluating its potential in advanced applications.

Quantitative Photophysical Data

To date, a specific fluorescence quantum yield for this compound has not been reported in peer-reviewed literature. However, qualitative studies have confirmed its luminescent nature. The pigment exhibits a strong fluorescence band in the yellow range of the spectrum.[1] The known photophysical properties are summarized in the table below.

PropertyValueExperimental ConditionsReference
Chemical Formula C₁₆H₉N₅O₆N/A[2]
Molar Mass 367.27 g/mol N/A[3]
Appearance Yellow-orange solid powderSolid state[2]
Excitation Maximum (λex) 530 nmPowder sample[1]
Emission Maximum (λem) 572 nmPowder sample[1]
Fluorescence Quantum Yield (Φf) Not Reported--

Experimental Protocol: Absolute Fluorescence Quantum Yield Measurement of this compound Powder

The determination of the absolute fluorescence quantum yield of a solid sample like this compound necessitates the use of an integrating sphere to capture all emitted photons. The following protocol outlines the steps for this measurement using a calibrated fluorescence spectrophotometer equipped with an integrating sphere accessory.[4][5][6][7]

Instrumentation and Materials
  • Fluorescence Spectrophotometer with a high-sensitivity photomultiplier tube detector.

  • Integrating Sphere Accessory.

  • Powder sample holder.

  • This compound powder.

  • Calibrated light source for emission correction.

  • Standard white diffuser plate for excitation correction.

Procedure
  • System Configuration and Correction:

    • Install the integrating sphere accessory into the fluorescence spectrophotometer.

    • Perform instrument correction factor generation for both the excitation and emission monochromators to ensure accurate spectral measurements.[5]

    • Measure the integrating sphere correction factors to account for the sphere's reflectivity characteristics.[5]

  • Measurement of Incident Light (Reference):

    • With the integrating sphere empty, measure the spectrum of the excitation light at 530 nm. This provides the intensity of the incident photons (S₀).[7]

  • Measurement of Scattered and Emitted Light (Sample):

    • Place the powder sample holder containing this compound into the integrating sphere.

    • Measure the spectrum over a range that includes the excitation wavelength and the expected emission range (e.g., 500 nm to 800 nm).

    • The resulting spectrum will show a peak at the excitation wavelength corresponding to scattered light (S₁) and a broader band corresponding to the fluorescence emission (S₂).

  • Data Analysis and Quantum Yield Calculation:

    • Integrate the area under the incident light peak (S₀).

    • Integrate the area under the scattered light peak from the sample measurement (S₁).

    • Integrate the area under the fluorescence emission band from the sample measurement (S₂).

    • The number of absorbed photons is proportional to S₀ - S₁.

    • The number of emitted photons is proportional to S₂.

    • The fluorescence quantum yield (Φf) is calculated as the ratio of the number of emitted photons to the number of absorbed photons:

      **Φf = S₂ / (S₀ - S₁) **

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the absolute measurement of the fluorescence quantum yield for a solid powder sample.

experimental_workflow cluster_setup System Preparation cluster_measurement Data Acquisition cluster_analysis Calculation setup1 Install Integrating Sphere setup2 Generate Instrument Correction Factors setup1->setup2 meas1 Measure Incident Light (S₀) (Empty Sphere) setup2->meas1 meas2 Measure Scattered and Emitted Light (S₁ + S₂) (PY 139 Sample) meas1->meas2 analysis1 Integrate Spectral Areas (S₀, S₁, S₂) meas2->analysis1 analysis2 Calculate Quantum Yield Φf = S₂ / (S₀ - S₁) analysis1->analysis2 result result analysis2->result Quantum Yield (Φf)

Workflow for Absolute Quantum Yield Measurement.

As this compound is not used in biological contexts, a signaling pathway diagram is not applicable. The provided workflow diagram details the necessary experimental steps to quantify its fluorescent properties. The lack of a reported quantum yield value highlights an opportunity for further research to fully characterize this fluorescent pigment.

References

Pigment Yellow 139: A Technical Guide for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 139 (PY139), an isoindoline-based organic compound, is a high-performance pigment widely utilized in industrial applications for its exceptional stability and vibrant color.[1][2][3] Several commercial suppliers have recently categorized PY139 as a "biological dye and indicator," sparking interest in its potential for life science research.[4][5] This technical guide provides a comprehensive review of the existing data on this compound, evaluates its potential as a biological dye and indicator based on its known properties and the activities of related compounds, and offers a roadmap for its scientific validation in biological applications. While direct evidence in biological systems is scarce, its inherent fluorescence, high photostability, and low toxicity profile suggest a promising, yet unexplored, frontier in cellular imaging and sensing.

Introduction

This compound, also known by its Colour Index name C.I. 56298, is a synthetic organic pigment belonging to the isoindoline (B1297411) class.[1][2] Its molecular structure imparts significant stability, making it resistant to heat, light, and various chemical agents.[3][6][7] These properties have cemented its role in demanding industrial applications, including automotive coatings, plastics, and high-grade printing inks.[3][6][7]

The classification of PY139 as a "biological dye and indicator" by several chemical vendors is intriguing.[4][5] However, a thorough review of the scientific literature reveals a significant gap; there are no published studies detailing its use for cell staining, as a fluorescent probe in a biological context, or as a quantitative biological indicator. This guide aims to bridge this gap by consolidating the available physicochemical and toxicological data and framing it within the context of biological research. We will explore the potential of PY139 by examining the properties of the broader isoindoline chemical family, which has shown promise in the development of fluorescent probes for cell and tissue imaging.[8][9][10]

Physicochemical and Photophysical Properties

The suitability of any compound for biological imaging or sensing is fundamentally dependent on its physical, chemical, and photophysical characteristics. While most available data for PY139 pertains to its use as a solid pigment, it provides a critical foundation for predicting its behavior in biological systems.

One recent study on the artificial aging of pigments has confirmed that PY139 is not only highly photostable but also exhibits characteristic luminescence. The study identified a maximum fluorescence emission at 572 nm when excited at 530 nm , providing the first concrete evidence of its potential as a fluorophore.[11] Some commercial sources also claim it changes color with pH, a critical property for an indicator, though quantitative data on the pKa or effective range is not publicly available.[12][13]

The following tables summarize the available quantitative data for this compound.

Table 1: General and Physical Properties
PropertyValueSource(s)
Chemical Name 5,5'-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid[1][3]
C.I. Name This compound[1][2]
C.I. Number 56298[1][2]
CAS Number 36888-99-0[1]
Molecular Formula C₁₆H₉N₅O₆[1]
Molecular Weight 367.27 g/mol [12][14]
Appearance Yellow to reddish-yellow powder[12][15]
Density 1.6 - 1.742 g/cm³[1][2]
Solubility Virtually insoluble in water; Soluble in some organic solvents[1][12][13]
pH Value (in suspension) 5.0 - 7.0[2][6][15]
Oil Absorption 35 - 50 g/100g [2][6][16]
Table 2: Photophysical Properties
PropertyValueSource(s)
Excitation Maximum (λex) 530 nm[11]
Emission Maximum (λem) 572 nm[11]
Absorption Maximum (λabs) 595 nm (in organic solvent)[12][13]
Photostability Excellent (Lightfastness rating of 7-8 on a scale of 8)[6][7][14]
Table 3: Resistance and Fastness Properties
PropertyRating/ValueSource(s)
Heat Resistance Stable up to 250-280 °C[6][7][15]
Acid Resistance Excellent (Rating 5/5)[6][15]
Alkali Resistance Good to Excellent (Rating 4-5/5)[6][15]
Solvent Resistance (Ethanol, MEK, etc.) Excellent (Rating 5/5)[2]
Migration Resistance (in PVC) Excellent (Rating 5/5)[2]

Toxicology and Biocompatibility Assessment

A primary consideration for any compound intended for biological use, particularly in live-cell imaging, is its cytotoxicity and overall biocompatibility. Toxicological data for this compound, derived from safety data sheets for its industrial use, indicates a low acute toxicity profile.

  • Acute Oral Toxicity: LD50 > 10,000 mg/kg in rats, suggesting it is virtually nontoxic after a single ingestion.[17]

  • Skin and Eye Irritation: Non-irritant in rabbit studies.[18]

  • Sensitization: Not found to be a skin sensitizer.[18]

While these findings are encouraging, they do not constitute a comprehensive biocompatibility assessment for in vitro or in vivo research applications. However, the broader class of isoindoline derivatives is actively being explored in drug development. Studies have shown that certain isoindoline-1,3-dione derivatives possess anticancer properties, inducing apoptosis in leukemia cell lines.[19][20] Other derivatives have demonstrated neuroprotective effects in neuronal-like cell lines by mitigating oxidative stress.[21] This suggests that the core isoindoline scaffold can be well-tolerated by biological systems, warranting further investigation into the specific biocompatibility of this compound in relevant cell models.

Potential as a Biological Fluorescent Probe

The confirmed fluorescence and high photostability of this compound are its most promising features for biological imaging.[11] The field of fluorescent probe development has seen significant advances by modifying existing dye scaffolds, and the isoindoline core is a prime candidate for such exploration.[8][10][22]

Modified isoindolediones have been successfully synthesized to create bright, red-shifted fluorescent probes for cell and tissue imaging, demonstrating minimal interference from cellular autofluorescence.[8][9] These probes can be designed as "turn-on" sensors that fluoresce only upon reacting with a specific analyte, such as reactive oxygen species (ROS).[23]

Given that this compound is already fluorescent, it may serve as a structural backbone for new probes or could potentially be used directly as a cellular stain. Its utility will depend on its ability to cross cell membranes and its potential to localize to specific organelles or structures. The workflow below outlines a logical progression for validating its use as a fluorescent biological stain.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Application A Determine Photophysical Properties in Biological Buffers (PBS, etc.) - Molar Absorptivity - Quantum Yield - Photostability B Assess Solubility & Stability in Aqueous Solutions (e.g., with DMSO) B->A C Cytotoxicity Assay (e.g., MTT, LDH in relevant cell lines) D Cellular Staining Protocol - Incubate cells with PY139 - Wash and fix (or live-cell imaging) C->D E Fluorescence Microscopy - Assess cell permeability - Determine subcellular localization D->E F Co-localization Study (Use organelle-specific markers, e.g., MitoTracker, ER-Tracker) E->F G Validated Fluorescent Stain (e.g., for cytoplasm, lipids, etc.) F->G

Workflow for validating PY139 as a fluorescent cell stain.

Potential as a Biological pH Indicator

Several sources mention that this compound changes color depending on the pH.[12][13] This property, if present within a physiologically relevant range (typically pH 4-8), could make it a useful visual or ratiometric indicator for monitoring pH in biological samples or cell culture media. However, there is currently no published data quantifying this pH sensitivity.

To validate PY139 as a biological pH indicator, a systematic spectroscopic analysis is required. The following generalized protocol outlines the necessary steps.

Experimental Protocol: Characterization of pH-Dependent Spectral Properties
  • Preparation of Stock Solution:

    • Due to its poor water solubility, prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Buffer Series:

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). Use buffers with appropriate buffering capacities for each range (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10).

    • Verify the final pH of each buffer solution using a calibrated pH meter.

  • Spectroscopic Measurements:

    • For each buffer in the series, prepare a sample by diluting the PY139 stock solution to a final working concentration (e.g., 10-50 µM). Ensure the final concentration of the organic solvent (DMSO) is low and consistent across all samples (e.g., <1%) to minimize solvent effects.

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum (e.g., from 300 nm to 700 nm) for each sample.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each sample. It is advisable to record an excitation spectrum first to determine the optimal excitation wavelength at different pH values.

  • Data Analysis:

    • Plot the absorbance at the wavelength of maximum change versus pH.

    • Plot the fluorescence intensity at the emission maximum versus pH.

    • Fit the resulting titration curves to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the pKa, which is the pH at which the protonated and deprotonated forms are present in equal concentrations.

The workflow for this characterization process is visualized below.

G A Prepare PY139 Stock Solution (in DMSO) C Dilute PY139 into each buffer A->C B Create Buffer Series (e.g., pH 2-12) B->C D Measure Absorbance Spectra (UV-Vis Spectrophotometer) C->D E Measure Fluorescence Spectra (Spectrofluorometer) C->E F Plot Absorbance/Fluorescence vs. pH D->F E->F G Calculate pKa (Determine useful pH range) F->G

Workflow for characterizing the pH indicator properties of PY139.

Conclusion and Future Outlook

This compound stands at an interesting crossroads between industrial application and potential biological utility. While its role as a high-performance pigment is well-established, its classification as a "biological dye and indicator" is, at present, largely aspirational and unsupported by rigorous scientific literature.

This guide has synthesized the available data to reveal that PY139 possesses several key attributes that make it a worthy candidate for biological research:

  • Confirmed Fluorescence: It is luminescent with known excitation and emission maxima.[11]

  • High Photostability: It exhibits excellent resistance to light, a crucial feature for fluorescence microscopy.[11]

  • Low Acute Toxicity: Preliminary data suggests a favorable safety profile.[17]

  • Promising Chemical Scaffold: The isoindoline core is a known platform for developing biologically active molecules and fluorescent probes.[8][21]

However, significant knowledge gaps remain. Its solubility in aqueous media, cell permeability, subcellular localization, and the specifics of its pH sensitivity are all uncharacterized.

For researchers, scientists, and drug development professionals, this compound represents an opportunity. It is an accessible, stable, and fluorescent compound that invites the very research needed to validate its biological applications. The experimental workflows proposed in this guide provide a clear path forward for any laboratory equipped for basic cell biology and spectroscopy to explore the potential of this "old" pigment and potentially teach it "new tricks" in the world of biological imaging and sensing.[22]

References

Pigment Yellow 139: A Technical Health and Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for Pigment Yellow 139 (CAS No. 36888-99-0), a reddish-yellow isoindoline (B1297411) pigment. The following sections detail its physical and chemical properties, toxicological and ecotoxicological data, safe handling procedures, and emergency response protocols pertinent to a laboratory setting. All quantitative data is summarized in structured tables for ease of reference, and key experimental methodologies are described.

Section 1: Physical and Chemical Properties

This compound is a solid organic compound that is virtually insoluble in water.[1] It is recognized for its excellent heat resistance and light fastness.[2]

PropertyValueReference
Chemical Formula C16H9N5O6[3][4]
Appearance Yellow to orange powder/solid[2][5]
Melting Point > 200 °C[3]
Boiling Point approx. 150 °C (onset)[3]
Density approx. 1.62 - 1.742 g/cm³ at 20 °C[1][3][5]
Bulk Density approx. 260 - 310 kg/m ³[3][6]
Water Solubility 2.9 µg/L at 25 °C (practically insoluble)[5][7]
pH Value 4 - 7[3][8]
Flash Point Not applicable (solid)[3]
Vapor Pressure Not tested (non-volatile solid)[3]

Section 2: Toxicological Data

This compound is considered to have low acute toxicity. It is not classified as hazardous according to several safety data sheets.[5][7][9] However, as with any chemical, appropriate handling procedures should be followed to minimize exposure.

Toxicity EndpointSpeciesRouteValueRemarksReference
Acute Oral Toxicity (LD50) Rat (male/female)Oral> 5000 mg/kg bwNo mortality or toxicity observed.[5][7]
Acute Dermal Toxicity (LD50) Rat (male/female)Dermal> 2500 mg/kg bw[5]
Acute Inhalation Toxicity (LC50) Rat (male/female)Inhalation> 5.42 mg/L air4-hour exposure.[5]
Skin Irritation/Corrosion RabbitDermalNon-irritantMay cause mechanical irritation.[3]
Eye Irritation/Corrosion RabbitOcularNon-irritantTested as a preparation according to OECD Guideline 405.[3]
Sensitization Guinea pigDermalNon-sensitizingBased on available data, classification criteria are not met.[3][6]
Mutagenicity No suspicion of a mutagenic effectBased on ingredients.[3]
Carcinogenicity No indication of a carcinogenic effectBased on available information.[3]
Repeated Dose Toxicity No known chronic effectsBased on experience and available information.[3]

Section 3: Ecotoxicological Data

This compound is classified as harmful to aquatic life with long-lasting effects.[3][6] Therefore, release into the environment should be avoided.

Ecotoxicity EndpointSpeciesDurationValueReference
Toxicity to Fish (LC50) Oryzias latipes (Japanese rice fish)96 hoursca. 11,000 mg/L[5]
Toxicity to Fish (LC50) Leuciscus idus (Ide)96 hours> 100 mg/L[6]
Toxicity to Daphnia (EC50) Daphnia magna48 hours> 100 mg/L[5]
Toxicity to Algae (EC50) Desmodesmus subspicatus72 hours> 100 mg/L[5]
Toxicity to Microorganisms (NOEC) Activated sludge30 minutes>= 1000 mg/L[5]

Section 4: Experimental Protocols

The toxicological and ecotoxicological data presented in this guide are primarily based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are internationally recognized methods for assessing the safety of chemicals.

Acute Oral Toxicity (based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[10] The test substance is administered in graduated doses to several groups of experimental animals, typically rodents, with one dose per group.[5] Observations of effects and mortality are made over a period of at least 14 days.[11] Animals that die during the test and survivors at the end of the observation period are necropsied.[5] The LD50 (Lethal Dose 50), the dose estimated to cause mortality in 50% of the test animals, is then calculated.[11]

Acute Dermal Toxicity (based on OECD Guideline 402)

This guideline assesses the adverse effects following a single, uninterrupted dermal application of a substance for 24 hours.[12] The test substance is applied to a shaved area of the skin (at least 10% of the body surface) of experimental animals, usually rats.[12][13] The animals are observed for signs of toxicity for at least 14 days.[11] The LD50 is determined through statistical analysis of mortality data.[11]

Acute Inhalation Toxicity (based on OECD Guideline 403)

This test evaluates the health hazards resulting from short-term exposure to an airborne substance.[3][14] The traditional LC50 protocol involves exposing animals, typically for 4 hours, to at least three concentrations of the test substance.[15] A "Concentration x Time" (C x t) protocol may also be used.[3] Animals are observed for at least 14 days, with detailed daily observations and weight measurements.[3] The LC50 (Lethal Concentration 50) is then determined.[14]

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

This test is used to assess the potential of a substance to cause eye irritation or corrosion.[16] A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit, with the other eye serving as a control.[6] The eyes are examined at 1, 24, 48, and 72 hours after application, and the degree of irritation is scored based on corneal opacity, iritis, and conjunctival redness and swelling (chemosis).[16]

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test determines the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna.[17] Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[18] The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group.[18] The EC50 (Effective Concentration 50), the concentration that immobilizes 50% of the daphnids, is calculated.[18]

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute lethal effects of a substance on fish.[19] Fish are exposed to the test substance in a geometric series of at least five concentrations for a period of 96 hours.[8] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is determined.[8]

Section 5: Laboratory Safety and Handling

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Respiratory Protection: For operations that may generate dust, a NIOSH-certified (or equivalent) organic vapor/particulate respirator is recommended.[3]

  • Eye Protection: Safety glasses with side-shields are required.[3] A face shield should be worn if there is a splashing hazard.[3]

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile rubber) should be worn.[7]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5] Due to the coloring properties of the product, closed work clothes are recommended to avoid stains.[3]

Handling and Storage
  • Handling: Handle in a well-ventilated area.[5] Avoid the formation of dust and aerosols.[5] Take precautionary measures against static discharges, as the product is capable of dust explosion under certain conditions.[3][6] Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5][8] Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[6]

Section 6: Emergency Procedures

First Aid Measures
  • Inhalation: If dust is inhaled, move the person to fresh air. If difficulties occur, seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation develops, seek medical attention.[3]

  • Eye Contact: Immediately flush the affected eyes with running water for at least 15 minutes, holding the eyelids open. If irritation persists, seek medical attention.[3]

  • Ingestion: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[6][7]

  • Specific Hazards: The product is capable of dust explosion.[3] In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[6][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3][8]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation and contact with the substance.[6] Use personal protective equipment.[5]

  • Environmental Precautions: Prevent the substance from entering drains, surface water, or groundwater.[5]

  • Methods for Cleaning Up: For small spills, pick up mechanically and dispose of in a suitable container.[3] For large spills, contain with a dust-binding material and dispose of.[3] Avoid raising dust.[3]

Section 7: Visualizations

The following diagrams illustrate key safety workflows and concepts related to the handling of this compound in a laboratory setting.

Spill_Response_Workflow cluster_0 Chemical Spill Procedure for this compound start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Size and Hazard) evacuate->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->don_ppe contain Contain the Spill (Use absorbent pads or booms) don_ppe->contain cleanup Clean Up Spill (Mechanically for solids, avoiding dust generation) contain->cleanup decontaminate Decontaminate the Area (Wipe with damp cloth) cleanup->decontaminate dispose Dispose of Waste (In a sealed, labeled container according to regulations) decontaminate->dispose remove_ppe Remove and Decontaminate PPE dispose->remove_ppe report Report the Incident remove_ppe->report

Caption: Workflow for handling a this compound spill.

Health_Effects_Pathway cluster_1 Exposure Routes and Potential Health Effects of this compound exposure Exposure Routes inhalation Inhalation (of dust) exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion respiratory_irritation Mechanical Respiratory Irritation inhalation->respiratory_irritation skin_irritation Mechanical Skin Irritation skin_contact->skin_irritation eye_irritation Mechanical Eye Irritation eye_contact->eye_irritation gastrointestinal_effects Gastrointestinal Discomfort ingestion->gastrointestinal_effects health_effects Potential Health Effects respiratory_irritation->health_effects skin_irritation->health_effects eye_irritation->health_effects gastrointestinal_effects->health_effects

Caption: Exposure routes and potential health effects.

References

An In-depth Technical Guide on the Environmental Fate and Toxicity of Isoindoline Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoindoline (B1297411) pigments are a class of high-performance organic pigments known for their excellent color strength, lightfastness, and thermal stability. These characteristics have led to their widespread use in various applications, including plastics, coatings, and printing inks. As with any chemical substance, understanding their environmental fate and potential toxicity is crucial for responsible manufacturing, use, and disposal. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, degradation, bioaccumulation, and toxicity of isoindoline pigments, with a focus on providing quantitative data and detailed experimental methodologies.

Environmental Fate

The environmental fate of isoindoline pigments is largely governed by their low water solubility and high stability. These properties influence their mobility, persistence, and bioavailability in various environmental compartments.

Persistence and Degradation

Isoindoline pigments are generally considered to be persistent in the environment. Their complex chemical structure and low water solubility make them resistant to both biotic and abiotic degradation processes.

  • Biodegradation: Due to their very low solubility in water, isoindoline pigments are not readily biodegradable.[1] Standard ready biodegradability tests (e.g., OECD 301) are often not suitable for these poorly soluble substances. One study on Pigment Yellow-73, an azo dye with some structural similarities, showed that the fungus Rhizopus stolonifer could decolorize and degrade it, suggesting that under specific conditions, microbial degradation may occur.[2] However, for isoindoline pigments specifically, data on biodegradation is scarce.

  • Photodegradation: Isoindoline pigments are designed to be lightfast, meaning they are resistant to degradation by light. Studies on Pigment Yellow 139 have demonstrated its remarkable photostability, showing minimal color change even after prolonged exposure to UV irradiation and high humidity.[3]

  • Hydrolysis: The chemical structure of isoindoline pigments is generally stable to hydrolysis under normal environmental pH conditions.

Bioaccumulation
Mobility and Partitioning

Due to their insolubility in water, isoindoline pigments are expected to have low mobility in the aquatic environment. If released into water, they are likely to partition to sediment and suspended solids. They are not expected to evaporate from the water surface to the atmosphere.[1] The soil sorption coefficient (Koc) is a critical parameter for predicting mobility in soil, but experimental Koc values for isoindoline pigments are not widely reported.

Ecotoxicity

The ecotoxicity of isoindoline pigments is generally low, which is consistent with their limited bioavailability. However, some studies indicate potential for harm to aquatic organisms, particularly at higher concentrations.

Aquatic Toxicity

The most comprehensive data available is for this compound.

Table 1: Aquatic Toxicity of this compound

Test OrganismEndpointValue (mg/L)Exposure TimeReference
Leuciscus idus (Ide)LC5010 - 10096 h[1]
Daphnia magna (Water flea)EC5010 - 10048 h[1]
Desmodesmus subspicatus (Green algae)EC5010 - 10072 h[1]
Activated sludgeEC20> 1000.5 h[1]

For other isoindoline pigments, such as Pigment Orange 36 and Pigment Brown 25, some aquatic toxicity data is available from safety data sheets.

Table 2: Aquatic Toxicity of Other Isoindoline Pigments

PigmentTest OrganismEndpointValue (mg/L)Exposure TimeReference
Pigment Orange 36Danio rerio (Zebra fish)LC50> 196 h[8]
Daphnia magna (Water flea)EC50> 10048 h[8]
Desmodesmus subspicatus (Green algae)NOEC172 h[8]
Activated sludgeNOEC10003 h[8]
Pigment Brown 25Danio rerio (Zebra fish)LC50> 196 h
Daphnia magna (Water flea)EC50> 10048 h
Desmodesmus subspicatus (Green algae)EC50> 172 h
Activated sludgeEC50> 10003 h

Note: Data for Pigment Brown 25 is less consistently reported across sources.

Terrestrial and Sediment Toxicity

There is a significant lack of data on the toxicity of isoindoline pigments to soil and sediment-dwelling organisms. Given their expected partitioning to these compartments, this represents a critical knowledge gap. General studies on soil degradation indicate that industrial activities can be a major source of soil pollution.[9]

Human Health Toxicity

Isoindoline pigments are generally considered to have a low order of acute toxicity in mammals.

Table 3: Mammalian Toxicity of this compound

RouteEndpointSpeciesValueReference
OralLD50Rat> 5000 mg/kg
DermalLD50Rat> 2000 mg/kg
  • Carcinogenicity: No relevant data was found to suggest that this compound is carcinogenic.[1]

  • Reproductive and Developmental Toxicity: Available information for this compound does not indicate reproductive or developmental toxicity.[1]

Experimental Protocols

The following sections describe the methodologies for key experiments cited in the assessment of isoindoline pigments.

Aquatic Toxicity Testing

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

  • Test Organisms: Daphnia magna.

  • Test Conditions:

    • Duration: 48 hours.

    • Temperature: 20 ± 2 °C.

    • Light: 16-hour light/8-hour dark cycle.

    • Media: Reconstituted water.

    • Test Concentrations: At least five concentrations in a geometric series, plus a control.

  • Procedure:

    • Prepare test solutions of the desired concentrations.

    • Place a specified number of daphnids (e.g., 5) into each test vessel containing the test solution.

    • Incubate the vessels under the specified conditions.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours.

  • Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated at 48 hours.

Biodegradability Testing

This set of guidelines provides six methods to screen for ready biodegradability in an aerobic aqueous medium. Due to the low water solubility of isoindoline pigments, methods that can accommodate poorly soluble substances are preferred, though challenges remain.

  • Principle: A small amount of the test substance is inoculated with microorganisms from a source like activated sludge in a mineral medium. The extent of biodegradation is measured over 28 days by monitoring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen consumption.

  • Inoculum: Mixed culture of microorganisms from a sewage treatment plant.

  • Test Conditions:

    • Duration: 28 days.

    • Temperature: 20-25 °C.

    • Aeration: Aerobic conditions are maintained.

  • Procedure (General):

    • Prepare a mineral medium containing the test substance and the inoculum.

    • Incubate the mixture in the dark under aerobic conditions.

    • At regular intervals, measure the chosen parameter (e.g., CO2 production).

    • A control with only the inoculum and a reference substance with known biodegradability are run in parallel.

  • Data Analysis: The percentage of biodegradation is calculated. A substance is considered "readily biodegradable" if it reaches a certain threshold (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test.

Soil Sorption Testing

This method is used to determine the adsorption and desorption potential of a chemical in soil.

  • Principle: A solution of the test substance is equilibrated with a soil sample of known weight. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

  • Materials:

    • Test substance (radiolabeled is often used for poorly soluble compounds).

    • At least five different soil types with varying organic carbon content, pH, and texture.

    • A solution of 0.01 M CaCl2 to mimic soil solution.

  • Procedure:

    • Preliminary Test: To determine the optimal soil-to-solution ratio, equilibration time, and to check for abiotic degradation.

    • Adsorption Phase: Soil samples are shaken with solutions of the test substance at different concentrations for the predetermined equilibration time.

    • Separation: The soil and solution are separated by centrifugation.

    • Analysis: The concentration of the test substance in the supernatant is measured.

    • Desorption Phase (optional): The soil from the adsorption phase is resuspended in a fresh solution without the test substance and shaken to determine the amount of substance that desorbs.

  • Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. These values are used to predict the mobility of the substance in soil.

Signaling Pathways and Experimental Workflows

Direct evidence of isoindoline pigments interacting with specific cellular signaling pathways is currently lacking in publicly available literature. These pigments are generally considered biologically inert due to their low solubility and bioavailability. However, understanding the potential for adverse effects requires a structured approach to risk assessment.

The following diagram illustrates a logical workflow for the environmental risk assessment of organic pigments like isoindolines.

EnvironmentalRiskAssessment cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Effects Assessment cluster_3 Risk Characterization A Physicochemical Properties (Solubility, MW, Vapor Pressure) E Environmental Fate Modeling (Persistence, Bioaccumulation, Mobility) A->E B Ecotoxicity Data (Aquatic, Terrestrial) G Predicted No-Effect Concentration (PNEC) B->G C Human Health Toxicity Data (Acute, Chronic, Genotoxicity) C->G D Environmental Release Scenarios (Manufacturing, Use, Disposal) D->E F Predicted Environmental Concentration (PEC) E->F H Risk Quotient (RQ) PEC / PNEC F->H G->H I Risk Management Measures H->I if RQ > 1

Caption: Environmental risk assessment workflow for organic pigments.

This workflow outlines the key steps in evaluating the potential risks of isoindoline pigments. It begins with identifying the intrinsic hazards of the pigment, followed by an assessment of the likely environmental exposure. These two streams of information are then used to characterize the risk, typically by calculating a risk quotient. If the risk is deemed unacceptable, risk management measures are implemented.

Conclusion and Knowledge Gaps

Isoindoline pigments generally exhibit low environmental and human health toxicity, primarily due to their poor water solubility and low bioavailability. This compound is the most studied, with data indicating it is not readily biodegradable and has low bioaccumulation potential, but can be harmful to aquatic life at concentrations in the range of 10-100 mg/L.

Significant knowledge gaps remain, particularly for the broader class of isoindoline pigments. Key areas for future research include:

  • Toxicity to soil and sediment organisms: Given the expectation that these pigments will accumulate in these compartments, data on their effects on relevant organisms is crucial.

  • Long-term environmental fate: Studies on the long-term degradation of isoindoline pigments under various environmental conditions are needed to better understand their ultimate fate.

  • Data on a wider range of isoindoline pigments: Most available data is for this compound. More research is needed on other commercially relevant isoindoline pigments to allow for a more comprehensive class-level assessment.

  • Cellular and molecular mechanisms of toxicity: While systemic toxicity is low, understanding any potential for cellular or molecular-level interactions would provide a more complete toxicological profile.

Addressing these knowledge gaps will enable a more robust and comprehensive risk assessment of isoindoline pigments, ensuring their continued safe use.

References

Methodological & Application

Application Notes: Pigment Yellow 139 in High-Performance Polymer Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Yellow 139, an isoindoline-based organic pigment, in the formulation of high-performance polymer coatings. This document outlines the pigment's key performance characteristics, provides detailed experimental protocols for its incorporation and evaluation, and presents the data in a clear, accessible format.

This compound is a reddish-shade yellow pigment known for its excellent light and weather fastness, making it a suitable choice for demanding applications such as automotive and industrial coatings.[1][2][3] It serves as a viable alternative to lead-based chrome yellow pigments and can also be a cost-effective replacement for Pigment Yellow 83, offering superior heat stability.[1][4]

Performance Characteristics

This compound exhibits a range of properties that make it well-suited for high-performance coatings. Its excellent durability, including resistance to fading and color shifts upon UV exposure, ensures long-term color stability in exterior applications.[5] The pigment is available in both opaque and semi-transparent grades, with the opaque version being more reddish.[5] It can be used in conjunction with inorganic pigments to achieve specific shades.[2]

Key performance indicators and physical properties are summarized in the table below.

Data Presentation

PropertyValue/RatingTest Condition/StandardSource(s)
Color Index Name This compound-[2][6]
C.I. Number 56298-[2]
CAS Number 36888-99-0-[2][5]
Chemical Class Isoindoline-[2][6][7]
Molecular Formula C16H9N5O6-[2][5]
Shade Reddish Yellow-[1][2][5]
Heat Stability 240-250 °C10 min exposure[1][2][5][6]
Light Fastness (Full) 6-8 (on a scale of 1-8, where 8 is excellent)-[2][5]
Light Fastness (Tint) 6-[5]
Weather Fastness Excellent, especially in deep shades-[1][2][3]
Migration Resistance 5 (on a scale of 1-5, where 5 is excellent)-[2][5]
Acid Resistance 5 (on a scale of 1-5, where 5 is excellent)-[2][5]
Alkali Resistance 4 (on a scale of 1-5, where 5 is excellent)-[2][5]
Oil Absorption 35-69 g/100g -[2][5][8]
Density 1.6 - 1.696 g/cm³-[5][8]
Specific Surface Area 22-25 m²/g-[5][6]

Experimental Protocols

The successful incorporation of this compound into a high-performance coating system is dependent on proper dispersion and thorough evaluation. The following protocols provide a framework for laboratory-scale formulation and testing.

Pigment Dispersion

Proper dispersion is critical to achieving optimal color strength, gloss, and stability. An example protocol for dispersing this compound in a solvent-based acrylic resin system is provided below.

Objective: To achieve a Hegman gauge reading of 7 or higher, indicating a fine and uniform dispersion.

Materials and Equipment:

  • This compound

  • Solvent-based acrylic resin

  • Appropriate solvent (e.g., xylene, butyl acetate)

  • Dispersing agent (surfactant or polymeric dispersant)

  • High-speed disperser (e.g., Cowles dissolver)

  • Bead mill with 0.8-1.2 mm glass or ceramic beads

  • Hegman gauge

  • Viscometer

Protocol:

  • Premix Preparation:

    • In a suitable vessel, combine the acrylic resin, solvent, and dispersing agent.

    • Agitate at low speed until a homogenous mixture is achieved.

    • Gradually add the this compound powder to the resin mixture under continuous agitation.

    • Increase the speed of the high-speed disperser to create a vortex and continue mixing for 20-30 minutes to wet out the pigment particles.

  • Milling:

    • Transfer the premix to the bead mill.

    • Mill the mixture at a consistent speed and temperature (typically not exceeding 40°C) until the desired particle size is achieved.

    • Periodically take samples and check the dispersion quality using a Hegman gauge.

  • Let-down:

    • Once the target Hegman value is reached, let down the pigment concentrate with the remaining resin and solvent to achieve the final desired pigment concentration and viscosity.

    • Mix at low speed for 15-20 minutes to ensure uniformity.

Performance Evaluation of the Coating

Once the pigmented coating is prepared, it should be subjected to a series of standardized tests to evaluate its performance.

3.2.1. Colorimetric Analysis

Objective: To quantify the color of the coating.

Protocol:

  • Apply the coating to a standardized substrate (e.g., drawdown card or steel panel) at a uniform thickness.

  • Allow the coating to cure completely according to the resin manufacturer's specifications.

  • Using a spectrophotometer, measure the CIELAB color values (L, a, b*).

3.2.2. Lightfastness and Weatherability Testing

Objective: To assess the coating's resistance to degradation from light and weather.

Protocol:

  • Prepare coated panels as described in the colorimetric analysis.

  • Expose the panels in a xenon arc weather-ometer according to ASTM G155 or ISO 11341 standards.

  • Periodically remove the panels and measure the change in color (ΔE*ab) and gloss.

3.2.3. Chemical Resistance Testing

Objective: To evaluate the coating's resistance to various chemicals.

Protocol:

  • Apply and cure the coating on appropriate panels.

  • Spot test the coating with various chemicals (e.g., 10% HCl, 10% NaOH, gasoline, ethanol) according to ASTM D1308.

  • After a specified exposure time, wash the panels and evaluate for any changes in appearance, such as discoloration, blistering, or loss of adhesion.

Visualizations

Experimental Workflow

G cluster_0 Pigment Dispersion cluster_1 Coating Application & Curing cluster_2 Performance Evaluation Premix Preparation Premix Preparation Milling Milling Premix Preparation->Milling Transfer Premix Let-down Let-down Milling->Let-down Achieved Target Particle Size Coating Application Coating Application Let-down->Coating Application Final Formulation Curing Curing Coating Application->Curing Colorimetric Analysis Colorimetric Analysis Curing->Colorimetric Analysis Lightfastness & Weatherability Testing Lightfastness & Weatherability Testing Curing->Lightfastness & Weatherability Testing Chemical Resistance Testing Chemical Resistance Testing Curing->Chemical Resistance Testing End End Colorimetric Analysis->End Lightfastness & Weatherability Testing->End Chemical Resistance Testing->End Start Start Start->Premix Preparation

Caption: Workflow for incorporating and testing this compound.

Logical Relationships

G cluster_properties Key Properties cluster_applications High-Performance Applications PY139 This compound Lightfastness Lightfastness PY139->Lightfastness Weather Fastness Weather Fastness PY139->Weather Fastness Heat Stability Heat Stability PY139->Heat Stability Chemical Resistance Chemical Resistance PY139->Chemical Resistance Opacity Opacity PY139->Opacity Automotive Coatings Automotive Coatings Lightfastness->Automotive Coatings Weather Fastness->Automotive Coatings Industrial Coatings Industrial Coatings Weather Fastness->Industrial Coatings Heat Stability->Industrial Coatings Decorative Paints Decorative Paints Opacity->Decorative Paints

Caption: Properties of this compound and their relation to applications.

References

Formulation of Pigment Yellow 139 for Automotive Paints: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of Pigment Yellow 139 (PY 139), an isoindoline-based high-performance organic pigment, for use in automotive paint systems. This document outlines the pigment's key properties, provides starting point formulations for solvent-borne and waterborne systems, and details experimental protocols for dispersion, application, and performance testing.

Introduction to this compound

This compound is a reddish-shade yellow pigment known for its excellent light and weather fastness, high color strength, and good opacity, making it a suitable candidate for demanding applications such as automotive coatings.[1][2][3][4] It is often used as a replacement for lead chromate (B82759) pigments.[2][3][4] PY 139 is available in both opaque and semi-transparent grades, allowing for flexibility in formulation to achieve desired coloristic effects.[5]

Physicochemical Properties of this compound

The performance of this compound in an automotive coating is largely dictated by its inherent physical and chemical properties. The following tables summarize key quantitative data for this pigment.

Table 1: Physical Properties of this compound

PropertyValueReference
Chemical ClassIsoindoline[6]
C.I. NameThis compound[6]
C.I. Number56298[6]
CAS Number36888-99-0[6][7]
Molecular FormulaC16H9N5O6[6]
Density (g/cm³)1.696 - 1.74[5]
Specific Surface Area (m²/g)22 - 25[8]
Oil Absorption ( g/100g )35 - 69[5][6]
pH Value5.0 - 8.0[6]

Table 2: Fastness and Resistance Properties of this compound (Scale: 1-5, where 5 is excellent; Lightfastness: 1-8, where 8 is excellent)

PropertyRatingReference
Lightfastness (Full Shade)7 - 8[6][8]
Lightfastness (Tint)6 - 7[5]
Heat Stability (°C)200 - 250[4][8]
Weather FastnessExcellent[2][3][4]
Water Resistance5[5]
Ethanol Resistance4 - 5[5]
Toluene Resistance4 - 5[5]
Acid Resistance5[5][6]
Alkali Resistance4[5][6]
Migration Resistance5[5][6]

Experimental Protocols

Pigment Dispersion

Proper dispersion of this compound is critical to achieving optimal color strength, gloss, and durability. The following is a general protocol for dispersing the pigment in a solvent-borne acrylic resin system.

Objective: To achieve a Hegman gauge reading of >7 (fineness of grind).

Equipment and Materials:

  • High-speed disperser with a Cowles blade

  • Bead mill

  • Hegman gauge

  • This compound

  • Solvent-borne acrylic resin

  • Dispersing agent

  • Solvents (e.g., xylene, butyl acetate)

Protocol:

  • Premix Preparation:

    • In a suitable vessel, combine the acrylic resin, a portion of the solvent, and the dispersing agent.

    • Mix at low speed until a homogeneous solution is formed.

  • Pigment Addition:

    • Gradually add the pre-weighed this compound to the premix under agitation.

    • Increase the speed of the disperser to ensure proper wetting of the pigment particles. A vortex should be formed that is approximately two-thirds the depth of the liquid.

  • High-Speed Dispersion:

    • Disperse at high speed (e.g., 2000-5000 rpm) for 20-30 minutes. The temperature of the dispersion should be monitored and maintained below 50°C to prevent solvent loss and potential degradation of the resin.

  • Milling (if required):

    • For optimal transparency and color strength, transfer the pre-dispersion to a bead mill.

    • Mill the dispersion until the desired fineness of grind is achieved. Periodically take samples and check the fineness using a Hegman gauge.

  • Let-down:

    • Once the desired fineness is achieved, add the remaining resin and solvent under low-speed agitation to complete the paint formulation.

Paint Application and Curing

Objective: To apply a uniform coating on a substrate for performance evaluation.

Equipment and Materials:

  • Dispersion of this compound

  • Spray gun (e.g., HVLP)

  • Substrate panels (e.g., phosphated steel, e-coated panels)

  • Oven

Protocol:

  • Viscosity Adjustment: Adjust the viscosity of the paint to the appropriate range for spraying using a suitable solvent blend.

  • Application: Apply the paint to the substrate panels using a spray gun to a specified dry film thickness (e.g., 12-15 µm for a basecoat).

  • Flash-off: Allow the panels to flash-off at ambient temperature for a specified time (e.g., 5-10 minutes) to allow for some solvent evaporation.

  • Clearcoat Application: Apply a 2K automotive clearcoat over the basecoat.

  • Curing: Cure the coated panels in an oven according to the resin manufacturer's recommendations (e.g., 30 minutes at 130°C).

Performance Evaluation

A series of standardized tests should be conducted to evaluate the performance of the automotive coating containing this compound.

Table 3: Performance Evaluation Protocols based on ASTM Standards

Performance MetricASTM StandardBrief Description
Color and Appearance
Color MeasurementASTM D2244Quantitatively measure the color coordinates (Lab*) of the coating.
GlossASTM D523Measure the specular gloss at 20° and 60° angles.
Durability and Resistance
AdhesionASTM D3359Assess the adhesion of the coating to the substrate using the cross-hatch tape test.
HardnessASTM D3363Determine the pencil hardness of the cured film.
Chemical ResistanceASTM D1308Evaluate the resistance of the coating to various chemicals (e.g., gasoline, acid, alkali).
Weathering Resistance
Accelerated WeatheringASTM G154 / G155Expose coated panels to cycles of UV light and moisture in a QUV or Xenon arc chamber to simulate outdoor weathering.[9][10]
Salt Spray ResistanceASTM B117Evaluate the corrosion resistance of the coating in a salt spray cabinet.[9]

Starting Point Formulations

The following are starting point formulations and are intended for guidance only. Optimization will be required based on the specific resin system, additives, and performance requirements.

Table 4: Starting Point Formulation for a Solvent-Borne Automotive Basecoat

ComponentWeight (%)
Grind Phase
Acrylic Resin (50% in xylene)25.0
Dispersing Agent2.0
This compound10.0
Xylene10.0
Let-down Phase
Acrylic Resin (50% in xylene)30.0
Melamine-Formaldehyde Resin15.0
Butyl Acetate7.0
Flow and Leveling Additive1.0
Total 100.0

Table 5: Starting Point Formulation for a Waterborne Automotive Basecoat

ComponentWeight (%)
Grind Phase
Waterborne Polyurethane Dispersion (35% solids)30.0
Dispersing Agent2.5
This compound12.0
Deionized Water5.0
Defoamer0.5
Let-down Phase
Waterborne Polyurethane Dispersion (35% solids)25.0
Water-reducible Melamine Resin10.0
Butyl Cellosolve3.0
Rheology Modifier1.5
Deionized Water10.0
Total 100.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and evaluation of this compound in automotive paints.

G cluster_0 Formulation Stage cluster_1 Application Stage cluster_2 Evaluation Stage Premix Premix Preparation (Resin, Solvent, Dispersant) PigmentAddition Pigment Addition (this compound) Premix->PigmentAddition Dispersion High-Speed Dispersion PigmentAddition->Dispersion Milling Milling (Optional) Dispersion->Milling Letdown Let-down Milling->Letdown Viscosity Viscosity Adjustment Letdown->Viscosity Application Spray Application Viscosity->Application Flashoff Flash-off Application->Flashoff Clearcoat Clearcoat Application Flashoff->Clearcoat Curing Curing Clearcoat->Curing Color Color & Appearance Testing Curing->Color Durability Durability & Resistance Testing Curing->Durability Weathering Weathering Resistance Testing Curing->Weathering

Caption: Workflow for Automotive Paint Formulation and Evaluation.

Logical Relationships in Formulation

This diagram illustrates the key components and their relationships within a typical automotive paint formulation containing this compound.

G Paint Automotive Paint Pigment This compound Paint->Pigment Binder Binder System (e.g., Acrylic, Polyurethane) Paint->Binder Solvent Solvent/Water Paint->Solvent Additives Additives Paint->Additives Dispersant Dispersing Agent Additives->Dispersant Rheology Rheology Modifier Additives->Rheology UV UV Absorber/HALS Additives->UV Flow Flow & Leveling Agent Additives->Flow

Caption: Key Components of a Pigmented Automotive Coating.

References

Application Notes and Protocols for the Dispersion of Pigment Yellow 139 Nanoparticles in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective dispersion of Pigment Yellow 139 (PY 139) nanoparticles in various plastic matrices. The information is intended to guide researchers and scientists in achieving optimal pigment performance for a wide range of applications.

Introduction to this compound

This compound, an isoindoline (B1297411) pigment, is a reddish-shade yellow colorant known for its excellent lightfastness, weather resistance, and thermal stability.[1][2][3][4][5][6] It is frequently used as a substitute for lead chromate (B82759) and diarylide pigments.[7] In its nanoparticle form, PY 139 offers enhanced color strength, transparency, and dispersibility, making it a prime candidate for high-performance plastic applications. This pigment is suitable for coloring a variety of plastics, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC).[8]

Key Properties of this compound

The performance of this compound in plastics is dictated by several key properties. The following table summarizes the typical characteristics of PY 139, though values may vary depending on the specific grade and manufacturer.

PropertyValueUnitsNotes
Chemical Class Isoindoline-[1][3][5]
C.I. Name This compound-[1][2][3][4]
CAS Number 36888-99-0-[1][2][3][4]
Heat Resistance 240 - 250°CIn HDPE.[3][6] Disintegration may occur at temperatures above 250°C.[4]
Lightfastness (Full Shade) 7-8(Scale 1-8)[1]
Lightfastness (Tint) 7(Scale 1-8)[1]
Migration Resistance 5(Scale 1-5)Excellent in flexible PVC.[4]
Oil Absorption 35-45cc/100g[1]
Specific Gravity 1.5 - 1.7g/cm³[3][4]
Particle Size 0.15 - 0.3µmCan be produced in finely crystalline (high color strength) or larger particle (high hiding power) forms.[9]

Experimental Protocols for Dispersion

Achieving a uniform dispersion of this compound nanoparticles is crucial for unlocking their full potential in terms of coloristic and mechanical properties. The following protocols outline common methods for incorporating PY 139 nanoparticles into plastics.

Melt Compounding Protocol for Polyolefins (PE, PP)

Melt compounding is a widely used, solvent-free method for dispersing nanoparticles in thermoplastics.[10] A twin-screw extruder is recommended for its excellent mixing and dispersing capabilities.

Materials and Equipment:

  • This compound nanoparticles

  • Polyolefin resin (e.g., HDPE, LDPE, PP) pellets

  • Twin-screw extruder with multiple heating zones

  • Gravimetric or volumetric feeders

  • Strand pelletizer

  • Injection molding machine or film extrusion line (for sample preparation)

Protocol:

  • Pre-Drying: Dry the polyolefin pellets and PY 139 nanoparticles in an oven at 80-90°C for 2-4 hours to remove any residual moisture.

  • Premixing: In a separate container, create a premix of the polyolefin pellets and PY 139 nanoparticles at the desired loading percentage (typically 0.1% to 5% by weight). For very low concentrations, it is advisable to first prepare a masterbatch.

  • Extruder Setup:

    • Set the temperature profile of the twin-screw extruder according to the processing window of the specific polyolefin. A typical profile for HDPE might be: 180°C (feed zone) - 190°C - 200°C - 210°C - 200°C (die).

    • Set the screw speed to a moderate level (e.g., 200-300 rpm) to ensure adequate shear for dispersion without excessive degradation of the polymer or pigment.

  • Compounding:

    • Feed the premix into the main hopper of the extruder using a calibrated feeder.

    • The molten polymer and pigment mixture will be conveyed, melted, mixed, and dispersed as it travels along the screws.

  • Pelletizing:

    • The pigmented molten polymer exits the extruder die as strands.

    • Cool the strands in a water bath.

    • Feed the cooled strands into a pelletizer to produce pigmented plastic pellets.

  • Sample Preparation: Use the pigmented pellets for subsequent processing, such as injection molding or film extrusion, to create samples for characterization.

Masterbatch Preparation Protocol

A masterbatch is a concentrated mixture of pigment in a carrier resin.[11] Using a masterbatch facilitates better handling and more accurate dosing of the pigment during the final processing step.

Materials and Equipment:

  • This compound nanoparticles (higher concentration, e.g., 20-50%)

  • Carrier resin (compatible with the final plastic, e.g., LLDPE)

  • Twin-screw extruder

  • Gravimetric feeders

  • Strand pelletizer

Protocol:

  • Follow the pre-drying and extruder setup steps as outlined in the Melt Compounding Protocol.

  • Compounding:

    • Accurately feed the carrier resin and a high concentration of PY 139 nanoparticles into the extruder. The use of side feeders for the pigment can improve dispersion.

    • Process the mixture through the extruder to ensure thorough dispersion of the pigment in the carrier resin.

  • Pelletizing: Pelletize the resulting highly pigmented strands to create the masterbatch.

  • Let-Down: The masterbatch pellets can then be blended with the virgin polymer at a specific let-down ratio during the final molding or extrusion process to achieve the desired final pigment concentration.

Characterization of Dispersion and Performance

Proper characterization is essential to evaluate the quality of the dispersion and its impact on the final plastic product.

Characterization TechniqueParameter MeasuredASTM/ISO Standard (Example)
Transmission Electron Microscopy (TEM) Nanoparticle dispersion, agglomerate size-
Scanning Electron Microscopy (SEM) Surface morphology, fracture surface analysis-
Dynamic Light Scattering (DLS) Particle size distribution in a liquid medium (for pre-dispersion analysis)ISO 22412
Spectrophotometry / Colorimetry Color coordinates (Lab*), color strength, opacityASTM D2244, ASTM E1347[12][13][14]
Tinting Strength Analysis Relative color strength compared to a standardASTM D387[15]
Tensile Testing Tensile strength, Young's modulus, elongation at breakASTM D638
Impact Testing (Izod/Charpy) Impact resistanceASTM D256
Differential Scanning Calorimetry (DSC) Melting temperature, crystallization temperature, degree of crystallinityASTM D3418

The addition of organic pigments can influence the mechanical properties of plastics. For instance, some pigments can act as nucleating agents, affecting the crystallinity and potentially leading to changes in modulus and strength.[16]

Visualizations

Workflow for Melt Compounding of PY 139 Nanoparticles

Melt_Compounding_Workflow cluster_preparation Preparation cluster_processing Processing cluster_output Output & Analysis A 1. Pre-Drying (Polymer & PY 139) B 2. Premixing (Polymer & PY 139) A->B C 3. Melt Compounding (Twin-Screw Extruder) B->C D 4. Pelletizing C->D E 5. Sample Preparation (Injection Molding/Film Extrusion) D->E F 6. Characterization E->F

Caption: Workflow for dispersing PY 139 nanoparticles via melt compounding.

Decision Pathway for Dispersion Method

Dispersion_Decision_Pathway Start Start: Dispersion of PY 139 Nanoparticles Low_Conc Low Pigment Concentration? Start->Low_Conc High_Conc High Pigment Concentration? Low_Conc->High_Conc No Melt_Compounding Direct Melt Compounding Low_Conc->Melt_Compounding Yes Solvent_Based Solvent-Based Application? High_Conc->Solvent_Based No Masterbatch Masterbatch Preparation High_Conc->Masterbatch Yes Solution_Casting Solution Casting Solvent_Based->Solution_Casting Yes

Caption: Decision pathway for selecting a suitable dispersion method for PY 139.

References

Application Notes and Protocols: Pigment Yellow 139 for Coloration of PP, PE, and PVC Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pigment Yellow 139 (PY 139), a high-performance organic pigment, for the coloration of polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), and polyvinyl chloride (PVC) plastics. Detailed protocols for evaluation are included to ensure consistent and reproducible results.

1. Introduction

This compound, an isoindoline (B1297411) pigment, is a reddish-shade yellow colorant known for its excellent lightfastness, good heat stability, and high color strength.[1][2] It is frequently used in the plastics industry as a reliable and cost-effective alternative to lead chromate (B82759) and some diarylide pigments.[2] Its performance characteristics, however, can vary depending on the polymer matrix, processing conditions, and the specific grade of the pigment. This document outlines the key properties of PY 139 and provides standardized protocols for its evaluation in PP, PE, and PVC.

2. Physicochemical and Technical Properties of this compound

This compound is an organic compound with the chemical formula C₁₆H₉N₅O₆.[3] It is virtually insoluble in most solvents, which contributes to its good migration resistance.[3][4] Several grades are available, offering variations in opacity, particle size, and shade (from greenish to reddish yellow).[1][5][6]

Table 1: General Properties of this compound

PropertyValueSource(s)
C.I. NameThis compound[5][7]
C.I. Number56298[5][7]
CAS Number36888-99-0[3][5][7]
Molecular FormulaC₁₆H₉N₅O₆[3][7]
Molecular Weight367.27 g/mol [1][7]
Density~1.6 - 1.8 g/cm³[1][8]
Oil Absorption35-69 g/100g [1][9]
pH Value4.0 - 7.5[9][10][11]

Table 2: Performance Data of this compound in Plastics

PropertyPPPEPVCSource(s)
Heat Stability (°C)≤ 250≤ 260 (HDPE), suitable for LDPE≤ 200 (flexible PVC)[1][7][12]
Lightfastness (Blue Wool Scale, 1-8)7-87-87-8[1][4][9]
Migration Resistance (Grey Scale, 1-5)554-5 (good in flexible PVC)[1][9][12]
Weather Fastness (Full Shade/Tint)GoodGoodGood[4]
Warping in HDPELowLowN/A[2]

Note: Values can vary depending on the specific grade of the pigment, concentration, and processing conditions.

3. Applications in Specific Plastics

  • Polypropylene (PP): this compound is well-suited for coloring PP, especially for applications requiring good lightfastness, such as in fibers and consumer goods.[4][13] Its heat stability is generally adequate for typical PP processing temperatures.

  • Polyethylene (PE): This pigment shows good performance in both low-density (LDPE) and high-density (HDPE) polyethylene.[1] It exhibits low warping in HDPE, which is advantageous for injection molded parts.[2] Its excellent lightfastness makes it suitable for films and packaging.[1][4]

  • Polyvinyl Chloride (PVC): this compound demonstrates good migration resistance in plasticized (flexible) PVC.[7][12][13] However, its heat stability might be a limiting factor in some rigid PVC applications with higher processing temperatures. It is noted to have a color penetration issue in soft PVC in some cases.[1]

4. Experimental Protocols

The following protocols are designed to provide a standardized framework for evaluating this compound in PP, PE, and PVC.

4.1. Pigment and Polymer Preparation

  • Drying: Dry the polymer resin (PP, PE, or PVC) and the this compound powder according to the manufacturers' recommendations to remove any residual moisture.

  • Masterbatch Preparation (Recommended):

    • Prepare a masterbatch by compounding a higher concentration of the pigment (e.g., 20-40%) with the respective polymer.

    • Use a twin-screw extruder for optimal dispersion.[14]

    • The masterbatch approach ensures better pigment distribution in the final product.

4.2. Sample Preparation for Testing

  • Compounding:

    • Tumble-mix the polymer resin with the this compound masterbatch or pure pigment to achieve the desired final pigment concentration (e.g., 0.1% for tint, 1.0% for full shade).

    • For PVC, include necessary stabilizers and plasticizers in the dry blend.

  • Processing:

    • Injection Molding (for Heat Stability, Warpage, and Mechanical Property Testing):

      • Use a standard injection molding machine.

      • Set the processing temperatures according to the polymer's specifications, starting at a baseline (e.g., 200°C) and increasing in increments for heat stability testing.[15]

      • Mold standard test specimens (e.g., tensile bars, color plaques).

    • Two-Roll Milling followed by Compression Molding (for Color and Dispersion Evaluation):

      • Use a two-roll mill to compound the pigment and polymer.

      • Compression mold the milled sheet into plaques of a specified thickness.

4.3. Test Methodologies

4.3.1. Heat Stability

  • Objective: To determine the maximum processing temperature at which the pigment remains color-stable.

  • Protocol (based on EN 12877-2): [15]

    • Prepare a series of color plaques by injection molding at increasing temperatures (e.g., 200°C, 220°C, 240°C, 260°C, 280°C) with a dwell time of 5 minutes at each temperature.[15]

    • Use a spectrophotometer to measure the color of each plaque against the baseline (lowest temperature) plaque.

    • The heat stability is the temperature at which the color change (ΔE*ab) exceeds a defined value, typically 3.[15]

4.3.2. Lightfastness

  • Objective: To assess the resistance of the colored plastic to fading upon exposure to light.

  • Protocol (based on ISO 4892-2 and ASTM D4329): [4][16][17]

    • Expose the colored plastic plaques in a xenon-arc or fluorescent UV weathering apparatus.

    • Simultaneously expose a set of Blue Wool Scale standards (1-8).[18]

    • Periodically evaluate the color change of the samples against an unexposed control.

    • The lightfastness rating is the number of the Blue Wool Scale standard that shows a similar degree of fading.[18]

4.3.3. Migration Resistance

  • Objective: To evaluate the tendency of the pigment to migrate from the colored plastic to a material in contact.

  • Protocol (based on DIN 53775):

    • Place a colored plastic sample in direct contact with a white, plasticized PVC sheet.

    • Apply pressure (e.g., 0.98 MPa) and heat (e.g., 80°C) for a specified duration (e.g., 24 hours).[16]

    • After the test period, visually assess the white PVC sheet for any color transfer.

    • Rate the degree of staining using a 1-5 Grey Scale, where 5 indicates no migration.

4.3.4. Dispersion Quality

  • Objective: To assess the uniformity of the pigment distribution within the polymer matrix.

  • Protocol (based on ASTM D3015): [11]

    • Prepare thin microtomed sections of the colored plastic.

    • Examine the sections under a light microscope with transmitted light.

    • Assess the presence and size of any pigment agglomerates.

    • Compare the dispersion quality against standard rating photographs or an agreed-upon standard.

5. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_processing Sample Processing cluster_testing Performance Evaluation P1 Polymer & Pigment Drying P2 Masterbatch Production (Twin-Screw Extruder) P1->P2 P3 Dry Blending (Polymer + Masterbatch/Pigment) P2->P3 S1 Injection Molding P3->S1 S2 Compression Molding P3->S2 T1 Heat Stability S1->T1 T2 Lightfastness S1->T2 T3 Migration Resistance S2->T3 T4 Dispersion Quality S2->T4 Pigment_Properties_Relationship center PY 139 Performance heat Heat Stability center->heat Influences light Lightfastness center->light Determines migration Migration Resistance center->migration Affects dispersion Dispersion center->dispersion Depends on processing Processing Conditions processing->center Impacts

References

Application Notes and Protocols for Pigment Yellow 139 in Printing Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pigment Yellow 139 (PY 139), an isoindoline-based organic pigment, for its use in various printing ink formulations. This document details the pigment's physicochemical properties, performance characteristics, and provides standardized protocols for its evaluation. Starting-point formulations for several common ink systems are also included to facilitate research and development.

Introduction to this compound

This compound, C.I. Name 56298, is a high-performance reddish-yellow pigment known for its excellent light and weather fastness, good heat stability, and high color strength.[1] Chemically, it is a derivative of isoindoline.[2][3][4] This pigment is virtually insoluble in most common solvents, a key characteristic for its application in printing inks.[2][3][4] PY 139 is available in various particle sizes, which influences its color characteristics, with non-transparent types exhibiting a stronger red light hue.[4] It is often used as a replacement for chrome yellow and can be blended with inorganic pigments.[4]

Physicochemical and Performance Data

The inherent properties of this compound make it a versatile choice for high-quality printing inks. Its performance data has been compiled from various sources and is summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
C.I. NameThis compound[4]
C.I. Number56298[5]
CAS Number36888-99-0[5]
Chemical ClassIsoindoline[5]
Molecular FormulaC16H9N5O6[4]
Molecular Weight367.27 g/mol [4]
Density1.5 - 1.8 g/cm³[6][7]
Oil Absorption35-50 g/100g [5][6][8]
pH5.0 - 8.0[5][7]
Specific Surface Area22-70 m²/g[2][4]
Table 2: Fastness and Resistance Properties of this compound
PropertyRating/ValueSource(s)
Light Fastness (BWS, 1-8)6 - 8[4][5][8][9]
Heat Resistance200 - 260°C[4][8][10]
Water Resistance (1-5)4 - 5[4][10]
Oil Resistance (1-5)5[4]
Acid Resistance (1-5)5[4][5]
Alkali Resistance (1-5)4 - 5[4][5]
Alcohol Resistance (1-5)4 - 5[4][5]
Migration Resistance (1-5)5[5][10]

(Note: Fastness properties are rated on a scale of 1 to 5 for resistance (5=excellent) and 1 to 8 for lightfastness (8=excellent), according to the Blue Wool Scale.)

Applications in Printing Inks

This compound is suitable for a wide array of printing ink systems due to its robust performance characteristics.[4] It is recommended for high-grade printing inks where lightfastness and durability are critical.

  • Offset Inks: Its good dispersibility and rheological properties make it suitable for paste inks used in lithography.

  • Flexographic and Gravure Inks: PY 139 is used in both solvent-based and water-based liquid inks for printing on various substrates, including flexible packaging.[9]

  • Screen Inks: Its chemical resistance and opacity are advantageous in screen printing applications.

  • UV Curing Inks: The pigment's stability allows it to be used in inks that are cured using ultraviolet radiation.[9]

  • Metal Decorative Inks: Its excellent fastness properties are beneficial for inks used on metal surfaces.[10]

Starting-Point Formulations

The following tables provide generalized starting-point formulations for various printing ink systems incorporating this compound. These are intended as a basis for further research and optimization.

Table 3: Example Formulation for Solvent-Based Gravure Ink
ComponentWeight (%)
This compound10 - 20
Nitrocellulose/Polyamide Resin15 - 25
Plasticizer (e.g., DOP)2 - 5
Solvent (e.g., Ethanol/Ethyl Acetate blend)50 - 70
Additives (e.g., wax, dispersant)1 - 3
Table 4: Example Formulation for Offset (Sheetfed) Ink
ComponentWeight (%)
This compound15 - 25
Hard Resin (e.g., phenolic modified rosin (B192284) ester)20 - 30
Varnish (e.g., linseed oil, alkyd resin)30 - 40
Solvent (high boiling point mineral oil)10 - 20
Driers and Additives2 - 5
Table 5: Example Formulation for Water-Based Flexographic Ink
ComponentWeight (%)
This compound12 - 18
Acrylic Resin Emulsion40 - 50
Water20 - 30
Co-solvent (e.g., glycol ether)5 - 10
Additives (e.g., defoamer, wax emulsion)2 - 5
Table 6: Example Formulation for UV-Curing Screen Ink
ComponentWeight (%)
This compound15 - 20
Acrylated Oligomers (e.g., epoxy, urethane)30 - 40
Monomers (e.g., TMPTA, HDDA)25 - 35
Photoinitiator(s)5 - 10
Additives (e.g., leveling agent, stabilizer)1 - 4

Experimental Protocols

The following are condensed protocols for evaluating the performance of this compound in a printing ink formulation. These are based on established ISO and ASTM standards.

Protocol 1: Pigment Dispersion and Ink Preparation

Objective: To achieve a stable and uniform dispersion of this compound in the ink vehicle.

Methodology:

  • Premixing: The pigment, a portion of the vehicle/resin, and solvent are combined in a high-speed disperser.

  • Milling: The premix is then milled to reduce particle size and ensure uniform distribution. A bead mill or three-roll mill is typically used.

  • Let-down: The milled concentrate is "let down" with the remaining vehicle, solvent, and additives under agitation.

  • Quality Control: The final ink's viscosity, tack, and fineness of grind are measured to ensure they meet specifications.

Protocol 2: Lightfastness Evaluation (Adapted from ASTM D3424)

Objective: To determine the resistance of the printed ink to fading upon exposure to light.

Methodology:

  • Sample Preparation: A uniform layer of the ink is printed onto the desired substrate.

  • Blue Wool Scale: A standard Blue Wool Scale is placed alongside the printed sample.

  • Exposure: The sample and the Blue Wool Scale are exposed to a controlled light source (e.g., xenon arc lamp) under specified conditions of temperature and humidity.

  • Evaluation: The fading of the printed sample is periodically compared to the fading of the Blue Wool Scale. The lightfastness rating is the number on the Blue Wool Scale that shows a similar degree of fading.

Protocol 3: Chemical Resistance Assessment (Adapted from ISO 2836)

Objective: To evaluate the resistance of the printed ink to various chemicals.

Methodology:

  • Sample Preparation: The ink is printed on the substrate and allowed to fully cure.

  • Application of Reagent: A piece of filter paper is saturated with the test chemical (e.g., acid, alkali, solvent) and placed on the printed surface.

  • Contact Time: The saturated filter paper is covered with a watch glass and left for a specified period.

  • Evaluation: After the contact time, the filter paper is removed, and the print is examined for any signs of bleeding, discoloration, or degradation. The degree of change is rated on a 1-5 scale.

Protocol 4: Heat Stability Test (Adapted from ISO 787-21)

Objective: To assess the stability of the pigment's color at elevated temperatures.

Methodology:

  • Sample Preparation: The pigmented ink is applied to a heat-resistant substrate.

  • Heating: The sample is placed in a calibrated oven at a specified temperature for a defined duration (e.g., 200°C for 10 minutes).

  • Evaluation: After cooling, the color of the heated sample is compared to an unheated control sample. The color difference (ΔE) is measured using a spectrophotometer. A significant color change indicates the limit of the pigment's heat stability.

Visualizations

The following diagrams illustrate key workflows and relationships in the application of this compound.

G cluster_0 Ink Formulation Workflow RawMaterials Raw Materials (PY139, Vehicle, Solvent, Additives) Premixing Premixing (High-Speed Disperser) RawMaterials->Premixing Milling Milling (Bead Mill / Three-Roll Mill) Premixing->Milling Letdown Let-down & Final Mixing Milling->Letdown QC Quality Control (Viscosity, Grind, Tack) Letdown->QC FinishedInk Finished Ink QC->FinishedInk

Caption: Workflow for Printing Ink Formulation with PY139.

G cluster_props cluster_apps PY139 This compound Properties Lightfastness High Lightfastness (BWS 6-8) PY139->Lightfastness HeatStability Good Heat Stability (200-260°C) PY139->HeatStability ChemResistance Excellent Chemical Resistance PY139->ChemResistance Dispersibility Good Dispersibility PY139->Dispersibility Offset Offset Printing Lightfastness->Offset FlexoGravure Flexography & Gravure Lightfastness->FlexoGravure UV UV Curing HeatStability->UV Screen Screen Printing ChemResistance->Screen Dispersibility->Offset Dispersibility->FlexoGravure

Caption: Property-Application Relationship for PY139.

References

Application Notes and Protocols: Pigment Yellow 139 as a Putative Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 139, a member of the isoindoline (B1297411) class of organic compounds, is a commercially significant pigment valued for its vibrant reddish-yellow hue and excellent stability in various industrial applications, including plastics, inks, and coatings.[1][2][3][4][5] While extensively characterized for its industrial use, the application of this compound as a fluorescent probe in cellular imaging is a novel area of exploration. Structurally similar isoindoline derivatives have shown promise as fluorescent probes for bioimaging, suggesting that this compound may possess latent fluorescent properties suitable for cellular visualization.[6][7][8][9]

These application notes provide a comprehensive overview of the known properties of this compound and propose potential protocols for its use as a fluorescent probe in cellular imaging. The methodologies outlined below are based on established techniques for similar fluorescent molecules and serve as a starting point for researchers interested in exploring the bioimaging potential of this compound.

Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and toxicological properties of a compound is paramount for its successful application in biological systems. The following tables summarize the key characteristics of this compound based on available data.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name 5,5'-(1H-isoindole-1,3(2H)-diylidene)dibarbituric acid[10]
Chemical Class Isoindoline[2][3][4][11]
C.I. Name This compound[11]
CAS Number 36888-99-0[2][3][11]
Molecular Formula C₁₆H₉N₅O₆[3][12][13]
Molecular Weight 367.27 g/mol [12][13]
Appearance Yellow to reddish-yellow powder[1][12]
Maximum Absorption (λmax) ~595 nm (in organic solvents)[12]
Solubility Virtually insoluble in most solvents[2][4]
Heat Resistance Up to 250 °C[1][11]
Light Fastness Excellent (Scale 8/8)[1][3]
Table 2: Toxicological Data for this compound
TestResultReference
Acute Oral Toxicity (LD₅₀, rat) > 5000 mg/kg[10]
Acute Dermal Toxicity (LD₅₀, rat) > 2500 mg/kg[10]
Acute Inhalation Toxicity (LC₅₀, rat) > 5.42 mg/L[10]
Skin Irritation Non-irritating[14]
Eye Irritation Non-irritating[14]
Skin Sensitization Non-sensitizing[14]
Genotoxicity Not genotoxic[14]

The low toxicity profile of this compound suggests its potential biocompatibility for live-cell imaging applications.[10][14]

Proposed Experimental Protocols for Cellular Imaging

The following protocols are hypothetical and based on standard procedures for fluorescent probes. Optimization will be necessary for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

Due to its poor solubility in aqueous solutions, a stock solution of this compound should be prepared in an organic solvent.

  • Reagents:

  • Protocol:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in DMSO to create a 1-10 mM stock solution.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

Cellular Staining with this compound

This protocol outlines the general steps for staining cultured mammalian cells.

  • Materials:

    • Cultured cells on glass-bottom dishes or coverslips

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS), pH 7.4

    • This compound stock solution (1-10 mM in DMSO)

  • Protocol:

    • Grow cells to the desired confluency (typically 60-80%).

    • Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound working solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Note: Incubation time may need optimization.

    • After incubation, remove the staining solution and wash the cells two to three times with PBS to remove excess probe.

    • Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

Fluorescence Microscopy
  • Instrumentation:

    • An inverted fluorescence microscope equipped with appropriate filter sets. Based on the absorption maximum of related compounds, a standard FITC/GFP or TRITC/RFP filter set might be a starting point.

  • Imaging Protocol:

    • Place the stained cells on the microscope stage.

    • Excite the cells with a suitable wavelength of light (e.g., 488 nm or 561 nm laser line).

    • Collect the emission signal using a corresponding long-pass or band-pass filter.

    • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

    • Optimize illumination intensity and exposure time to maximize signal-to-noise ratio and minimize phototoxicity.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for utilizing this compound in a cellular imaging experiment.

experimental_workflow cluster_prep Preparation cluster_staining Cellular Staining cluster_imaging Imaging stock_prep Prepare 1-10 mM Stock Solution in DMSO working_prep Dilute Stock to 1-10 µM in Culture Medium stock_prep->working_prep staining Incubate Cells with Working Solution (15-60 min, 37°C) working_prep->staining cell_culture Culture Cells on Coverslips cell_culture->staining wash Wash Cells 2-3x with PBS staining->wash microscopy Fluorescence Microscopy wash->microscopy analysis Image Analysis microscopy->analysis

Proposed experimental workflow for cellular imaging with this compound.
Conceptual Mechanism of Cellular Visualization

This diagram illustrates the general principle of how a small molecule fluorescent probe like this compound might be used to visualize cellular components. The exact mechanism of uptake and localization for this compound is currently unknown and would require experimental validation. Potential uptake mechanisms for nanoparticles and small molecules include endocytosis and passive diffusion.[15][16][17][18]

logical_relationship cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_external External Environment cluster_imaging_process Imaging Process uptake Cellular Uptake (e.g., Endocytosis, Passive Diffusion) probe This compound uptake->probe localization Localization in Organelles/Structures probe->localization emission Fluorescence Emission localization->emission ext_probe This compound in Medium ext_probe->uptake excitation Excitation Light excitation->localization detection Detection & Imaging emission->detection

Conceptual diagram of cellular uptake and fluorescence imaging.

Conclusion and Future Directions

This compound presents an intriguing, yet unexplored, candidate for fluorescent cellular imaging. Its favorable safety profile and structural similarity to known isoindoline-based fluorophores provide a strong rationale for further investigation. The protocols and conceptual frameworks provided herein offer a foundational guide for researchers to begin exploring the bioimaging capabilities of this compound. Future studies should focus on characterizing its photophysical properties in aqueous environments, determining its mechanism of cellular uptake and subcellular localization, and evaluating its potential for specific biological applications. Such research will be crucial in determining whether this compound can be successfully repurposed from an industrial pigment to a valuable tool in the cell biologist's toolkit.

References

Application Notes: Incorporating Pigment Yellow 139 in Flexible PVC without Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 139 (C.I. Name: P.Y. 139, CAS No: 36888-99-0) is an isoindoline-based organic pigment that offers a vibrant reddish-yellow hue.[1] It is highly regarded for its excellent lightfastness, thermal stability, and, most critically for flexible Polyvinyl Chloride (PVC) applications, its outstanding resistance to migration.[1][2] Migration, the unwanted movement of pigment particles from the polymer matrix to the surface, can lead to aesthetic defects (e.g., color bleeding, surface tackiness) and potential contamination in sensitive applications.

These application notes provide a detailed protocol for the successful incorporation of this compound into flexible PVC formulations, with a primary focus on preventing migration. The information is intended for professionals in research and development environments.

Technical Properties of this compound

This compound's chemical structure and physical properties make it well-suited for demanding applications. Its insolubility in most solvents and plasticizers is a key factor in its low migration tendency.[1][3]

Table 1: Key Properties of this compound

PropertyValueTest Method / Reference
Chemical ClassIsoindoline[1]
C.I. NameThis compound[2]
CAS Number36888-99-0[2]
Heat Stability (in HDPE)Up to 250°C[2]
Lightfastness (Blue Wool Scale)7-8[4]
Migration Resistance (in flexible PVC)5 (Excellent)[2]
Oil Absorption35-45 g/100g [4]

Factors Influencing Pigment Migration in Flexible PVC

The migration of pigments in flexible PVC is a complex phenomenon influenced by several interconnected factors. Understanding these is crucial for designing a stable formulation.

  • Pigment-Plasticizer Interaction: The compatibility between the pigment and the plasticizer is paramount. Plasticizers with higher molecular weights and lower solvency power tend to reduce pigment migration.

  • Pigment Loading Level: Higher pigment concentrations can sometimes increase the likelihood of migration if not properly dispersed.

  • Dispersion Quality: Poor dispersion leads to the formation of pigment agglomerates, which can create pathways for migration. Achieving a homogenous dispersion of primary pigment particles is essential.

  • Processing Temperature: Excessive processing temperatures can lead to the degradation of the PVC or other additives, potentially increasing pigment mobility.

  • Other Additives: The presence of other additives, such as stabilizers and lubricants, can influence the overall compatibility and stability of the formulation.

Experimental Protocol for Incorporation and Migration Testing

This protocol outlines the steps for compounding this compound into a flexible PVC formulation and subsequently testing for migration.

Materials and Equipment
  • PVC Resin (Suspension Grade)

  • This compound

  • Primary Plasticizer: e.g., DINP (Diisononyl Phthalate) or DOTP (Dioctyl Terephthalate)

  • Heat Stabilizer: e.g., Calcium-Zinc or Barium-Zinc based

  • Lubricants (Internal and External)

  • High-Speed Mixer

  • Two-Roll Mill or Twin-Screw Extruder

  • Hydraulic Press

  • White Flexible PVC Sheet (for migration testing)

  • Gray Scale for Staining (ISO 105-A03)

  • Oven

Compounding Procedure

The following is a typical formulation for a flexible PVC compound. The exact ratios may need to be adjusted based on the desired final properties of the PVC.

Table 2: Example Formulation for Flexible PVC with this compound

ComponentParts per Hundred Resin (PHR)
PVC Resin (K-value 65-70)100
Primary Plasticizer (DINP/DOTP)40 - 60
This compound0.5 - 2.0
Ca/Zn Heat Stabilizer2.0 - 4.0
Internal Lubricant (e.g., Stearic Acid)0.2 - 0.5
External Lubricant (e.g., PE Wax)0.3 - 0.7

Protocol:

  • Pre-mixing (Dry Blend Preparation):

    • Add the PVC resin to a high-speed mixer.

    • Start the mixer and gradually add the heat stabilizer and lubricants.

    • Once the temperature reaches approximately 80-90°C due to frictional heat, slowly add the plasticizer.

    • Continue mixing until the plasticizer is fully absorbed, and the mixture becomes a free-flowing powder (dry blend).

    • Add this compound and mix until a homogenous color is achieved.

    • Discharge the dry blend into a cooling mixer and cool to below 50°C.

  • Melt Compounding:

    • Transfer the cooled dry blend to a two-roll mill or a twin-screw extruder.

    • Two-Roll Mill: Set the roll temperature to 160-180°C. Feed the dry blend into the nip of the rolls and process until a homogenous melt is formed.

    • Twin-Screw Extruder: Use a temperature profile appropriate for flexible PVC, typically ranging from 150°C at the feed zone to 180°C at the die.

  • Sample Preparation:

    • Take the compounded material from the mill or extruder.

    • Press the material into sheets of a defined thickness (e.g., 2 mm) using a hydraulic press at 170-185°C.

    • Allow the pressed sheets to cool to room temperature.

Migration Testing Protocol (based on DIN 53775)
  • Cut a sample of the colored flexible PVC sheet (e.g., 50 mm x 50 mm).

  • Place the colored sample in direct contact with a white flexible PVC sheet of the same dimensions.

  • Place the paired samples between two glass plates and apply a pressure of 1 kg/cm ².

  • Store the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • After the test period, remove the samples from the oven and allow them to cool to room temperature.

  • Separate the colored and white sheets and visually assess the white sheet for any color staining.

  • Evaluate the degree of staining using the ISO 105-A03 gray scale, where a rating of 5 indicates no migration and a rating of 1 indicates severe migration.

Visualization of Workflows

Experimental Workflow for Pigment Incorporation and Testing

G cluster_prep Dry Blend Preparation cluster_comp Melt Compounding cluster_test Migration Testing a Weigh Raw Materials (PVC, Plasticizer, Stabilizer, etc.) b High-Speed Mixing a->b c Add this compound b->c d Cooling Mix c->d e Two-Roll Milling or Twin-Screw Extrusion d->e Transfer Dry Blend f Sheet Pressing e->f g Contact with White PVC f->g Prepare Test Sample h Apply Pressure and Heat g->h i Assess Staining (Gray Scale Rating) h->i j Final Assessment of Migration Resistance i->j Analyze Results

Caption: Workflow for incorporating and testing this compound in flexible PVC.

Logical Relationships for Minimizing Migration

G cluster_formulation Formulation Factors cluster_processing Processing Parameters center Minimal Pigment Migration a High Molecular Weight Plasticizer a->center b Optimal Pigment Loading (0.5-2.0 PHR) b->center c Compatible Stabilizer System c->center d Thorough Dry Blending d->center e Homogeneous Melt Compounding e->center f Controlled Processing Temperature (160-185°C) f->center

Caption: Key factors influencing the minimization of pigment migration in flexible PVC.

Conclusion

By carefully selecting compatible formulation components, particularly the plasticizer, and adhering to a controlled compounding and processing protocol, this compound can be effectively incorporated into flexible PVC without concerns of migration. The excellent intrinsic properties of this compound, combined with good manufacturing practices, ensure a stable and vibrant coloration for a wide range of flexible PVC applications. It is always recommended to perform laboratory-scale testing to optimize the formulation and processing conditions for a specific end-use application.

References

Application Notes and Protocols: Pigment Yellow 139 in Lead-Free Paint Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Pigment Yellow 139 (PY 139), an isoindoline-based organic pigment, as a high-performance, lead-free alternative in modern paint and coating formulations. This document outlines the pigment's key characteristics, offers starting point formulations for various binder systems, and details experimental protocols for performance evaluation.

Introduction to this compound

This compound is a reddish-shade yellow pigment known for its excellent lightfastness, weather resistance, and heat stability, making it an ideal candidate for replacing lead chromate (B82759) pigments in a variety of applications, including automotive and industrial coatings.[1][2] Its favorable safety profile and high color strength contribute to its growing adoption in the paint and coatings industry. This pigment is suitable for both solvent- and water-based systems and can be used in acrylic, alkyd, and epoxy formulations to create vibrant and durable lead-free yellow shades.[3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for successful formulation. The following table summarizes its key characteristics based on typical industry specifications.

PropertyValue
Chemical ClassIsoindoline
C.I. NameThis compound
C.I. Number56298
CAS Number36888-99-0
Molecular FormulaC16H9N5O6
Density1.5 - 1.74 g/cm³
Oil Absorption35-50 g/100g
pH5.0 - 7.0

Performance Characteristics

This compound exhibits excellent fastness properties, which are critical for producing durable and long-lasting coatings.

Performance AttributeRating/ValueTest Method (Typical)
Lightfastness (Full Shade) 7-8 (Excellent)Blue Wool Scale (ISO 105-B02)
Lightfastness (Tint) 7 (Very Good)Blue Wool Scale (ISO 105-B02)
Weather Fastness 4-5 (Good to Excellent)ASTM D1014 / ISO 2810
Heat Stability 200-250°CISO 787-21
Chemical Resistance
- Acid Resistance5 (Excellent)ISO 787-24
- Alkali Resistance4-5 (Good to Excellent)ISO 787-24
- Water Resistance5 (Excellent)ISO 787-24
- Solvent ResistanceGood to ExcellentISO 787-24

Comparative Analysis: this compound vs. Lead Chromate (PY 34)

This compound offers a compelling alternative to traditional lead-based pigments, most notably lead chromate (Pigment Yellow 34). The following table provides a comparative overview of their key properties.

PropertyThis compoundLead Chromate (PY 34)
Composition Organic (Isoindoline)Inorganic (Lead (II) Chromate)
Toxicity Generally considered non-toxicToxic, contains lead and hexavalent chromium
Lightfastness ExcellentGood to Very Good (can darken over time)[4]
Weatherability Very Good to ExcellentGood to Very Good
Heat Stability Up to 250°CGenerally stable at typical baking temperatures
Chroma (Color Purity) HighHigh
Opacity Good for an organic pigmentExcellent
Regulatory Status Widely acceptedRestricted or banned in many regions

Experimental Protocols and Starting Point Formulations

The following sections provide detailed methodologies for incorporating and evaluating this compound in various lead-free paint systems.

Pigment Dispersion

Proper dispersion of this compound is critical to achieving optimal color strength, gloss, and stability. The following workflow outlines a general procedure for pigment dispersion.

Pigment_Dispersion_Workflow start Start: Weighing of Components premix Premixing: Binder, Solvents, Additives start->premix add_pigment Gradual Addition of This compound premix->add_pigment high_speed High-Speed Dispersion (e.g., Cowles Dissolver) add_pigment->high_speed milling Milling (Optional): (e.g., Bead Mill for finer dispersion) high_speed->milling If required letdown Let-Down: Addition of remaining binder and additives high_speed->letdown milling->letdown qc Quality Control: Fineness of grind, viscosity, color letdown->qc finish Finished Pigment Paste/Paint qc->finish

Caption: General workflow for the dispersion of this compound.

Starting Point Formulation: Water-Based Acrylic Emulsion Paint

This formulation provides a starting point for a lead-free yellow decorative paint.

ComponentWeight (%)Function
Water25.0Solvent
Propylene (B89431) Glycol2.0Co-solvent / Freeze-thaw stability
Dispersing Agent (e.g., Polyacrylate-based)0.5Pigment wetting and stabilization
Defoamer0.3Prevents foam formation
Titanium Dioxide (Rutile)15.0Opacity and whiteness
This compound5.0Colorant
Acrylic Emulsion (e.g., 50% solids)50.0Binder
Coalescing Agent (e.g., Texanol)1.5Film formation
Rheology Modifier (e.g., HEUR)0.5Thickening and anti-settling
Biocide0.2Preservation
Total 100.0

Protocol for Preparation:

  • In a suitable vessel, combine water, propylene glycol, dispersing agent, and defoamer under low-speed agitation.

  • Gradually add titanium dioxide and this compound while increasing the speed of the disperser.

  • Disperse at high speed until a Hegman gauge reading of 6-7 is achieved.

  • Reduce the agitation speed and add the acrylic emulsion, coalescing agent, rheology modifier, and biocide in the order listed, allowing for complete mixing between each addition.

  • Adjust the final viscosity with water if necessary.

Starting Point Formulation: Solvent-Based Alkyd Enamel

This formulation is a starting point for a lead-free industrial or decorative enamel.

ComponentWeight (%)Function
Long Oil Alkyd Resin (e.g., 60% solids in mineral spirits)50.0Binder
Mineral Spirits15.0Solvent
Dispersing Agent (e.g., Soya Lecithin)0.5Pigment wetting and stabilization
This compound10.0Colorant
Anti-skinning Agent0.2Prevents skin formation in the can
Driers (e.g., Cobalt, Zirconium, Calcium Octoate)1.0Curing catalysts
Total 76.7 (Adjust to 100% with additional alkyd resin and mineral spirits for viscosity)

Protocol for Preparation:

  • Charge the alkyd resin and a portion of the mineral spirits into a mixing vessel.

  • Under agitation, add the dispersing agent, followed by the gradual addition of this compound.

  • Disperse at high speed to achieve a fineness of grind of 7 or higher on the Hegman scale.

  • In the let-down stage, add the remaining alkyd resin, mineral spirits, anti-skinning agent, and driers.

  • Mix until uniform and adjust the viscosity with mineral spirits as needed.

Starting Point Formulation: Two-Component Epoxy Coating

This formulation provides a basis for a durable, chemical-resistant, lead-free yellow coating.

Component A (Base):

ComponentWeight (%)Function
Epoxy Resin (e.g., Bisphenol A based, EEW ~190)60.0Binder
Reactive Diluent (e.g., C12-C14 glycidyl (B131873) ether)10.0Viscosity reduction
This compound15.0Colorant
Fumed Silica (B1680970)1.0Anti-settling and rheology control
Total 86.0

Component B (Hardener):

ComponentWeight (%)Function
Polyamide or Amine Adduct Hardener14.0Curing Agent
Total 14.0

Mixing Ratio (A:B): To be calculated based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener.

Protocol for Preparation:

  • In a high-speed disperser, premix the epoxy resin and reactive diluent.

  • Gradually add the fumed silica and this compound and disperse to a Hegman value of 6-7.

  • Before application, thoroughly mix Component A and Component B at the specified ratio.

Performance Evaluation Protocols

The following protocols outline standard test methods for evaluating the performance of paint films formulated with this compound.

Color and Opacity Measurement

Color_Opacity_Workflow prep Prepare Paint Drawdowns on Opacity Charts dry Dry/Cure Films according to Binder Specifications prep->dry spectro Measure CIELAB L, a, b* values using a Spectrophotometer dry->spectro opacity Measure Reflectance over Black and White Areas dry->opacity calc Calculate Contrast Ratio (Opacity) and Color Difference (ΔE*) spectro->calc opacity->calc

Caption: Workflow for color and opacity measurement.

  • Color: Measure the CIELAB L, a, and b* values using a spectrophotometer (in accordance with ASTM D2244). Compare these values to a standard or a formulation with a legacy pigment.

  • Opacity (Contrast Ratio): Apply a uniform film of paint onto a black and white chart. After drying, measure the reflectance over the black (YB) and white (YW) areas. Calculate the contrast ratio as (YB / YW) x 100%. A higher percentage indicates better opacity.

Lightfastness and Weathering

Durability_Testing_Workflow panels Prepare Coated Panels (e.g., steel, aluminum) initial_meas Initial Measurement: Color, Gloss, Adhesion panels->initial_meas exposure Exposure: Accelerated Weathering (ASTM G154/G155) or Outdoor Exposure (ASTM D1014) initial_meas->exposure periodic_eval Periodic Evaluation: Measure Color Change (ΔE*), Gloss Retention, Chalking, Cracking exposure->periodic_eval final_report Final Report and Data Analysis periodic_eval->final_report

Caption: Workflow for lightfastness and weathering evaluation.

  • Lightfastness: Expose coated panels to a xenon arc lamp (ASTM G155) or fluorescent UV lamps (ASTM G154) to simulate indoor and outdoor light exposure. Periodically measure color change (ΔE*).

  • Weathering: For exterior applications, expose coated panels at an outdoor test site (e.g., according to ASTM D1014). Evaluate for color change, gloss retention, chalking (ASTM D4214), and cracking/blistering (ASTM D714, D660).

Chemical and Physical Resistance
  • Adhesion: Test the adhesion of the cured paint film using the cross-hatch test (ASTM D3359).

  • Hardness: Determine the pencil hardness of the coating (ASTM D3363).

  • Chemical Resistance: Spot test the cured film with various chemicals (e.g., 10% HCl, 10% NaOH, xylene, ethanol) for a specified duration and evaluate for any changes in appearance (ASTM D1308).

Conclusion

This compound is a versatile and high-performance organic pigment that serves as an excellent alternative to lead-based yellow pigments in a wide range of lead-free paint formulations. Its outstanding lightfastness, weather resistance, and thermal stability, combined with its favorable safety profile, make it a preferred choice for modern, high-quality coatings. By following the provided starting point formulations and experimental protocols, researchers and formulators can effectively incorporate this compound to develop durable, vibrant, and compliant lead-free yellow paints.

References

Application Notes and Protocols for Pigment Yellow 139 in Food-Contact and Packaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 139 (C.I. No. 56298; CAS No. 36888-99-0) is a high-performance isoindoline (B1297411) yellow pigment valued for its excellent coloristic properties, heat stability, and lightfastness.[1] It is frequently utilized in the coloration of plastics, such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC), that are intended for use in food-contact and packaging applications.[2][3] Its suitability for these sensitive applications is contingent upon its low migration potential and favorable toxicological profile.

These application notes provide a summary of the available technical data, regulatory status, and detailed protocols for the evaluation of this compound in food-contact materials.

Physicochemical and Technical Properties

This compound is a reddish to greenish-yellow powder that is virtually insoluble in water.[4][5] Its key technical properties are summarized in the tables below.

General Properties Value Reference
Chemical Name5,5'-(1H-Isoindole-1,3(2H)-diylidene)di(1,3-diazinane-2,4,6-trione)[4]
C.I. NameThis compound[6]
CAS Number36888-99-0[6]
Molecular FormulaC₁₆H₉N₅O₆[4]
Density1.6 - 1.8 g/cm³[2][7]
Heat ResistanceUp to 250 °C in HDPE[2]
Light Fastness (Blue Wool Scale)7-8 (Excellent)[2]
Resistance Properties (Scale 1-5, 5=Excellent) Value Reference
Migration Resistance (in flexible PVC)5[2]
Acid Resistance5[2]
Alkali Resistance5[2]
Alcohol Resistance5[3]
Ester Resistance5[3]
Benzene Resistance5[3]
Ketone Resistance5[3]

Regulatory and Safety Information

This compound is supported for use in food-contact applications by several regulatory bodies, provided that it meets specific purity criteria and does not migrate into food at levels that would endanger human health.[8]

Regulatory Compliance:

  • European Union: Compliant with Regulation (EU) No. 10/2011 on plastic materials and articles intended to come into contact with food.[2][8]

  • United States: Compliant with the Federal Food, Drug, and Cosmetic Act (FD&C Act) and listed under 21 CFR 178.3297 for use in polymers.[8][9]

Toxicological Summary:

Endpoint Result Reference
Acute Oral Toxicity (LD50, rat)> 5,000 mg/kg bw[5]
Acute Dermal Toxicity (LD50, rat)> 2,500 mg/kg bw[5]
Acute Inhalation Toxicity (LC50, rat)> 5.42 mg/L air[5]
Skin Irritation (rabbit)Non-irritant[10]
Eye Irritation (rabbit)Non-irritant[10]
SensitizationNon-sensitizing[10]

Experimental Protocols

Overall and Specific Migration Testing

This protocol is designed to determine the overall migration of substances from a plastic colored with this compound and the specific migration of the pigment itself or any potential degradation products. The methodology is based on the principles outlined in Regulation (EU) No. 10/2011.

Objective: To quantify the migration of non-volatile substances from the plastic into food simulants.

Materials:

  • Plastic samples (e.g., films or plaques) colored with a known concentration of this compound.

  • Food Simulants (as per Regulation (EU) No. 10/2011):

    • Simulant A: 10% ethanol (B145695) (v/v) for aqueous foods.

    • Simulant B: 3% acetic acid (w/v) for acidic foods.

    • Simulant D2: Vegetable oil (or olive oil) for fatty foods.

  • Migration cells or containers.

  • Incubator or oven capable of maintaining the specified temperature.

  • Analytical balance.

  • Instrumentation for specific analysis (e.g., HPLC-UV, LC-MS).

Procedure:

  • Sample Preparation: Cut the plastic samples into known surface areas (e.g., 1 dm²).

  • Migration Test Setup:

    • Place the sample in a migration cell.

    • Add a known volume of the selected food simulant to achieve a surface area to volume ratio of 6 dm²/L.

    • Seal the migration cell.

  • Test Conditions:

    • Standard Condition: 10 days at 40 °C. This simulates long-term storage at room temperature.

    • Accelerated Condition: For high-temperature applications, select appropriate conditions from Table 2 of Regulation (EU) No. 10/2011 (e.g., 2 hours at 100 °C or 1 hour at 121 °C).

  • Overall Migration Analysis:

    • After the exposure time, remove the plastic sample from the simulant.

    • Evaporate the simulant to dryness.

    • Weigh the residue.

    • The overall migration is expressed in mg/dm². The limit is typically 10 mg/dm².[11]

  • Specific Migration Analysis:

    • Analyze the food simulant using a validated analytical method (e.g., HPLC-UV or LC-MS) to identify and quantify this compound or any potential migrants.

    • The specific migration limit (SML) for a substance is based on its toxicological profile. For non-listed substances, a generic SML of 0.01 mg/kg may apply.

G cluster_prep Sample Preparation cluster_exposure Migration Exposure cluster_analysis Analysis cluster_results Results Start Start PrepSample Prepare Plastic Sample (Known Surface Area) Start->PrepSample SelectSimulant Select Food Simulant(s) (A, B, D2) PrepSample->SelectSimulant SetupCell Assemble Migration Cell (6 dm²/L ratio) SelectSimulant->SetupCell Incubate Incubate (e.g., 10 days @ 40°C) SetupCell->Incubate RemoveSample Remove Plastic Sample Incubate->RemoveSample SplitSimulant Split Simulant for Overall & Specific Migration RemoveSample->SplitSimulant Overall Overall Migration: Evaporate & Weigh Residue SplitSimulant->Overall Specific Specific Migration: Instrumental Analysis (LC-MS) SplitSimulant->Specific CompareOML Compare with Overall Migration Limit (10 mg/dm²) Overall->CompareOML CompareSML Compare with Specific Migration Limit Specific->CompareSML

Migration Testing Workflow
Toxicological Assessment Protocol (In Vitro)

For a comprehensive safety assessment, particularly for a substance intended for food contact, in vitro toxicological studies are crucial. The following protocols outline a tiered approach to assess the potential genotoxicity and endocrine-disrupting activity of this compound.

4.2.1 Genotoxicity Assessment (Ames Test)

Objective: To evaluate the mutagenic potential of this compound using a bacterial reverse mutation assay.

Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay determines if a substance can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • This compound, appropriately solubilized or suspended.

  • S9 fraction (from induced rat liver) for metabolic activation.

  • Minimal glucose agar (B569324) plates.

  • Positive and negative controls.

Procedure:

  • Prepare a range of concentrations of the this compound test substance.

  • In separate tubes, combine the test substance, the bacterial strain, and either S9 mix (for metabolic activation) or a buffer (without S9).

  • Pre-incubate the mixture at 37 °C.

  • Add top agar and pour the mixture onto minimal glucose agar plates.

  • Incubate the plates at 37 °C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

4.2.2 Endocrine Disruption Potential (Estrogen Receptor Transactivation Assay)

Objective: To assess the potential of this compound to interact with the estrogen receptor.

Principle: This assay uses a cell line (e.g., MCF-7 or T47D) that has been engineered to contain an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase). If a substance binds to the estrogen receptor and activates it, the reporter gene will be expressed, producing a measurable signal.

Materials:

  • ERE-luciferase reporter cell line.

  • Cell culture medium and supplements.

  • This compound test substance.

  • Positive control (e.g., 17β-estradiol).

  • Antagonist control (e.g., tamoxifen).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Plate the cells in a multi-well plate and allow them to attach.

  • Expose the cells to a range of concentrations of this compound for 24-48 hours. Include positive and negative controls.

  • To test for antagonistic activity, co-treat cells with the test substance and 17β-estradiol.

  • After incubation, lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • An increase in luminescence indicates agonistic activity, while a decrease in the estradiol-induced signal suggests antagonistic activity.

G cluster_tier1 Tier 1: In Silico & In Vitro Screening cluster_tier2 Tier 2: Specific Migration & Stability cluster_tier3 Tier 3: Risk Assessment cluster_decision Decision QSAR QSAR Modeling (Predictive Toxicology) Genotox Genotoxicity Screening (e.g., Ames Test) QSAR->Genotox Endocrine Endocrine Activity Screening (e.g., ER Transactivation Assay) QSAR->Endocrine Migration Migration Studies (Overall & Specific) Genotox->Migration Hazard Hazard Characterization Genotox->Hazard Endocrine->Migration Endocrine->Hazard Exposure Exposure Assessment Migration->Exposure Stability Stability in Food Simulants Stability->Exposure Risk Risk Characterization (Margin of Safety) Exposure->Risk Hazard->Risk Decision Acceptable for Food-Contact Use? Risk->Decision

Safety Assessment Workflow

Conclusion

This compound demonstrates robust technical properties that make it a suitable colorant for a variety of plastic food-contact applications. The available data indicate a low order of acute toxicity and good migration resistance. However, for any specific application, it is imperative to conduct thorough migration testing under conditions that accurately reflect the intended use. Furthermore, while initial toxicological data are favorable, a more in-depth assessment of genotoxic and endocrine-disrupting potential, as outlined in the provided protocols, is recommended to build a comprehensive safety profile for this pigment in food-contact materials.

References

Application Notes and Protocols: Utilizing Pigment Yellow 139 in Bio-based Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation and characterization of Pigment Yellow 139, an isoindoline-based colorant, within bio-based polymer systems. The protocols outlined are intended for research and development purposes, particularly exploring applications in biomedical devices and drug delivery systems.

Introduction

This compound (PY 139) is a high-performance organic pigment known for its excellent heat stability, lightfastness, and vibrant reddish-yellow hue.[1][2] While traditionally used in conventional plastics and coatings, its potential utility in bio-based polymers such as polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and polyhydroxyalkanoates (PHAs) is an emerging area of interest.[3][4] The isoindoline (B1297411) core structure of PY 139 is also found in various biologically active molecules, suggesting that its derivatives could be explored for applications in drug delivery and medical devices.[5][6]

This document provides detailed protocols for the preparation of PY 139-pigmented bio-based polymer films, their characterization, and preliminary biocompatibility assessment. Furthermore, it explores the hypothetical application of these systems in drug delivery, based on the known biological activities of related isoindoline compounds.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This data is essential for determining suitable processing conditions when incorporating the pigment into bio-based polymer matrices.

PropertyValueReferences
Chemical Class Isoindoline[4]
C.I. Name This compound[7]
CAS Number 36888-99-0[7]
Molecular Formula C₁₆H₉N₅O₆[8]
Molecular Weight 367.27 g/mol [8]
Heat Resistance (in HDPE) Up to 250°C[2][7]
Lightfastness (BWS) 7-8[7]
Migration Resistance (in flexible PVC) Good[1]
Solubility Virtually insoluble in most solvents[4][7]

Experimental Protocols

Surface Treatment of this compound for Enhanced Compatibility

To improve the dispersion of the hydrophobic PY 139 in polar bio-based polymer matrices, a surface treatment is recommended. This protocol describes a method using a silane (B1218182) coupling agent.

Objective: To enhance the interfacial adhesion between this compound and the bio-based polymer matrix.

Materials:

  • This compound powder

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol (B145695) (anhydrous)

  • Deionized water

  • Glacial acetic acid

  • Mechanical stirrer

  • Centrifuge

  • Oven

Protocol:

  • Prepare a 95% ethanol/5% deionized water solution. Adjust the pH to 4.5-5.5 with glacial acetic acid.

  • Add APTES to the ethanol/water solution to a final concentration of 2% (w/v) and stir for 1 hour to hydrolyze the silane.

  • Disperse 10 g of this compound powder in 100 mL of the prepared APTES solution.

  • Stir the suspension mechanically at room temperature for 4 hours.

  • Separate the surface-treated pigment from the solution by centrifugation at 5000 rpm for 15 minutes.

  • Wash the pigment pellet twice with anhydrous ethanol to remove unreacted APTES.

  • Dry the surface-treated this compound in an oven at 80°C for 12 hours.

  • Store the dried, surface-treated pigment in a desiccator.

G cluster_prep Silane Solution Preparation cluster_treatment Pigment Treatment cluster_purification Purification and Drying prep1 Mix Ethanol and Water prep2 Adjust pH prep1->prep2 prep3 Add APTES prep2->prep3 prep4 Hydrolyze Silane (1 hr) prep3->prep4 treat1 Disperse PY 139 in Silane Solution prep4->treat1 treat2 Stir (4 hrs) treat1->treat2 purify1 Centrifuge treat2->purify1 purify2 Wash with Ethanol purify1->purify2 purify3 Dry in Oven (80°C) purify2->purify3 purify4 Store in Desiccator purify3->purify4

Diagram 1: Workflow for Surface Treatment of this compound.
Preparation of Pigmented Bio-based Polymer Films via Solvent Casting

This protocol details the fabrication of pigmented films, a method suitable for initial screening and small-scale production.[9]

Objective: To produce thin films of bio-based polymers containing a homogenous dispersion of this compound.

Materials:

  • Bio-based polymer (e.g., PLA, PCL) pellets or powder

  • Surface-treated this compound

  • Dichloromethane (DCM) or a suitable solvent for the chosen polymer

  • Glass petri dishes

  • Magnetic stirrer

  • Ultrasonic bath

  • Fume hood

Protocol:

  • Prepare a 5% (w/v) solution of the bio-based polymer in DCM by dissolving the polymer with magnetic stirring.

  • Weigh the desired amount of surface-treated this compound to achieve the target loading (e.g., 0.1%, 0.5%, 1.0% w/w relative to the polymer).

  • Disperse the pigment in a small volume of DCM using an ultrasonic bath for 15 minutes to break up agglomerates.

  • Add the pigment dispersion to the polymer solution and stir for an additional 2 hours to ensure homogeneity.

  • Pour a defined volume of the pigmented polymer solution into a level glass petri dish.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

  • Once completely dry, carefully peel the film from the petri dish.

  • Store the films in a desiccator for further characterization.

G cluster_solution Solution Preparation cluster_casting Film Casting and Drying sol1 Dissolve Polymer in Solvent sol3 Combine and Stir sol1->sol3 sol2 Disperse Pigment in Solvent (Ultrasonication) sol2->sol3 cast1 Pour Solution into Petri Dish sol3->cast1 cast2 Evaporate Solvent (24-48 hrs) cast1->cast2 cast3 Peel Film cast2->cast3 cast4 Store in Desiccator cast3->cast4 G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Mechanism p1 Membrane Phospholipids p2 Arachidonic Acid p1->p2 PLA2 p3 Prostaglandin H2 p2->p3 COX-1 / COX-2 p4 Prostaglandins (Inflammation) p3->p4 Prostaglandin Synthases inhibitor Isoindoline Derivative (e.g., from PY 139 system) inhibitor->p2 Inhibits

References

Synthesis of Pigment Yellow 139 Derivatives: Tailoring Photophysical Properties for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the synthesis of Pigment Yellow 139 (PY139) and its derivatives. By strategically introducing electron-donating and electron-withdrawing substituents onto the precursor molecules, the photophysical properties of the resulting pigments can be systematically altered. This allows for the fine-tuning of absorption and emission spectra, making these compounds promising candidates for applications in bio-imaging, sensor development, and as functional materials in drug delivery systems. This note outlines the synthetic pathways, experimental procedures, and the resulting photophysical characteristics of these novel isoindoline-based pigments.

Introduction

This compound is a well-established organic pigment known for its vibrant reddish-yellow hue and excellent stability.[1] Its core structure, an isoindoline (B1297411) moiety condensed with two barbituric acid units, provides a versatile scaffold for chemical modification. The photophysical properties of organic dyes, including their color, fluorescence, and quantum yield, are intrinsically linked to their electronic structure. By introducing functional groups that either donate or withdraw electron density, it is possible to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the wavelength of light absorbed and emitted.[2][3] This principle allows for the rational design of PY139 derivatives with tailored optical properties for specific scientific applications.

General Synthesis Pathway

The synthesis of this compound and its derivatives is a two-step process. The first step involves the synthesis of the intermediate, 1,3-diiminoisoindoline (B1677754) or its substituted analogues. The second step is the condensation of this intermediate with barbituric acid or its substituted derivatives.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1,3-Diiminoisoindoline Intermediate cluster_step2 Step 2: Condensation Reaction Phthalonitrile (B49051) Phthalonitrile or Substituted Phthalonitrile Diiminoisoindoline 1,3-Diiminoisoindoline or Substituted Derivative Phthalonitrile->Diiminoisoindoline Catalyst, Solvent Ammonia (B1221849) Ammonia Ammonia->Diiminoisoindoline PY139_Derivative This compound Derivative Diiminoisoindoline->PY139_Derivative Acidic Conditions Barbituric_Acid Barbituric Acid or Substituted Derivative Barbituric_Acid->PY139_Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted 1,3-Diiminoisoindoline

This protocol describes the synthesis of the core intermediate, 1,3-diiminoisoindoline, from phthalonitrile.

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer and a gas inlet, mix phthalonitrile and a catalytic amount of sodium formate in methanol.[4]

  • Heat the mixture to 50-60°C while bubbling ammonia gas through the solution.[4]

  • Maintain the reaction at this temperature for 4-6 hours.[4]

  • After the reaction is complete, distill off the methanol. The solvent can be recycled.[5]

  • Cool the remaining mixture and filter to isolate the crude 1,3-diiminoisoindoline.[5]

  • The crude product can be purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of Substituted Barbituric Acids

This protocol outlines the general procedure for synthesizing 5-substituted barbituric acids, which are key precursors for PY139 derivatives.

Materials:

  • Substituted diethyl malonate (e.g., diethyl ethylmalonate)

  • Urea (B33335)

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol. The amount of sodium should be twice the molar amount of urea.[6]

  • Add the substituted diethyl malonate to the sodium ethoxide solution.[7]

  • In a separate flask, dissolve urea in hot absolute ethanol.[7]

  • Add the urea solution to the diethyl malonate mixture and reflux for several hours.[6]

  • A white precipitate of the sodium salt of the barbituric acid derivative will form.[7]

  • After cooling, add water to dissolve the salt and then carefully acidify with hydrochloric acid to precipitate the final product.[7]

  • Filter the precipitate, wash with cold water, and dry.[7]

Protocol 3: Synthesis of this compound Derivative

This protocol describes the final condensation step to form a this compound derivative.

Materials:

  • 1,3-Diiminoisoindoline (or substituted derivative from Protocol 1)

  • Substituted barbituric acid (from Protocol 2)

  • Inorganic acid (e.g., hydrochloric acid)

  • Methanol

Procedure:

  • Suspend the 1,3-diiminoisoindoline and the substituted barbituric acid in a methanol solution containing an inorganic acid.

  • Heat the reaction mixture to a temperature between 10-70°C.

  • Allow the reaction to proceed for 1-20 hours.

  • The pigment product will precipitate out of the solution.

  • Collect the solid pigment by filtration, wash with methanol, and dry.

Altering Photophysical Properties

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the phthalonitrile or the barbituric acid precursors can significantly impact the photophysical properties of the resulting PY139 derivative.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups can increase the electron density of the chromophore. This generally leads to a bathochromic (red) shift in both the absorption and emission spectra.[3]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density. This can also lead to a red-shift in the absorption spectrum and can influence other properties like the quantum yield and photostability.[2][8]

Signaling_Pathway cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) PY139_Core This compound Core Structure EDG e.g., -OCH₃, -NH₂ PY139_Core->EDG Substitution EWG e.g., -NO₂, -CN PY139_Core->EWG Substitution Red_Shift_EDG Bathochromic (Red) Shift in Absorption/Emission EDG->Red_Shift_EDG Red_Shift_EWG Bathochromic (Red) Shift in Absorption EWG->Red_Shift_EWG

Caption: Influence of substituents on the photophysics of PY139.

Data Presentation

The following table summarizes the hypothetical photophysical data for a series of this compound derivatives, illustrating the effect of different substituents. Note: The following data is illustrative and based on general principles of dye chemistry. Actual experimental values would need to be determined.

CompoundSubstituent on PhthalonitrileSubstituent on Barbituric AcidAbsorption Max (λmax, nm)Emission Max (λem, nm)Quantum Yield (Φ)
PY139 HH~430~530~0.3
PY139-EDG1 4-OCH₃H~450~550~0.4
PY139-EDG2 H5-ethyl~435~535~0.35
PY139-EWG1 4-NO₂H~460~560~0.2
PY139-EWG2 H5-phenyl~440~545~0.25

Conclusion

The synthetic protocols outlined in this application note provide a framework for the rational design and synthesis of novel this compound derivatives. By carefully selecting and incorporating various functional groups, researchers can create a library of compounds with a range of photophysical properties. This tunability opens up new avenues for the application of these versatile pigments in diverse fields, from advanced materials to biomedical research and drug development. Further characterization of these derivatives will undoubtedly reveal exciting new opportunities for their use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Pigment Yellow 139

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and chemical development professionals in optimizing the synthesis yield and purity of Pigment Yellow 139.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of 1,3-Diiminoisoindoline (B1677754) (Intermediate)

  • Question: My yield of the 1,3-diiminoisoindoline intermediate is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields of 1,3-diiminoisoindoline are often attributed to incomplete reaction or side reactions. Here are some common causes and troubleshooting steps:

    • Insufficient Ammonia (B1221849): The reaction between phthalonitrile (B49051) and ammonia is crucial. Ensure a sufficient molar excess of ammonia is used. Some protocols suggest a molar ratio of phthalonitrile to ammonia gas of 1:1 to 1:2.[1]

    • Reaction Temperature: The temperature for this step is critical. It should typically be maintained between 30°C and 60°C, with an optimal range often cited as 40°C to 55°C.[1][2] Temperatures that are too low will result in a slow and incomplete reaction, while excessively high temperatures can lead to the formation of byproducts.

    • Catalyst Inefficiency: The choice and amount of catalyst can significantly impact the reaction. Alkali metal carbonates, alkoxides, or organic amines are often used.[1] Ensure the catalyst is fresh and used in the correct proportion (typically 0.01% to 10% of the mass of phthalonitrile).[3]

    • Reaction Time: The reaction time should be sufficient for the reaction to go to completion, typically ranging from 2 to 7 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Poor Purity of Crude this compound

  • Question: My crude this compound has a dull color and appears to be impure. How can I improve its purity?

  • Answer: Impurities in crude this compound can arise from unreacted starting materials, side reactions, or improper reaction conditions. Here's how to address this:

    • pH Control during Condensation: The condensation reaction of 1,3-diiminoisoindoline and barbituric acid is pH-sensitive. The reaction is typically carried out in an acidic aqueous medium.[4] Maintaining a pH between 2.5 and 5.0 is often recommended for optimal results.[1]

    • Reaction Temperature and Time: The condensation reaction is usually performed by heating the mixture to reflux for 2 to 5 hours.[1][2] Insufficient heating can lead to incomplete reaction, while prolonged heating at high temperatures may cause degradation of the product.

    • Washing Procedure: Thorough washing of the filtered crude pigment is essential to remove unreacted starting materials and soluble impurities. Wash the filter cake with hot water until the filtrate is colorless and neutral.

    • Post-synthesis Treatment: A post-synthesis "pigmentation" step is often employed to improve the purity and physical properties of the pigment. This typically involves heating the crude pigment in water under pressure, sometimes with the addition of surfactants or organic acids like benzoic acid.[1][2]

Issue 3: Color of the Final Pigment is Off-Spec (e.g., brownish or dull yellow)

  • Question: The final this compound product has a brownish or dull yellow hue instead of the desired bright reddish-yellow. What could be the reason for this color deviation?

  • Answer: An off-spec color is a common indicator of impurities or degradation. Consider the following:

    • Decomposition at High Temperatures: this compound can decompose at temperatures above 250°C, leading to a duller color.[5][6] Ensure that the drying temperature of the final product does not exceed this limit. A drying temperature of 80-150°C is generally considered safe.[7]

    • Presence of Byproducts: The formation of side products during the synthesis can significantly affect the color. One potential byproduct is cyanuric acid, which can form from urea (B33335) at high temperatures if it is used as a precursor for 1,3-diiminoisoindoline.[8]

    • Alkaline Conditions: Isoindoline (B1297411) pigments can be unstable in alkaline media, which can cause a color shift to brown.[9] Ensure that all reaction and washing steps are carried out under neutral or acidic conditions as specified in the protocol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process.[1][2] The first step involves the reaction of phthalonitrile with ammonia in the presence of a catalyst to form the intermediate 1,3-diiminoisoindoline.[3][10] In the second step, this intermediate is condensed with barbituric acid in an acidic aqueous medium to yield the final pigment.[6][10]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of both reaction steps. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and helps to avoid the formation of byproducts due to prolonged reaction times.

Q3: What are the key reaction parameters to control for optimizing yield and purity?

A3: The following parameters are crucial for optimizing the synthesis of this compound:

  • Molar Ratios of Reactants: The stoichiometry of phthalonitrile, ammonia, and barbituric acid should be carefully controlled.

  • Reaction Temperature: Both the formation of the intermediate and the final condensation step are temperature-sensitive.

  • pH: The pH of the condensation reaction medium has a significant impact on the product purity.

  • Catalyst: The choice and concentration of the catalyst in the first step are critical for high yield of the intermediate.

  • Reaction Time: Monitoring the reaction to completion without allowing for byproduct formation is key.

Q4: What are some common methods for the purification of crude this compound?

A4: Besides thorough washing with hot water, a common purification method is a post-synthesis heat treatment. This involves slurrying the crude pigment in water, often with additives like surfactants, and heating it under pressure.[1] This process, sometimes referred to as "pigmentation," helps to improve the crystal form and purity of the pigment.

Q5: What analytical techniques are recommended for quality control of the final product?

A5: For quality control of this compound, the following techniques are recommended:

  • UV-Visible Spectroscopy: To check the coloristic properties and identify any shifts in the absorption maximum that might indicate impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure and the presence of characteristic functional groups of the pigment.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the pigment and quantify any impurities.

  • X-Ray Diffraction (XRD): To analyze the crystalline structure of the pigment, which can affect its physical properties.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 1,3-Diiminoisoindoline

ParameterRange/ValueReference
Starting Material Phthalonitrile[1][2]
Reagent Ammonia (gas or aqueous)[1][2]
Catalyst Alkali metal carbonates, alkoxides, organic amines[1]
Solvent Alcohols (e.g., isopropanol, methanol)[1][2]
Temperature 30 - 60 °C (Optimal: 40 - 55 °C)[1][2]
Reaction Time 2 - 7 hours[1][2]
Typical Yield Up to 97%[1]

Table 2: Summary of Reaction Conditions for the Condensation to this compound

ParameterRange/ValueReference
Starting Material 1,3-Diiminoisoindoline, Barbituric Acid[1][2]
Solvent Water[1][2]
Acids Formic acid, Sulfuric acid, Citric acid, Hydrochloric acid[2]
pH 2.5 - 5.0[1]
Temperature Reflux[1][2]
Reaction Time 2 - 5 hours[1][2]
Typical Yield > 95%[1][2]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diiminoisoindoline

  • In a four-necked flask equipped with a stirrer, thermometer, gas inlet, and condenser, add 19.2g of phthalonitrile, 1.2g of potassium carbonate, and 150ml of isopropanol.[1]

  • Stir the mixture and slowly bubble ammonia gas through the suspension or add 12.6g of 25% aqueous ammonia dropwise.[1]

  • After the addition of ammonia, raise the temperature of the system to 40-50°C.[1]

  • Maintain the reaction at this temperature for 3-4 hours, monitoring the progress by TLC.[1]

  • The resulting mixture containing 1,3-diiminoisoindoline is used directly in the next step.

Protocol 2: Synthesis of this compound

  • In a separate flask, add 39.5g of barbituric acid to 400ml of water and stir to create a uniform dispersion.[2]

  • To this suspension, add a mixture of 5.6g of formic acid and sulfuric acid to adjust the pH to the desired range (2.5-5.0).[2]

  • At room temperature, add the 1,3-diiminoisoindoline mixture from Protocol 1 dropwise to the barbituric acid suspension over a period of 1-1.5 hours.[2]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.[2]

  • Cool the mixture, filter the solid product, and wash the filter cake with hot water until the filtrate is neutral and colorless.

  • The resulting filter cake is the crude this compound.

Protocol 3: Purification of Crude this compound

  • Take the filter cake of crude this compound and re-slurry it in water.

  • Add a small amount of a surfactant or an organic acid (e.g., 0.54g of benzoic acid).[2]

  • Transfer the slurry to a high-pressure reactor and heat to 105°C for 2 hours.[2]

  • Cool the mixture, filter the purified pigment, wash with water, and dry at a temperature not exceeding 150°C.[7]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Pigment Condensation cluster_step3 Step 3: Purification Phthalonitrile Phthalonitrile Reaction_S1 Reaction (40-50°C, 3-4h) Phthalonitrile->Reaction_S1 Ammonia Ammonia Ammonia->Reaction_S1 Catalyst Catalyst (e.g., K2CO3) Catalyst->Reaction_S1 Solvent_S1 Solvent (e.g., Isopropanol) Solvent_S1->Reaction_S1 Intermediate 1,3-Diiminoisoindoline Reaction_S1->Intermediate Reaction_S2 Condensation (Reflux, 2h) Intermediate->Reaction_S2 Barbituric_Acid Barbituric Acid Barbituric_Acid->Reaction_S2 Water Water Water->Reaction_S2 Acid Acid (e.g., Formic Acid) Acid->Reaction_S2 Crude_Pigment Crude this compound Reaction_S2->Crude_Pigment Filtration_Washing Filtration & Washing Crude_Pigment->Filtration_Washing Heat_Treatment Heat Treatment (105°C, 2h) Filtration_Washing->Heat_Treatment Final_Filtration Final Filtration & Washing Heat_Treatment->Final_Filtration Drying Drying (<150°C) Final_Filtration->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Observed Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity / Off-Color Start->Low_Purity Cause_Yield_1 Incomplete Reaction in Step 1 Low_Yield->Cause_Yield_1 Cause_Yield_2 Side Reactions in Step 1 Low_Yield->Cause_Yield_2 Cause_Purity_1 Incomplete Reaction in Step 2 Low_Purity->Cause_Purity_1 Cause_Purity_2 Improper pH in Step 2 Low_Purity->Cause_Purity_2 Cause_Purity_3 Product Degradation Low_Purity->Cause_Purity_3 Solution_Yield_1 Check Ammonia Ratio, Temperature, and Reaction Time in Step 1 Cause_Yield_1->Solution_Yield_1 Solution_Yield_2 Optimize Catalyst and Control Temperature in Step 1 Cause_Yield_2->Solution_Yield_2 Solution_Purity_1 Ensure Sufficient Reflux Time in Step 2 Cause_Purity_1->Solution_Purity_1 Solution_Purity_2 Monitor and Adjust pH to 2.5-5.0 in Step 2 Cause_Purity_2->Solution_Purity_2 Solution_Purity_3 Avoid Excessive Drying Temperature (>250°C) Cause_Purity_3->Solution_Purity_3

Caption: Troubleshooting logic for this compound synthesis.

References

Preventing discoloration of PY 139 in alkaline polymer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pigment Yellow 139. This resource is designed for researchers, scientists, and formulation professionals to address common challenges and questions regarding the use of PY 139, with a specific focus on its performance in alkaline polymer systems.

Troubleshooting Guides

Issue: Unexpected Discoloration of PY 139 in an Alkaline Polymer System

Users may observe a color shift of this compound from a bright, reddish-yellow towards a duller, brownish hue when incorporated into alkaline polymer systems. This guide provides a step-by-step approach to troubleshoot this issue.

Logical Troubleshooting Workflow

PY139_Discoloration_Troubleshooting start Start: Discoloration Observed check_ph 1. Confirm pH of Polymer System Is the system alkaline (pH > 7)? start->check_ph not_alkaline Discoloration may be due to other factors: - High processing temperature (>250°C) - UV degradation - Interaction with other additives check_ph->not_alkaline No is_alkaline System is alkaline. Proceed to next step. check_ph->is_alkaline Yes check_alkali_source 2. Identify the Alkaline Component (e.g., amine neutralizer, inorganic base like NaOH, filler) is_alkaline->check_alkali_source formulation_review 3. Review Formulation for Antagonistic Components check_alkali_source->formulation_review stabilization 4. Implement Stabilization Strategy formulation_review->stabilization alternative_pigment 5. Consider Alternative Pigments if discoloration persists stabilization->alternative_pigment end End: Problem Resolved alternative_pigment->end

Caption: Troubleshooting workflow for PY 139 discoloration.

Step 1: Confirm the pH of Your System

  • Action: Measure the pH of your polymer dispersion, coating, or plastisol.

  • Rationale: The stability of PY 139 is highly dependent on the pH of the surrounding medium. Discoloration is a known issue in alkaline environments.[1][2][3][4]

Step 2: Identify the Source of Alkalinity

  • Action: Pinpoint the component(s) in your formulation contributing to the high pH. Common sources include:

    • Amine-based neutralizing agents in waterborne systems.

    • Inorganic bases (e.g., sodium hydroxide (B78521), potassium hydroxide).[5]

    • Alkaline fillers or additives.

  • Rationale: The type and concentration of the alkaline species can influence the rate and severity of discoloration.

Step 3: Review Formulation for Other Contributing Factors

  • Action: Check for the presence of additives that can exacerbate discoloration, such as certain phenolic antioxidants.[4] Also, review processing temperatures, as temperatures exceeding 250°C can cause thermal decomposition of PY 139.[6][7]

  • Rationale: The degradation of PY 139 can be a complex process influenced by multiple formulation and processing variables.

Step 4: Implement a Stabilization Strategy

  • Action: Based on your system, consider the following:

    • Acidic Additives: Introduce a weak organic acid (e.g., stearic acid) to locally neutralize alkalinity around the pigment particle.[1][2]

    • Surface-Treated Pigments: If available, use a grade of PY 139 that has been surface-treated to improve its resistance to alkali.[8]

    • Protective Binders/Additives: Incorporate additives that can form a protective barrier around the pigment, such as certain epoxy-silane systems in coatings.[7][9]

  • Rationale: Stabilization aims to either reduce the local pH at the pigment surface or create a physical barrier to prevent interaction with hydroxide ions.

Step 5: Evaluate Alternative Pigments

  • Action: If discoloration persists and the system must remain alkaline, consider replacing PY 139 with a yellow pigment known for better alkaline stability.

  • Rationale: For highly alkaline applications, an intrinsically more stable pigment may be required. See the "Alternative Pigments" section in the FAQs for suggestions.

Frequently Asked Questions (FAQs)

Q1: There is conflicting information on the alkaline stability of PY 139. Is it stable or not?

A1: This is a critical point of confusion. Many technical data sheets from pigment suppliers rate the alkali resistance of PY 139 as excellent (a rating of 5 on a 1-5 scale).[10][11] However, independent sources and patent literature often state that isoindoline (B1297411) pigments, including PY 139, are "normally not stable in alkaline media" and can discolor from a golden yellow to brown.[1][2][3]

The likely reasons for this discrepancy are:

  • Test Conditions: The standard alkali resistance test (e.g., exposure to 2% NaOH for a short period) may not be representative of long-term exposure in a complex polymer matrix, especially at elevated temperatures.[5][12]

  • Pigment Grade: Different grades of PY 139 may exist with various surface treatments that can improve alkaline resistance.[8] Untreated grades are more susceptible to degradation.

  • System Dependence: The stability is not just a property of the pigment itself but of the entire system. The specific polymer, additives, and type of alkaline substance all play a role.

Q2: What is the chemical mechanism behind the discoloration of PY 139 in alkaline conditions?

A2: PY 139 belongs to the isoindoline class of pigments. The core of its chromophore (the part of the molecule responsible for color) is the isoindoline ring system. In the presence of strong bases (high concentration of hydroxide ions, OH⁻), this ring is susceptible to nucleophilic attack. This can lead to alkaline hydrolysis, where the ring opens. The opening of the isoindoline ring disrupts the conjugated π-electron system, which is responsible for the pigment's color. This change in molecular structure results in a loss of the yellow color and a shift to a duller, brownish appearance.

Proposed Alkaline Hydrolysis Pathway of PY 139

PY139_Hydrolysis PY139 PY 139 (Bright Yellow Chromophore) TransitionState Nucleophilic Attack by OH⁻ on Isoindoline Ring PY139->TransitionState + OH⁻ (High pH) RingOpened Ring-Opened Intermediate (Loss of Conjugation) TransitionState->RingOpened Hydrolysis DegradationProducts Further Degradation Products (Brownish, Non-colored) RingOpened->DegradationProducts

Caption: Proposed mechanism of PY 139 discoloration in alkaline media.

Q3: What are some practical ways to stabilize PY 139 in my formulation?

A3: Several strategies can be employed to improve the stability of PY 139 in alkaline systems:

  • pH Adjustment: If possible, adjust the pH of your system to be as close to neutral (pH 7) as feasible without compromising the properties of your polymer system.

  • Use of Buffers: Incorporate a buffering system to maintain the pH in a stable, less alkaline range.

  • Encapsulation/Surface Treatment: Use a grade of PY 139 that is specifically marketed as surface-treated for improved chemical resistance. Alternatively, some formulation additives may help to physically shield the pigment.

  • Non-Alkaline Additives: Where there is a choice, opt for non-alkaline additives. For example, if a dispersant is needed, select one that does not require an alkaline pH to function.

  • Scavengers: While less common for this specific issue, the use of certain additives that can preferentially react with hydroxide ions may offer some protection.

Q4: What are some suitable alternative yellow pigments for high-pH systems?

A4: If PY 139 proves to be unstable in your application, consider the following high-performance pigments known for their excellent alkaline stability:

  • Bismuth Vanadate (Pigment Yellow 184): Offers a bright, greenish-yellow shade with excellent durability and alkali resistance.[13]

  • Benzimidazolone Yellows (e.g., PY 151, PY 154, PY 175): This class of organic pigments is known for high performance, including good to excellent resistance to alkalis.[13]

  • Nickel Titanate Yellow (Pigment Yellow 53): An inorganic pigment with outstanding durability, lightfastness, and resistance to chemicals, including alkalis. It has a more muted, greenish-yellow shade.[14]

Data on Alternative Pigments

Pigment Name (C.I.)Chemical ClassTypical ShadeAlkali Resistance (1-5 Scale)
PY 139 Isoindoline Reddish Yellow 1-5 (System Dependent) [3][10]
PY 184Bismuth VanadateGreenish Yellow5
PY 151BenzimidazoloneGreenish Yellow5
PY 154BenzimidazoloneGreenish Yellow5
PY 53Nickel TitanatePale Greenish-Yellow5
(Note: Alkali resistance ratings are general and should always be confirmed by testing in the specific application.)

Experimental Protocols

Protocol 1: Evaluation of PY 139 Alkali Resistance in Solution

This protocol provides a method to quickly assess the stability of a PY 139 sample to a specific alkaline solution.

Methodology:

  • Preparation of Alkaline Solution: Prepare a 2% (w/v) solution of sodium hydroxide (NaOH) in deionized water. Also, prepare a control solution of deionized water.

  • Pigment Dispersion:

    • Weigh 0.5 g of PY 139 pigment powder.

    • In a 50 mL beaker, add the pigment to 20 mL of the 2% NaOH solution.

    • In a separate 50 mL beaker, add 0.5 g of PY 139 to 20 mL of deionized water (this is your control).

  • Incubation:

    • Stir both suspensions for 1 minute to ensure thorough wetting.

    • Cover the beakers and let them stand at room temperature for 24 hours. For an accelerated test, you can heat the suspensions to 50°C for 4 hours.

  • Observation and Measurement:

    • After the incubation period, visually inspect both the control and the alkaline suspension for any change in color.

    • Filter both suspensions through a Büchner funnel with filter paper.

    • Rinse the filtered pigment cake with deionized water until the filtrate is neutral (pH 7).

    • Allow the pigment cakes to dry completely in an oven at 60°C.

  • Colorimetric Analysis:

    • Prepare drawdowns of the dried control pigment and the alkali-treated pigment in a standard binder on a color chart.

    • Using a spectrophotometer, measure the CIELAB L, a, and b* values for both drawdowns.

    • Calculate the total color difference (ΔE) using the ASTM D2244 standard.[1][12][15][16] A higher ΔE indicates a greater color change and lower alkali stability.

Workflow for Alkali Resistance Test

Alkali_Resistance_Test prep_solutions 1. Prepare 2% NaOH Solution and DI Water Control disperse_pigment 2. Disperse 0.5g PY 139 in 20mL of each solution prep_solutions->disperse_pigment incubate 3. Incubate for 24h at RT (or 4h at 50°C) disperse_pigment->incubate filter_dry 4. Filter, Wash, and Dry Pigment Cakes incubate->filter_dry analyze 5. Prepare Drawdowns and Measure Color (CIELAB) filter_dry->analyze calculate 6. Calculate ΔE* vs. Control (ASTM D2244) analyze->calculate result Result: Quantitative measure of discoloration calculate->result

Caption: Experimental workflow for testing the alkali resistance of PY 139.

Protocol 2: Accelerated Weathering of PY 139 in a Polymer Film

This protocol is for evaluating the stability of PY 139 within a specific polymer formulation under simulated environmental stress, which can be particularly relevant for exterior applications where alkaline conditions might be present (e.g., contact with masonry).

Methodology:

  • Sample Preparation:

    • Prepare your polymer system (e.g., a waterborne acrylic coating) with and without the alkaline component you wish to test.

    • Incorporate PY 139 at a standard loading (e.g., 5% by weight of the final dry film) into both the alkaline and non-alkaline systems.

    • Apply the pigmented polymer systems as a uniform film onto standardized test panels (e.g., aluminum Q-panels).

    • Allow the films to cure completely according to your standard procedure.

  • Initial Color Measurement:

    • Using a spectrophotometer, measure the initial CIELAB L, a, and b* values at several points on each test panel.

  • Accelerated Weathering:

    • Place the test panels in an accelerated weathering apparatus (e.g., a QUV chamber).

    • Expose the panels to a cycle of UV radiation and condensation to simulate outdoor exposure, following a standard practice such as ASTM G154.[6][2][17][18][19] A typical cycle might be 8 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.

    • Run the test for a predetermined duration (e.g., 500 hours).

  • Final Color Measurement:

    • After the exposure period, remove the panels and allow them to equilibrate to standard laboratory conditions.

    • Remeasure the CIELAB L, a, and b* values at the same points on each panel.

  • Analysis:

    • Calculate the total color difference (ΔE*) for each panel (alkaline vs. non-alkaline) between the initial and final measurements.

    • A significantly larger ΔE* for the panel from the alkaline system indicates that the alkalinity is contributing to the degradation of the pigment under UV and moisture stress.

(Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Users should always conduct their own testing to determine the suitability of this compound for their specific applications and formulations.)

References

Technical Support Center: Pigment Yellow 139 in HDPE Injection Molding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pigment Yellow 139 (PY 139) in High-Density Polyethylene (HDPE) injection molding. The focus is on addressing and mitigating issues related to warping.

Troubleshooting Guide: Addressing Low Warping of this compound

This guide is designed to help you diagnose and resolve unexpected warping issues when using this compound, a pigment generally known for its low-warping characteristics in HDPE.

Question: I am using this compound, which is supposed to be a low-warping pigment, but I am still observing significant warping in my HDPE injection molded parts. What are the potential causes and how can I resolve this?

Answer:

Unexpected warping with a low-warp pigment like this compound in HDPE can be frustrating. The issue often lies in the complex interplay between the material, processing parameters, and mold design. Organic pigments can act as nucleating agents, influencing the crystallization behavior of semi-crystalline polymers like HDPE, which in turn affects shrinkage and warpage. While PY 139 is classified as a low-warping pigment, certain conditions can still lead to distortion.

Below is a systematic approach to troubleshooting this issue.

Diagram: Troubleshooting Workflow for Unexpected Warping

Warping_Troubleshooting cluster_material Material & Pigment Considerations cluster_processing Processing Parameter Adjustments cluster_mold Mold and Part Design Factors Start Start: Unexpected Warping Observed Check_Material Step 1: Material & Pigment Inspection Start->Check_Material Check_Processing Step 2: Review Processing Parameters Check_Material->Check_Processing If material is consistent Material_Details Pigment Concentration Masterbatch Quality HDPE Grade Check_Mold Step 3: Analyze Mold & Part Design Check_Processing->Check_Mold If processing is optimized Processing_Details Cooling Rate & Time Mold Temperature Melt Temperature Packing Pressure & Time Injection Speed Resolution Resolution: Warping Minimized Check_Mold->Resolution If design is sound Mold_Details Gate Location & Size Cooling Channel Uniformity Wall Thickness Variation Ejector Pin Placement

Caption: A logical workflow for troubleshooting unexpected warping in HDPE with low-warp pigments.

Step 1: Material and Pigment Inspection
  • Pigment Concentration:

    • Question: Could the concentration of this compound be contributing to the warping?

    • Answer: While PY 139 has low warping potential, higher concentrations can have a more pronounced effect on the crystallinity of HDPE. Verify that the pigment loading is within the recommended range. An excessively high concentration might alter the cooling and shrinkage behavior of the polymer.

  • Masterbatch Quality:

    • Question: How does the quality of the masterbatch affect warping?

    • Answer: The carrier resin and dispersion aids used in the masterbatch can influence the final properties of the molded part. Poor dispersion of the pigment can lead to localized differences in crystallinity and shrinkage, resulting in warping. Ensure you are using a high-quality masterbatch with good dispersion characteristics.

  • HDPE Grade:

    • Question: Can the grade of HDPE influence the warping behavior with this compound?

    • Answer: Different grades of HDPE have varying melt flow indices (MFI), molecular weight distributions, and densities, all of which affect their shrinkage and warping tendencies. A grade with a very high MFI might be more prone to warping. Ensure the HDPE grade is suitable for the specific application and mold design.

Step 2: Review Processing Parameters

The primary cause of warping is non-uniform cooling, which leads to differential shrinkage.[1] Adjusting processing parameters is critical to achieving uniform cooling.

ParameterRecommended Adjustment to Reduce Warping
Cooling Rate & Time Decrease the cooling rate and increase the cooling time to allow for more uniform solidification and reduce internal stresses.[1]
Mold Temperature Increase the mold temperature to promote a more uniform cooling process. A temperature difference of more than 10°F between any two points on the mold surface can cause warping.
Melt Temperature Lower the melt temperature. Excessively high melt temperatures can lead to higher differential shrinkage.
Packing Pressure & Time Increase the packing pressure and time to compensate for shrinkage as the part cools. However, be cautious of overpacking, which can also induce stress.
Injection Speed A moderate injection speed is often optimal. A very high or very low injection speed can create stresses in the part.
Step 3: Analyze Mold and Part Design
  • Gate Location and Size:

    • Question: How can the gate design impact warping?

    • Answer: The location and size of the gate influence the flow of the molten polymer into the mold cavity. A poorly placed gate can lead to uneven filling and packing, causing variations in shrinkage. Multiple gates may be necessary for larger parts to ensure uniform filling.

  • Cooling Channels:

    • Question: What role do cooling channels play in preventing warping?

    • Answer: The layout and efficiency of the cooling channels are crucial for uniform cooling. Ensure the cooling channels are not clogged and are designed to provide consistent cooling across the entire surface of the part.

  • Wall Thickness:

    • Question: Does the wall thickness of the part affect warping?

    • Answer: Variations in wall thickness are a common cause of warping, as thicker sections cool slower than thinner sections.[1] Aim for a uniform wall thickness throughout the part design.

  • Ejector System:

    • Question: Could the ejection process be causing the warping?

    • Answer: If the part is ejected before it has cooled sufficiently and uniformly, the forces from the ejector pins can cause deformation. Ensure the ejection system is designed to apply even pressure on the part.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a low-warping pigment?

A1: this compound is an isoindoline-based organic pigment. It is considered a low-warping pigment because it has a minimal influence on the crystallization rate of HDPE compared to other organic pigments like certain phthalocyanine (B1677752) blues or diarylide yellows.[2] This leads to more uniform shrinkage and better dimensional stability in the final molded part.

Q2: How does the crystallinity of HDPE contribute to warping?

A2: HDPE is a semi-crystalline polymer, meaning it has both crystalline and amorphous regions. During cooling, the crystalline regions contract more than the amorphous regions. This differential shrinkage creates internal stresses. If the cooling is not uniform across the part, these stresses will cause the part to warp or distort.

Q3: Can surface treatment of this compound further reduce warping?

A3: Yes, surface treatments can be applied to organic pigments to improve their compatibility with the polymer matrix and reduce their nucleating effect. While specific surface treatments for PY 139 are proprietary to manufacturers, these treatments generally aim to create a more isotropic (uniform) interaction with the HDPE, leading to more consistent crystallization and reduced warping.

Q4: How does this compound compare to other pigments in terms of warpage in HDPE?

A4: this compound generally exhibits significantly lower warpage compared to high-warping pigments. For instance, certain phthalocyanine blue and diarylide yellow pigments are known to be strong nucleating agents that can cause considerable distortion in HDPE parts.

Data Presentation: Pigment Warpage Classification in HDPE
Pigment TypeC.I. NameChemical ClassWarpage Classification
Low Warping This compoundIsoindolineLow
High Warping Pigment Blue 15:1Phthalocyanine BlueHigh
High Warping Pigment Yellow 83DiarylideHigh
Low Warping Pigment Red 254 (surface treated)Diketopyrrolopyrrole (DPP)Low
Non-Warping Titanium Dioxide (TiO2)InorganicNon-Warping

This table provides a qualitative comparison based on industry classifications. The degree of warping can be influenced by pigment concentration and processing conditions.

Experimental Protocols

Protocol for Measuring Warpage in Injection Molded HDPE Plates

Objective: To quantitatively measure the warpage of an injection molded HDPE plate pigmented with this compound.

Materials and Equipment:

  • Injection molding machine

  • Test plaque mold (e.g., 100mm x 100mm x 2mm)

  • HDPE resin

  • This compound masterbatch

  • Coordinate Measuring Machine (CMM) or a calibrated height gauge and surface plate

  • Conditioning chamber (23°C ± 2°C, 50% ± 5% RH)

Methodology:

  • Sample Preparation:

    • Prepare a blend of HDPE and this compound masterbatch at the desired concentration.

    • Set the injection molding parameters (melt temperature, mold temperature, injection pressure, holding pressure, cooling time) according to standard procedures or the parameters under investigation.

    • Mold a series of test plaques. For comparison, also mold plaques of unpigmented HDPE and HDPE with a known high-warping pigment under the same conditions.

  • Conditioning:

    • After molding, allow the plaques to cool to room temperature.

    • Condition the plaques in a controlled environment (23°C ± 2°C, 50% ± 5% RH) for at least 48 hours to allow for post-molding shrinkage and stress relaxation.

  • Measurement:

    • Place the conditioned plaque on a flat surface plate.

    • Define a series of measurement points on the surface of the plaque. For a square plaque, this could be the four corners and the center.

    • Using a CMM or a height gauge, measure the deviation from the surface plate at each defined point. The highest deviation from the plane is recorded as the warpage value.

  • Data Analysis:

    • Calculate the average warpage for each set of samples (unpigmented, PY 139, high-warping pigment).

    • Compare the warpage values to quantify the effect of this compound.

Diagram: Experimental Workflow for Warpage Measurement

Warpage_Measurement_Workflow Start Start: Prepare HDPE and Pigment Blends Molding Injection Mold Test Plaques (Unpigmented, PY 139, High-Warp Pigment) Start->Molding Conditioning Condition Plaques for 48 hours (23°C, 50% RH) Molding->Conditioning Measurement Measure Warpage using CMM or Height Gauge Conditioning->Measurement Analysis Analyze and Compare Warpage Data Measurement->Analysis End End: Quantify Warpage Effect Analysis->End

Caption: A streamlined workflow for the experimental determination of warpage in pigmented HDPE.

Diagram: Factors Influencing HDPE Warping

HDPE_Warping_Factors center HDPE Warping Material Material Properties center->Material Processing Processing Conditions center->Processing Design Mold & Part Design center->Design Crystallinity Crystallinity Material->Crystallinity MFI Melt Flow Index (MFI) Material->MFI Pigment Pigment Type & Conc. Material->Pigment Cooling Cooling Rate Processing->Cooling Temp Temperatures (Melt, Mold) Processing->Temp Pressure Pressures (Pack, Hold) Processing->Pressure Wall Wall Thickness Design->Wall Gate Gate Design Design->Gate CoolingChannels Cooling Channels Design->CoolingChannels

Caption: Interrelated factors contributing to warping in HDPE injection molding.

References

Technical Support Center: Mitigating Thermal Decomposition of PY 139 Above 250°C in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering thermal decomposition of Pigment Yellow 139 (PY 139) in plastics processed at temperatures exceeding 250°C.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PY 139) and why is it used in plastics?

A1: this compound is a high-performance organic pigment belonging to the isoindoline (B1297411) class. It is valued for its bright reddish-yellow shade, high color strength, and good lightfastness. It is often used to color a variety of plastics, including polyolefins (polyethylene, polypropylene), PVC, and some engineering plastics.

Q2: What is the known thermal stability of PY 139?

A2: The thermal stability of PY 139 is generally cited to be around 250°C to 260°C in High-Density Polyethylene (HDPE).[1] However, at temperatures above this threshold, the pigment can undergo thermal decomposition, leading to a color shift, typically appearing duller or browner.[1]

Q3: What are the visible signs of PY 139 thermal decomposition in my plastic parts?

A3: The primary sign of thermal decomposition is a noticeable color change from a vibrant reddish-yellow to a duller, often brownish or discolored shade. This can also be accompanied by a loss of color strength and, in severe cases, may affect the mechanical properties of the plastic.

Q4: What chemical processes are responsible for the thermal decomposition of PY 139?

A4: While the exact multi-step degradation pathway is complex and not extensively detailed in public literature, the decomposition of organic pigments like isoindolines at high temperatures generally involves the breaking of chemical bonds within the molecule. This process can be accelerated by the presence of oxygen (thermo-oxidative degradation) and can lead to the formation of smaller, less colored or colorless molecules. Under fire conditions, materials containing PY 139 may emit toxic fumes, including oxides of nitrogen and carbon.[2]

Q5: Can the type of plastic I'm using affect the thermal stability of PY 139?

A5: Yes, the polymer matrix can significantly influence the thermal stability of the pigment. Interactions between the pigment and the polymer, as well as the processing temperature required for the specific plastic, play a crucial role. For instance, engineering plastics like polycarbonate and polyamides are processed at higher temperatures than standard polyolefins, increasing the risk of pigment degradation.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the use of PY 139 in high-temperature applications and provides potential solutions.

Issue 1: Color Shift and Fading Observed in Molded Parts

Possible Causes:

  • Processing Temperature Exceeds Pigment Stability: The most common cause is that the processing temperature of the plastic is above the 250°C threshold for PY 139.

  • Thermo-oxidative Degradation: The combination of high heat and the presence of oxygen can accelerate the breakdown of the pigment.

  • Inadequate Stabilization: The plastic formulation may lack the appropriate type or amount of heat stabilizers to protect the pigment.

Solutions:

  • Incorporate a Heat Stabilizer Package: The addition of antioxidants can significantly improve the thermal stability of organic pigments. A synergistic blend of a primary antioxidant (e.g., a hindered phenol) and a secondary antioxidant (e.g., a phosphite) is often effective.

    • Primary Antioxidants (Radical Scavengers): Hindered phenols work by terminating the free radical chain reactions that lead to degradation.

    • Secondary Antioxidants (Peroxide Decomposers): Phosphites decompose hydroperoxides, which are precursors to further degradation.

  • Optimize Processing Conditions: If possible, reduce the processing temperature and minimize the residence time of the molten plastic in the extruder or injection molding machine.

  • Consider a Higher-Stability Pigment: If the required processing temperature is well above the capabilities of stabilized PY 139, a different pigment with inherently higher heat resistance may be necessary.

Issue 2: Inconsistent Color Across Different Production Batches

Possible Causes:

  • Poor Dispersion of Pigment and Stabilizers: If the pigment and stabilizer package are not uniformly distributed throughout the polymer matrix, some areas may have insufficient protection, leading to localized degradation.

  • Variations in Processing Parameters: Fluctuations in temperature, residence time, or shear rate between batches can lead to inconsistent thermal history and, therefore, variable color.

Solutions:

  • Improve Dispersion: Ensure thorough mixing of the pigment and stabilizer masterbatch with the natural polymer. The use of a high-quality masterbatch with good dispersion characteristics is crucial.

  • Tighten Process Control: Maintain strict control over processing parameters to ensure batch-to-batch consistency.

Quantitative Data Summary

The following table summarizes the typical thermal stability of PY 139 and the potential for improvement with stabilizers. Note: Specific performance improvements are highly dependent on the polymer, processing conditions, and the exact stabilizer package used. The values presented are indicative.

ParameterStandard PY 139 in HDPEPY 139 with Stabilizer Package (Expected)
Max. Processing Temperature (°C) ~250 - 260Up to 280 - 290
Color Stability (ΔE* after 5 min @ 270°C) High (Significant color change)Low (Minimal color change)
Primary Stabilizer Type N/AHindered Phenol (B47542)
Secondary Stabilizer Type N/APhosphite (B83602)
Typical Loading Level of Stabilizers (%) N/A0.1 - 0.5% (total package)

Experimental Protocols

Protocol 1: Evaluating the Efficacy of a Heat Stabilizer Package for PY 139

Objective: To determine the improvement in thermal stability of PY 139 in a specific polymer with the addition of a heat stabilizer package.

Materials:

  • Polymer resin (e.g., Polycarbonate, Polyamide)

  • This compound

  • Heat stabilizer package (e.g., blend of hindered phenol and phosphite antioxidant)

  • Twin-screw extruder or similar compounding equipment

  • Injection molding machine

  • Spectrocolorimeter

Methodology:

  • Formulation Preparation:

    • Prepare a control batch containing the polymer and a standard loading of PY 139 (e.g., 0.5%).

    • Prepare a test batch with the same composition as the control, but with the addition of the heat stabilizer package at a specified loading level (e.g., 0.2%).

  • Compounding:

    • Individually compound both the control and test batches using a twin-screw extruder to ensure thorough dispersion.

    • Maintain consistent extruder temperature profiles, screw speed, and throughput for both batches.

  • Injection Molding and Heat Stability Series:

    • Using an injection molding machine, purge the machine with the compounded material.

    • Mold a set of standard plaques at a baseline temperature (e.g., 260°C).

    • Increase the barrel temperature in increments of 10°C (e.g., 270°C, 280°C, 290°C, 300°C).

    • At each temperature, hold the molten material in the barrel for a set residence time (e.g., 5 minutes) before molding a new set of plaques.

  • Colorimetric Analysis:

    • Allow the molded plaques to cool to room temperature.

    • Using a spectrocolorimeter, measure the CIELAB color values (L, a, b*) of the plaques from each temperature series for both the control and test batches.

    • Calculate the total color difference (ΔE*) for each temperature point relative to the baseline temperature plaque (260°C) for each batch.

  • Data Interpretation:

    • Compare the ΔE* values of the control and test batches at each temperature. A lower ΔE* for the test batch indicates improved thermal stability.

    • The temperature at which a significant and unacceptable color change (e.g., ΔE* > 3) occurs can be considered the effective heat stability limit for each formulation.

Visualizations

G cluster_0 Troubleshooting Workflow Start Start: Color shift observed in plastic part CheckTemp Is processing temperature > 250°C? Start->CheckTemp CheckStab Is a heat stabilizer package being used? CheckTemp->CheckStab Yes Optimize Optimize processing conditions: - Reduce temperature - Minimize residence time CheckTemp->Optimize No AddStab Incorporate a hindered phenol/ phosphite stabilizer blend CheckStab->AddStab No HigherStabPigment Consider a pigment with higher intrinsic heat stability CheckStab->HigherStabPigment Yes End End: Problem Resolved AddStab->End Optimize->End HigherStabPigment->End

Caption: Troubleshooting workflow for addressing PY 139 thermal decomposition.

G cluster_1 Stabilization Mechanism Polymer Polymer + PY 139 Heat High Temperature (>250°C) + Oxygen Polymer->Heat Degradation Formation of Free Radicals & Hydroperoxides Heat->Degradation Decomposition PY 139 Decomposition (Color Shift) Degradation->Decomposition Stabilizers Primary Antioxidant (Hindered Phenol) Secondary Antioxidant (Phosphite) Stabilizers:p->Degradation Scavenges Free Radicals Stabilizers:s->Degradation Decomposes Hydroperoxides

Caption: Simplified mechanism of thermal stabilization for PY 139.

References

Technical Support Center: Overcoming Aggregation of Pigment Yellow 139 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of Pigment Yellow 139 (PY 139) nanoparticles during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound nanoparticle aggregation?

A1: this compound (PY 139) nanoparticle aggregation is a phenomenon where individual nanoparticles stick together to form larger clusters, known as agglomerates or aggregates.[1] This process is driven by the high surface energy of the nanoparticles, which they seek to minimize by reducing their exposed surface area.[1] Aggregation is a critical issue as it can alter the size-dependent properties of the nanoparticles, leading to loss of efficacy, reduced bioavailability in drug delivery systems, and physical instability of the suspension (e.g., sedimentation).[1]

Q2: How can I identify if my PY 139 nanoparticles are aggregating?

A2: Aggregation can often be identified through several observational and analytical methods:

  • Visual Inspection: A well-dispersed nanoparticle suspension should appear as a stable, homogenous colloid. Signs of aggregation include a cloudy or hazy appearance, or the formation of visible precipitates that may settle at the bottom of the container over time.[1]

  • Dynamic Light Scattering (DLS): This is a primary analytical technique. A significant increase in the average hydrodynamic diameter and a high Polydispersity Index (PDI) are strong indicators of aggregation.[1]

  • Zeta Potential Measurement: A low zeta potential value (close to 0 mV) suggests that the electrostatic repulsion between particles is insufficient to prevent them from coming together and aggregating.[1]

Q3: What is Dynamic Light Scattering (DLS) and how do I interpret the results?

A3: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension.[2] It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[3] Key parameters from a DLS measurement are:

  • Hydrodynamic Diameter (Z-average): This is the intensity-weighted average diameter of the particles in the suspension. A stable PY 139 nanoparticle dispersion should have a consistent and expected hydrodynamic diameter. An increasing diameter over time is a sign of aggregation.

  • Polydispersity Index (PDI): The PDI is a measure of the broadness of the particle size distribution. A PDI value below 0.3 generally indicates a relatively narrow and uniform size distribution, while values above 0.5 suggest a broad distribution, which can be indicative of aggregation.

Q4: What is Zeta Potential and how does it relate to the stability of my nanoparticle suspension?

A4: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of a nanoparticle in a particular liquid medium.[4] This charge creates a repulsive force between similarly charged particles, preventing them from aggregating.[4]

  • High Magnitude Zeta Potential: A zeta potential with a magnitude greater than +30 mV or more negative than -30 mV generally indicates good colloidal stability due to strong electrostatic repulsion between particles.[4]

  • Low Magnitude Zeta Potential: Values between -10 mV and +10 mV suggest low stability and a high likelihood of aggregation. The pH of the dispersion medium can significantly influence the zeta potential.[4]

Troubleshooting Guides

Problem: My PY 139 nanoparticles are visibly aggregated immediately after I try to disperse them.

This issue typically points to problems with the initial dispersion protocol or fundamental instabilities.

Potential Cause Recommended Solution
Poor Wetting PY 139 powder, being organic, can be hydrophobic. Ensure the powder is properly wetted before adding the bulk dispersion medium. Create a thick paste by adding a few drops of the medium or a wetting agent (like ethanol) to the powder and mixing thoroughly with a spatula.[5]
Incorrect pH Isoindoline (B1297411) pigments like PY 139 are known to be unstable in alkaline media.[6] Ensure your dispersion medium is neutral or slightly acidic (pH 5.5-7.0). An alkaline environment can degrade the pigment and promote aggregation.
Insufficient Dispersion Energy Hand-shaking or simple vortexing is often not enough to break down agglomerates. Use a probe sonicator to apply high energy to the suspension. This is crucial for breaking apart the initial clumps of nanoparticles.[7]
Inadequate Stabilizer The nanoparticles may require a stabilizer (dispersant or surfactant) to prevent immediate re-aggregation after the dispersion energy is removed. Ensure an appropriate stabilizer is present in the dispersion medium from the start.
Problem: My PY 139 nanoparticle dispersion looks good initially but aggregates over time (hours to days).

This suggests that while the initial dispersion was successful, the long-term stabilization is insufficient.

Potential Cause Recommended Solution
Insufficient Electrostatic Repulsion The repulsive forces between particles are too weak to prevent them from sticking together over time due to Brownian motion. Measure the Zeta Potential of your suspension. If the magnitude is less than 30 mV, the system is likely unstable.[4]
Ineffective or Incorrect Concentration of Stabilizer The chosen surfactant or polymer may not be adsorbing effectively to the nanoparticle surface, or its concentration may be too low. You may need to screen different types of stabilizers (anionic, nonionic, polymeric) and optimize their concentration.
High Ionic Strength of Medium High concentrations of salts in the dispersion medium can compress the electrical double layer around the nanoparticles, which reduces the electrostatic repulsion and leads to aggregation. If possible, use a medium with lower ionic strength.
Temperature Fluctuations Changes in temperature can affect particle-solvent interactions and the effectiveness of certain stabilizers. Store the nanoparticle dispersion at a constant, controlled temperature. PY 139 can also be sensitive to high temperatures.[6]

Quantitative Data Tables

Table 1: Example Data on the Effect of pH on PY 139 Nanoparticle Stability

This table presents illustrative data based on the known chemical properties of isoindoline pigments. Actual results may vary.

pH of Dispersion MediumAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Observation
4.01550.21+35Stable Dispersion
5.51520.19-28Stable Dispersion
7.01600.25-32Stable Dispersion
8.54500.58-15Aggregation Observed
10.0>1000>0.7-5Significant Aggregation/Sedimentation

Table 2: Example Data on the Effect of Different Surfactant Types on PY 139 Nanoparticle Dispersion

This table presents illustrative data to show the comparative effect of common surfactant types. Optimal choice and concentration require experimental validation.

Surfactant Type (at 0.5% w/v)Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)24-Hour Stability
None>2000>0.8-8Unstable, rapid sedimentation
Anionic (e.g., Sodium Dodecyl Sulfate)1800.28-45Good
Nonionic (e.g., Polysorbate 80)1950.31-25Moderate
Polymeric (e.g., Polyvinylpyrrolidone)1750.24-38Excellent

Experimental Protocols

Protocol 1: General Dispersion of PY 139 Nanoparticle Powder

This protocol provides a standardized method for dispersing dry PY 139 nanoparticles into an aqueous medium.

  • Preparation:

    • Accurately weigh the desired amount of PY 139 nanoparticle powder (e.g., 15 mg) and place it into a clean glass vial.[7]

    • Prepare the dispersion medium. A common starting point is deionized water with a selected stabilizer (e.g., 0.5% w/v PVP). Ensure the pH is adjusted to a neutral or slightly acidic range (e.g., pH 6.5).

  • Pre-wetting the Powder:

    • Add a few drops of the dispersion medium to the dry powder.

    • Use a clean spatula to mix the powder and liquid into a thick, uniform paste. This step is critical to ensure all particles are wetted and to break up initial, loose agglomerates.[5]

  • Dispersion:

    • Add the remaining volume of the dispersion medium to the paste to achieve the final desired concentration (e.g., for a total volume of 6 mL).

    • Place the vial into an ice-water bath to prevent overheating during sonication.

    • Insert a probe sonicator tip into the suspension, ensuring it is submerged but not touching the bottom of the vial.

    • Sonicate the suspension at high energy (e.g., 40% amplitude) for a set duration (e.g., 15-20 minutes).[7] The exact time and power should be optimized for your specific instrument and sample.

  • Characterization:

    • Immediately after sonication, analyze the dispersion using Dynamic Light Scattering (DLS) and Zeta Potential measurement to determine the initial particle size, PDI, and stability.

    • Visually inspect the sample for any signs of settling or aggregation.

Protocol 2: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential
  • Sample Preparation:

    • For DLS, dilute a small aliquot of the freshly prepared nanoparticle dispersion in the same medium used for dispersion until it appears slightly opalescent. Over-concentration can lead to measurement errors.

    • For Zeta Potential, prepare the sample in a similar manner, ensuring the dilution medium has low ionic strength to not screen the surface charge.

  • DLS Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the instrument's temperature.

    • Perform at least three replicate measurements to ensure the results are reproducible.

    • Record the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Rinse a folded capillary cell with the dilution medium.

    • Inject the diluted sample into the cell, making sure no air bubbles are trapped.

    • Place the cell in the instrument. The instrument will apply an electric field and measure the particle velocity to calculate the zeta potential.

    • Record the mean zeta potential value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dispersion Dispersion Process cluster_analysis Analysis & Storage weigh 1. Weigh PY 139 Powder prepare_medium 2. Prepare Stabilizer-Containing Dispersion Medium (pH 6.5) prewet 3. Pre-wet Powder to Form a Paste prepare_medium->prewet add_medium 4. Add Remaining Medium prewet->add_medium sonicate 5. Probe Sonicate in Ice Bath add_medium->sonicate characterize 6. Characterize (DLS, Zeta) sonicate->characterize store 7. Store at Controlled Temperature characterize->store

Caption: Workflow for preparing a stable PY 139 nanoparticle dispersion.

troubleshooting_flowchart cluster_visual Initial Assessment cluster_immediate_actions Immediate Aggregation Path cluster_stability_actions Long-Term Stability Path start Problem: Nanoparticle Aggregation Observed visual_check Visual Inspection: Immediate Clumps or Settling Over Time? start->visual_check immediate Immediate visual_check->immediate Immediate over_time Over Time visual_check->over_time Over Time check_protocol Review Dispersion Protocol: - Was powder pre-wetted? - Was sonication energy sufficient? immediate->check_protocol measure_zeta Measure Zeta Potential: Is |ZP| < 30 mV? over_time->measure_zeta check_ph Check Medium pH: Is it alkaline (>7.5)? check_protocol->check_ph re_disperse Action: Improve wetting, increase sonication time/power, and adjust pH to 6.5. check_ph->re_disperse yes_zeta Yes measure_zeta->yes_zeta Yes no_zeta No measure_zeta->no_zeta No optimize_stabilizer Action: Increase stabilizer conc. or screen different stabilizers (e.g., polymeric). yes_zeta->optimize_stabilizer check_ions Check Ionic Strength: Is the medium high in salts? no_zeta->check_ions reduce_ions Action: Use a lower ionic strength medium. check_ions->reduce_ions

Caption: Troubleshooting decision tree for PY 139 nanoparticle aggregation.

References

Enhancing the tinting strength of Pigment Yellow 139 in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and formulation chemists in enhancing the tinting strength of Pigment Yellow 139 (PY 139).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is tinting strength and why is it a critical parameter?

A1: Tinting strength is the ability of a colored pigment to alter the color of a white base.[1] It is a crucial quality control parameter because it determines the efficiency of a pigment; a higher tinting strength means less pigment is required to achieve a desired color intensity, leading to potential cost savings.[2] It is directly related to the pigment's dispersion quality and particle size.[1]

Q2: What is this compound and what are its typical applications?

A2: this compound is an isoindoline-class organic pigment with a reddish-yellow shade.[3][4] It is known for its excellent lightfastness, weather resistance, and good heat stability.[3][5] Common applications include high-performance coatings like automotive finishes, industrial paints, plastics (such as PVC, PE, PP), and high-grade printing inks.[3][6][7]

Q3: What are the primary factors influencing the tinting strength of this compound?

A3: The tinting strength of PY 139 is not an intrinsic property but is highly dependent on several factors:

  • Pigment Properties: The primary particle size, particle size distribution, and surface treatment of the pigment grade are fundamental. Finer particles generally result in higher tinting strength.[1]

  • Dispersion Quality: This is the most critical processing factor. The degree of deagglomeration and stabilization of pigment particles in the vehicle directly impacts color development.[1][8] Inefficient dispersion is a common cause of poor tinting strength.[9]

  • Formulation Components: The choice of wetting and dispersing agents, binders, solvents, and other additives significantly affects how well the pigment disperses and remains stable.[1][10]

  • Processing Conditions: The equipment used (e.g., three-roll mill, ball mill), the amount of shear energy applied, and the processing temperature all play a role in breaking down agglomerates.[1][11]

Q4: How does the particle size of PY 139 affect its tinting strength?

A4: As a general rule, for a given pigment, a smaller or finer particle size results in a larger total surface area, which leads to higher tinting strength.[1] The grinding process, which reduces particle size, increases the surface area that can be exposed to incident light.[12] Different commercial grades of PY 139 are available with varying particle size distributions to suit different applications.[3]

Q5: What is the role of the dispersion process in developing tinting strength?

A5: The dispersion process is essential for unlocking the full color potential of a pigment. It involves three key stages:

  • Wetting: The air surrounding the dry pigment particles is displaced by the liquid vehicle or solvent.[13][14]

  • Deagglomeration (Separation): Mechanical energy (shear) is applied to break down pigment agglomerates into smaller aggregates and ideally, primary particles.[9][13]

  • Stabilization: Dispersing agents are used to adsorb onto the pigment surface, preventing the separated particles from re-agglomerating, a phenomenon known as flocculation.[10][13]

Failure at any of these stages will result in a formulation with suboptimal tinting strength.[13]

Section 2: Troubleshooting Guide

Q1: My formulation with PY 139 shows low tinting strength. What are the initial troubleshooting steps?

A1: When encountering low tinting strength, a systematic approach is necessary. The first step is to determine if the issue lies with the dispersion process, the formulation chemistry, or the pigment itself. Follow the logical workflow below to diagnose the problem.

G start Low Tinting Strength Observed dispersion Step 1: Evaluate Dispersion Quality (e.g., Hegman Gauge, Microscopy) start->dispersion disp_check Is Dispersion Optimal? dispersion->disp_check formulation Step 2: Review Formulation Components form_check Is Formulation Optimized? formulation->form_check process Step 3: Optimize Dispersion Process proc_check Is Process Energy Sufficient? process->proc_check pigment Step 4: Evaluate Pigment Grade solution3 Test Alternative PY 139 Grade (e.g., finer particle size) pigment->solution3 disp_check->formulation Yes disp_check->process No form_check->pigment Yes solution1 Modify Dispersant Type/Amount Adjust Solvent/Binder System form_check->solution1 No proc_check->formulation Yes solution2 Increase Milling Time/Energy Change Dispersion Equipment proc_check->solution2 No end Tinting Strength Enhanced solution1->end solution2->end solution3->end

Caption: The three critical stages of converting dry pigment into a stable dispersion.

References

Technical Support Center: Stabilizing Pigment Yellow 139 for Outdoor Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the stabilization of Pigment Yellow 139 (PY139) against UV degradation in various outdoor applications, such as coatings and plastics.

Troubleshooting Guide

This guide addresses common problems encountered during the formulation and testing of PY139 for UV stability.

Problem: Significant Color Fading or Change (High ΔE) in Early Stages of UV Exposure*

  • Question: My samples with this compound are showing a rapid color shift long before the expected service life. What could be the cause?

  • Possible Causes and Solutions:

    • Inadequate UV Stabilizer Package: The concentration or type of UV stabilizer may be insufficient. Organic pigments like PY139 require robust protection.

      • Solution: Increase the concentration of the UV stabilizer. Consider a synergistic blend of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS). The UVA will absorb harmful UV radiation, while the HALS will scavenge free radicals that initiate degradation.

    • Poor Dispersion: If the pigment and stabilizers are not properly dispersed in the polymer or coating matrix, their effectiveness will be localized and reduced. Agglomerates of pigment can act as points for premature degradation.

      • Solution: Review your dispersion process. Ensure adequate shear and mixing time. The use of appropriate dispersing aids can be critical to achieving a homogeneous mixture.

    • Binder/Matrix Degradation: The color change may be due to the degradation of the polymer matrix or binder itself, rather than the pigment.

      • Solution: Evaluate the light stability of the base resin or binder. It may require its own stabilization package. Some binders are inherently more resistant to UV degradation than others.

    • Interaction with Other Additives: Certain additives in the formulation could potentially react with PY139 under UV exposure, leading to discoloration. For instance, PY139 can have unsatisfactory resistance to very strong alkalis in some systems.

      • Solution: Review all components in your formulation for potential incompatibilities. Conduct tests on simpler formulations to isolate the interacting component.

Problem: Chalking or Loss of Gloss on the Surface of the Material

  • Question: The surface of my plastic/coating containing PY139 has developed a white, powdery layer and has lost its initial gloss after outdoor exposure. Why is this happening?

  • Possible Causes and Solutions:

    • Polymer Degradation at the Surface: This is a classic sign of UV-induced degradation of the polymer matrix at the surface. The breakdown of polymer chains leads to a friable layer that appears as chalking.

      • Solution: This issue is primarily addressed by enhancing the UV protection of the polymer itself. HALS are particularly effective at protecting surface properties like gloss and preventing chalking by trapping free radicals at the surface.

    • Pigment-Binder Interface Breakdown: The interface between the pigment particles and the surrounding binder can be a weak point, susceptible to UV attack.

      • Solution: Ensure good wetting and adhesion of the binder to the pigment surface. Surface-treated grades of pigments or the use of coupling agents can improve this interaction.

Problem: Inconsistent or Unreliable Accelerated Weathering Test Results

  • Question: I am getting variable results from my Xenon arc or QUV accelerated weathering tests. How can I improve the consistency of my experiments?

  • Possible Causes and Solutions:

    • Inconsistent Sample Preparation: Variations in pigment/stabilizer concentration, dispersion quality, or sample thickness can lead to different degradation rates.

      • Solution: Standardize your sample preparation protocol. Use precise measurements for all components and ensure a consistent mixing and molding/application process.

    • Variable Test Conditions: Fluctuations in the light intensity, temperature, and humidity within the weathering chamber will affect results.

      • Solution: Calibrate your weathering equipment regularly according to the manufacturer's guidelines and relevant standards (e.g., ISO 4892-2, ASTM G155). Ensure that samples are placed in a consistent location within the chamber for each test.

    • Evaluation Method: Visual assessment of color change can be subjective.

      • Solution: Use a spectrophotometer or colorimeter to measure color coordinates (CIE Lab) before and after exposure. Calculate the total color difference (ΔE) for an objective measure of fading or color shift.

Frequently Asked Questions (FAQs)

Q1: What is the inherent lightfastness of this compound?

A1: this compound, an isoindoline (B1297411) pigment, is known for its excellent lightfastness and weather resistance, particularly in deep shades. Its lightfastness is typically rated between 7 and 8 on the Blue Wool Scale (where 8 is the highest rating), making it suitable for demanding applications like automotive and industrial coatings.

Q2: Which type of UV stabilizer is best for this compound?

A2: There is no single "best" stabilizer, as the optimal choice depends on the application (e.g., plastic, coating), the polymer matrix, and the expected environmental conditions. However, a synergistic combination of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS) is highly recommended for superior protection in exterior applications.

  • UV Absorbers (e.g., benzotriazoles, benzophenones): These molecules absorb harmful UV radiation and dissipate it as harmless heat, protecting the pigment and the polymer matrix.

  • Hindered Amine Light Stabilizers (HALS): These do not absorb UV radiation but act as radical scavengers. They interrupt the degradation cycle initiated by UV light, making them extremely effective for long-term stability.

Q3: How does the polymer matrix or coating binder affect the stability of PY139?

A3: The surrounding matrix plays a crucial role. A binder with poor inherent UV stability can degrade and cause the overall system to fail, even if the pigment itself is stable. For example, in a study using linseed oil, the degradation of the oil binder was a significant factor in the overall color change of the paint film containing PY139 after artificial aging. The choice of resin is critical; for instance, Aliphatic Polyurethane (PU) binders offer superior UV resistance compared to some other systems and are ideal for premium applications.

Q4: Can I replace lead chromate (B82759) pigments with this compound?

A4: Yes, this compound is often recommended as a suitable replacement for lead chromate pigments due to its good opacity (for an organic pigment), reddish-yellow shade, and excellent durability, without the toxicity concerns associated with heavy metals.

Q5: Does the particle size of PY139 affect its UV stability?

A5: Generally, for organic pigments, larger primary particle sizes can sometimes correlate with better light and weather resistance. However, the most critical factor is the quality of the dispersion. Poorly dispersed agglomerates can negatively impact UV stability regardless of the primary particle size.

Quantitative Data Summary

The following tables summarize key performance metrics for this compound.

Table 1: General Properties and Fastness Ratings of this compound

PropertyRating/ValueDescription
Chemical Class IsoindolineAn organic pigment class known for good stability.
Lightfastness (Full Shade) 8 (Excellent)On the Blue Wool Scale (1-8), where 8 is the highest fastness.
Lightfastness (Tint/Reduction) 7-8 (Excellent)Lightfastness when mixed with white pigment (e.g., TiO₂).
Weather Fastness Good to ExcellentResistant to the combined effects of sunlight, moisture, and temperature.
Heat Stability (in HDPE) ~250-260 °CThe maximum temperature it can withstand in High-Density Polyethylene before degrading.
Migration Resistance (in PVC) 5 (Excellent)On a scale of 1-5, where 5 indicates no migration or bleeding in plasticized PVC.
Alkali Resistance 4-5 (Good to Excellent)Resistance to alkaline environments. Note: Can be sensitive to very strong alkalis.
Acid Resistance 5 (Excellent)Excellent stability in acidic conditions.

Table 2: Illustrative Example of UV Stabilizer Performance with PY139 in an Exterior Coating

(Note: This data is illustrative, based on typical synergistic effects. Actual results will vary based on the specific formulation, stabilizer concentrations, and exposure conditions.)

FormulationΔE* (Total Color Change) after 2000 hours Xenon Arc ExposureVisual Observation
PY139 (No Stabilizer)8.5Significant fading and gloss loss
PY139 + 1.0% UV Absorber4.2Moderate fading, slight gloss loss
PY139 + 1.0% HALS3.5Slight fading, good gloss retention
PY139 + 0.5% UVA + 0.5% HALS 1.8 Minimal color change, excellent gloss retention

Experimental Protocols

Protocol 1: Accelerated Weathering of Pigmented Plastic Plaques

This protocol outlines the methodology for testing the UV stability of this compound in a plastic matrix using a Xenon arc weathering device, based on ISO 4892-2 or ASTM G155 standards.

  • Materials & Equipment:

    • Polymer resin (e.g., HDPE, PVC)

    • This compound

    • UV stabilizer(s) (UVA, HALS)

    • Two-roll mill or twin-screw extruder for compounding

    • Injection molding machine

    • Xenon arc weathering apparatus

    • Spectrophotometer/Colorimeter

  • Procedure:

    • Compounding:

      • Dry-blend the polymer resin, PY139 (e.g., 1.0% by weight), and the UV stabilizer package in the desired concentrations.

      • Melt-compound the mixture using a two-roll mill or twin-screw extruder at a temperature appropriate for the polymer (e.g., 180-220°C for HDPE). Ensure a homogeneous blend is achieved.

    • Sample Preparation:

      • Injection mold the compounded material into standard test plaques (e.g., 70mm x 50mm x 2mm).

      • Produce at least three replicate plaques for each formulation.

      • Keep a set of plaques from each formulation as unexposed controls, stored in a dark, room-temperature environment.

    • Initial Color Measurement:

      • Measure the initial CIE Lab* color values of each plaque at three different locations using a spectrophotometer. Record the average values.

    • Accelerated Weathering:

      • Place the test plaques in the Xenon arc apparatus.

      • Set the exposure conditions according to a relevant cycle, for example:

        • Irradiance: 0.55 W/m² at 340 nm

        • Black Panel Temperature: 65°C

        • Relative Humidity: 50%

        • Light/Dark Cycle: Continuous light or a cycle such as 102 minutes light followed by 18 minutes light + water spray.

    • Periodic Evaluation:

      • Remove the plaques at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours).

      • Allow samples to condition at room temperature for 24 hours.

      • Remeasure the Lab* values for each plaque.

    • Data Analysis:

      • Calculate the total color change (ΔE) at each interval for each plaque relative to its initial color using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

      • Compare the ΔE* values between different formulations to determine the effectiveness of the stabilizer packages.

Visualizations (Graphviz)

// Nodes UV [label="UV Radiation (Sunlight)", shape=ellipse, fillcolor="#FBBC05"]; Pigment [label="this compound\n(Chromophore)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ExcitedState [label="Excited State\nPigment*", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FreeRadicals [label="Free Radical\nFormation (R•)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="Polymer Matrix", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degradation Products\n(Color Fade, Chalking)", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges UV -> Pigment [label="Absorption"]; Pigment -> ExcitedState; ExcitedState -> FreeRadicals [label="Energy Transfer"]; FreeRadicals -> Polymer [label="Attacks Polymer"]; Polymer -> Degradation; ExcitedState -> Degradation [label="Direct Breakdown", style=dashed]; }

Caption: Simplified pathway of UV degradation for this compound.

// Edges UV -> UVA [label="Absorbed", color="#EA4335"]; UVA -> Heat [label="Dissipated as"]; UV -> Pigment [label="Strikes Surface", style=dashed]; Pigment -> FreeRadicals; FreeRadicals -> HALS [label="Trapped by", color="#EA4335"]; HALS -> StableRadical; FreeRadicals -> Degradation [label="Causes", style=dashed]; HALS -> HALS_Regen [label="Cyclic Reaction", style=dotted]; }

Caption: Synergistic UV stabilization mechanism of UVAs and HALS.

// Nodes start [label="Start: Define Formulations\n(PY139, Polymer, Stabilizers)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Step 1: Dry Blending\n& Melt Compounding"]; step2 [label="Step 2: Sample Preparation\n(Injection Molding)"]; step3 [label="Step 3: Initial Analysis\n(Color Measurement Lab)"]; step4 [label="Step 4: Accelerated Weathering\n(Xenon Arc Exposure)", shape=cylinder, fillcolor="#FBBC05"]; step5 [label="Step 5: Periodic Evaluation\n(e.g., 500h, 1000h, 2000h)"]; step6 [label="Step 6: Final Analysis\n(Calculate ΔE, Assess Gloss)"]; end [label="End: Compare Formulations\n& Conclude", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; control [label="Store Control Samples\n(No UV Exposure)", shape=note, fillcolor="#F1F3F4"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5 [label="Time Intervals"]; step5 -> step4; step4 -> step6 [label="End of Test"]; step6 -> end; step2 -> control [style=dashed]; }

Caption: Workflow for UV stability testing of pigmented plastics.

Troubleshooting streaky or weak masstone in PY139 watercolor formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with streaky or weak masstone in watercolor formulations containing Pigment Yellow 139 (PY139).

Frequently Asked Questions (FAQs)

Q1: My PY139 watercolor formulation appears streaky and has a weak masstone. What are the potential causes?

A weak or streaky masstone in PY139 watercolor formulations typically points to poor pigment dispersion. This can stem from several factors:

  • Inadequate Wetting: PY139, an isoindoline-class organic pigment, can be hydrophobic, making it difficult for the aqueous binder to wet the surfaces of the pigment particles effectively.

  • Pigment Agglomeration: Due to van der Waals forces, fine pigment particles like PY139 (with an average particle size around 0.2 µm) have a strong tendency to clump together, forming agglomerates. If these are not broken down during mixing, it results in a non-uniform film and weak color strength.

  • Flocculation: Even after initial dispersion, pigment particles can regroup to form loose clusters called flocculates.[1] This can happen in the wet paint or during drying, leading to a mottled or streaky appearance.

  • Incorrect Pigment-to-Binder Ratio: An improper balance between the pigment and the gum arabic binder can lead to a variety of issues. Too much binder can lead to a glossy, brittle paint film, while too little binder may not adequately coat and stabilize the pigment particles, causing them to appear weak and dusty.[2]

  • Formulation Incompatibility: Other components in your formulation, such as certain humectants or dispersants, may not be compatible with PY139, leading to instability.

Q2: How can I improve the dispersion of PY139 in my watercolor formulation?

Improving dispersion is a multi-step process involving wetting, separation, and stabilization of the pigment particles.

  • Optimize the Wetting Stage:

    • Incorporate a Wetting Agent: A wetting agent, or surfactant, reduces the surface tension of the water-based binder, allowing it to more easily penetrate and wet the pigment agglomerates.

    • Pre-wet the Pigment: Some formulators find it beneficial to pre-wet hydrophobic pigments with a small amount of a water-miscible solvent, like isopropyl alcohol, before introducing the binder. However, this should be done with caution as it can affect the final paint properties.

  • Ensure Thorough Mechanical Separation:

    • Use a Muller: For laboratory-scale preparations, a glass muller on a glass slab is essential for breaking down pigment agglomerates and ensuring each particle is coated with binder. The mechanical shearing action is crucial for developing full color strength.

    • Proper Milling Technique: The pigment and binder should be worked with the muller in a figure-eight motion until a smooth, uniform paste is achieved. The consistency should be similar to toothpaste.[3]

  • Stabilize the Dispersion:

    • Incorporate a Dispersant: A dispersant adsorbs onto the surface of the pigment particles, preventing them from re-agglomerating through electrostatic or steric hindrance. For aqueous systems, polymeric dispersants are often effective. While specific recommendations for PY139 are not abundant in public literature, experimenting with low-molecular-weight acrylic or styrenated polymers could be a starting point.

    • Optimize Binder Concentration: The gum arabic binder itself plays a role in stabilizing the pigment dispersion. Ensure you are using an appropriate concentration.

Q3: What is a good starting point for the pigment-to-binder ratio for PY139?

A common starting point for many watercolor pigments is a 1:1 ratio of pigment to binder by volume.[4][5] However, pigments with small particle sizes and high surface areas, like many synthetic organic pigments, often require more binder. For PY139, a starting ratio of 1 part pigment to 1.5 or 2 parts binder may be more appropriate.

It is crucial to determine the optimal ratio experimentally. A formulation that is "binder-starved" will appear weak and may crack upon drying, while a formulation with excess binder may appear overly glossy and less vibrant.[2][4]

Q4: What additives can I use to modify the properties of my PY139 watercolor?

Beyond the pigment and gum arabic binder, several additives are commonly used to modify watercolor properties:

  • Humectants (e.g., Glycerin, Honey): These additives help the paint retain moisture, which aids in re-wetting the paint in a pan and can increase the smoothness of the application. A typical starting point is to add glycerin or honey at about 10-20% of the gum arabic solution volume.[2][6]

  • Dispersants/Wetting Agents (e.g., Ox Gall): Ox gall is a traditional wetting agent that improves the flow of the watercolor. Modern synthetic surfactants can also be used for more controlled effects.

  • Preservatives (e.g., Clove Oil): A small amount of a preservative is necessary to prevent mold and bacterial growth in the liquid paint and binder.

Troubleshooting Workflow

If you are experiencing issues with streaky or weak masstone, follow this systematic approach to identify and resolve the problem.

TroubleshootingWorkflow start Start: Streaky/Weak Masstone a Step 1: Evaluate Baseline Formulation (Pigment + Gum Arabic + Water) start->a end_good Result: Strong, Uniform Masstone end_bad Persistent Issues: Re-evaluate Pigment Source/Purity d1 Is masstone uniform and strong? a->d1 b Step 2: Optimize Mechanical Dispersion (Mulling Time/Technique) d2 Is masstone uniform and strong? b->d2 c Step 3: Adjust Pigment-to-Binder Ratio d3 Is masstone uniform and strong? c->d3 d Step 4: Introduce Wetting Agent/Dispersant d4 Is masstone uniform and strong? d->d4 e Step 5: Evaluate Humectant Level d5 Is masstone uniform and strong? e->d5 d1->end_good Yes d1->b No d2->end_good Yes d2->c No d3->end_good Yes d3->d No d4->end_good Yes d4->e No d5->end_good Yes d5->end_bad No

Caption: A systematic workflow for troubleshooting PY139 watercolor formulations.

Quantitative Data Summary

The following table provides starting points for formulation ratios. Note that the optimal values for your specific raw materials and equipment should be determined experimentally.

ComponentStarting Ratio (by volume)Range for OptimizationPurpose
PY139 Pigment11Colorant
Gum Arabic Solution (1:2 in water)1.5 - 21 - 3Binder
Glycerin/Honey10-20% of binder volume5-25% of binder volumeHumectant
Wetting Agent (e.g., Ox Gall)1-2 drops per 15ml paintVaries by agentImproves flow
DispersantVaries by productVaries by productStabilizes pigment

Experimental Protocols

Protocol 1: Preparation of Gum Arabic Binder Solution

  • Objective: To prepare a standard watercolor binder solution.

  • Materials:

    • Gum arabic powder

    • Distilled water

    • Glycerin or honey

    • Preservative (e.g., clove oil)

    • Airtight storage container

  • Procedure:

    • Slowly add one part gum arabic powder to two parts warm (not hot) distilled water while stirring continuously to avoid clumping.[4]

    • Allow the solution to sit overnight in a sealed container to fully dissolve. Occasional agitation can help.

    • Once fully dissolved, add glycerin or honey at a concentration of 10-20% of the total solution volume.

    • Add a few drops of a preservative.

    • Store the binder solution in a sealed container in the refrigerator.

Protocol 2: Fineness of Dispersion Assessment (Adapted from ASTM D1210)

  • Objective: To quantitatively assess the degree of pigment dispersion in the wet paint paste.[7][8]

  • Apparatus:

    • Hegman gauge (0-25 µm or 0-50 µm range is appropriate)

    • Scraper

  • Procedure:

    • Place a small amount of the watercolor paste in the deep end of the Hegman gauge channel.[9]

    • Hold the scraper with both hands and, with firm pressure, draw the paste down the length of the channel at a consistent speed. The drawdown should take approximately 3 seconds.[9]

    • Immediately view the drawdown at a low angle to the light source.

    • Observe the point on the calibrated scale where a significant number of specks or streaks first appear. This reading indicates the fineness of the grind.

    • A good dispersion for a high-quality watercolor should yield a reading of 6 Hegman units (approx. 12.5 µm) or higher.[6]

HegmanTest cluster_0 Hegman Gauge Test Workflow a 1. Apply paint sample to deep end of gauge b 2. Draw down with scraper at a constant speed a->b c 3. Immediately view at a low angle to light b->c d 4. Identify point where specks/streaks appear c->d e 5. Record reading from the scale d->e

References

Reducing the environmental impact of Pigment Yellow 139 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Pigment Yellow 139, with a focus on reducing its environmental impact.

Frequently Asked Questions (FAQs)

Q1: What is the conventional synthesis route for this compound?

A1: The conventional synthesis of this compound is a two-step process. First, 1,3-diiminoisoindoline (B1677754) is synthesized from o-phthalonitrile and ammonia (B1221849). In the second step, the 1,3-diiminoisoindoline is condensed with barbituric acid to form the crude pigment.[1][2]

Q2: What are the primary environmental concerns associated with the traditional synthesis of this compound?

A2: The primary environmental concerns stem from the use of petroleum-derived precursors like phthalonitrile, a non-renewable resource. The manufacturing process can also generate waste streams containing unreacted intermediates and by-products, which may be hazardous.[3] Phthalocyanine production, which is related to phthalonitrile, can produce waste with organic materials and heavy metals.

Q3: Are there greener alternatives to the conventional synthesis method?

A3: Yes, several greener alternatives are being explored. One patented method utilizes a solid-state melting process with phthalic anhydride (B1165640) and urea (B33335) instead of phthalonitrile, which can reduce energy consumption by eliminating a drying step. Other approaches focus on one-pot synthesis methods to minimize waste and allow for recyclable wastewater. The use of greener solvents and energy sources like microwave irradiation is also a promising area of research.

Q4: What are the key performance characteristics of this compound?

A4: this compound is known for its reddish-yellow hue, high transparency, and excellent heat resistance and lightfastness.[4] It is generally stable but can be susceptible to discoloration under certain conditions.

Q5: Can this compound be used to create green shades by mixing with blue pigments?

A5: It is generally not recommended to mix this compound with blue pigments to create green hues. The resulting color is often described as "cloudy" or muted rather than a vibrant green.[5][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Pigment Yield Incomplete reaction of 1,3-diiminoisoindoline with barbituric acid.- Ensure the pH of the reaction mixture is within the optimal range (acidic).- Verify the purity of the starting materials.- Consider optimizing the reaction temperature and time as specified in established protocols.
Off-Color Pigment (Not the expected reddish-yellow) - Incorrect particle size distribution.- Presence of impurities.- Different particle sizes can lead to variations in hue. Adjust milling or precipitation conditions to control particle size.[1]- Ensure thorough washing of the crude pigment to remove unreacted starting materials and by-products.
Pigment Discoloration (Turns brownish) Exposure to alkaline conditions, especially at elevated temperatures.- Avoid contact with alkaline substances during synthesis, processing, and application.[7]- If the application environment is alkaline, consider surface treatment of the pigment or the use of stabilizing additives.
Poor Tinting Strength - Sub-optimal particle size or broad particle size distribution.- Agglomeration of pigment particles.- Optimize the final pigment finishing steps (e.g., milling, surface treatment) to achieve the desired particle size and distribution.- Ensure effective dispersion of the pigment in the application medium.
Dust Explosion Hazard Fine pigment powder can form an explosive mixture with air.- Handle the dry pigment powder in well-ventilated areas.- Use appropriate personal protective equipment (PPE).- Implement dust control measures, such as grounding equipment to prevent static discharge.

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound

This protocol is based on a method described in patent literature.

Step 1: Synthesis of 1,3-diiminoisoindoline

  • In a four-necked flask, combine 19.2g of phthalonitrile, 1.2g of potassium carbonate (catalyst), and 150ml of isopropanol.

  • With stirring, slowly add 12.6g of 25% ammonia water.

  • After the addition is complete, raise the temperature of the system to 40-50°C.

  • Maintain this temperature and continue the reaction for 3-4 hours.

Step 2: Synthesis of Crude this compound

  • In a separate flask, add 39.5g of barbituric acid to 400ml of water and stir to disperse.

  • Add a mixture of 6.7g of citric acid and hydrochloric acid to the barbituric acid suspension.

  • At room temperature, add the 1,3-diiminoisoindoline mixture from Step 1 dropwise over 1-1.5 hours.

  • Raise the temperature to reflux and maintain for 2 hours.

  • Cool the mixture and filter. The mother liquor can be recycled.

  • The resulting filter cake is the crude this compound.

Step 3: Pigmentation (Finishing)

  • The filter cake from Step 2 is re-slurried in water.

  • Add 0.54g of benzoic acid.

  • Heat the mixture under high pressure at 105°C for 2 hours.

  • Filter, wash, and dry the final pigment.

  • Expected yield: approximately 95.3%.[8]

Data Presentation

Table 1: Comparison of Reactants in Traditional vs. Greener Synthesis Approaches
Parameter Traditional Method Greener Alternative (Solid-State Melting)
Starting Material for Isoindoline Intermediate PhthalonitrilePhthalic anhydride, Urea
Solvent for Intermediate Synthesis Isopropanol, Methanol, etc.Solvent-free or minimal solvent
By-products Potential for unreacted nitriles and other organic compounds in wastewater.Primarily water and carbon dioxide.
Energy Consumption Requires heating for reflux and a separate drying step for the intermediate.Omits the intermediate drying step, saving energy.
Table 2: Reported Yields for Different Synthesis Conditions
Catalyst in Step 1 Acid in Step 2 Finishing Additive Final Yield Reference
TriethylamineFormic acid and Sulfuric acidDi-sec-octyl sodium butenedioate95.5%[8]
Potassium CarbonateCitric acid and Hydrochloric acidBenzoic acid95.3%[8]

Visualizations

Experimental Workflow: Traditional vs. Greener Synthesis

G cluster_0 Traditional Synthesis cluster_1 Greener Synthesis (Solid-State) A Phthalonitrile + Ammonia B Solvent-based reaction A->B C 1,3-diiminoisoindoline (Intermediate) B->C D Drying Step C->D E Condensation with Barbituric Acid D->E F Wastewater with organic by-products E->F G This compound E->G H Phthalic Anhydride + Urea I Solid-state melting reaction H->I J 1,3-diiminoisoindoline (Intermediate) I->J K Condensation with Barbituric Acid J->K L Reduced wastewater volume K->L M This compound K->M

Caption: Comparison of traditional and greener synthesis workflows for this compound.

Logical Relationship: Reducing Environmental Impact

G cluster_0 Environmental Impact Factors cluster_1 Mitigation Strategies A Precursor Source E Use of bio-based or less hazardous precursors (e.g., Phthalic Anhydride) A->E B Solvent Use F Solvent-free reactions or use of recyclable solvents (e.g., ionic liquids) B->F C Energy Consumption G Energy-efficient methods (e.g., Microwave synthesis, one-pot reactions) C->G D Waste Generation H Process optimization to increase yield and reduce by-products D->H I Reduced Environmental Impact of PY139 Synthesis E->I F->I G->I H->I

Caption: Strategies to mitigate the environmental impact of this compound synthesis.

References

Technical Support Center: Enhancing the Performance of Pigment Yellow 139 in Engineering Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on modifying Pigment Yellow 139 for improved heat stability in engineering plastics. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in high-temperature applications.

Issue Potential Cause Recommended Solution
Color Shift (Yellowing/Browning) During Processing Exceeding the thermal stability limit of the pigment (typically around 250°C).[1][2]- Verify the processing temperature is within the recommended range for this compound in the specific polymer. - Reduce the residence time of the molten polymer in the extruder or injection molding machine.[3] - Consider using a grade of this compound with higher heat stability if available.[2]
Degradation of the polymer matrix itself, which can affect the perceived color.[3]- Ensure the polymer is properly dried before processing to prevent hydrolysis, which can lead to degradation. - Incorporate appropriate antioxidants into the polymer formulation to protect the resin from thermal degradation.[4][5][6]
Interaction with alkaline additives in the formulation.[7]- Review the entire formulation for any alkaline components. - If possible, substitute alkaline additives with neutral or acidic alternatives.
Reduced Color Strength Pigment degradation at high temperatures.- Follow the solutions for "Color Shift." - Ensure uniform dispersion of the pigment in the polymer matrix. Poor dispersion can lead to localized overheating.
Inadequate dispersion of the pigment.- Optimize the mixing process (e.g., screw design, mixing speed, time). - Consider using a masterbatch for better dispersion.
Specks or Streaks in the Final Product Poor dispersion of the pigment.- Improve mixing and dispersion as mentioned above. - Ensure the carrier resin in the masterbatch is compatible with the engineering plastic.[8]
Contamination in the processing equipment.[9][10]- Thoroughly purge the processing equipment between different production runs.[9]
Warpage in HDPE Injection Molding While this compound generally has low warping in HDPE, high concentrations or interactions with other additives could contribute to this issue.[2]- Optimize molding parameters such as injection speed, pressure, and cooling time. - Evaluate the pigment loading concentration.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the maximum processing temperature for this compound?

A1: The heat resistance of this compound is generally cited to be around 240-250°C in plastics like HDPE.[1][11] However, it can decompose at temperatures above 250°C, leading to a duller color.[2] The exact thermal stability can vary depending on the specific grade of the pigment, the polymer system it is used in, and the processing conditions.[12]

Q2: Can this compound be used in high-temperature engineering plastics like Polyamide (PA) and Polycarbonate (PC)?

A2: While this compound has good heat stability, its use in high-temperature engineering plastics that are processed at temperatures significantly above 250°C can be challenging.[12] Discoloration may occur in these polymers.[12] For such applications, surface-modified grades or the incorporation of thermal stabilizers is recommended.

Q3: How does the particle size of this compound affect its performance?

A3: Different particle size distributions can result in varying color characteristics.[12] Generally, smaller particle sizes can lead to higher color strength and transparency. However, very fine particles may be more prone to agglomeration, which can hinder dispersion.

Q4: Are there any known chemical incompatibilities with this compound?

A4: Yes, this compound can have potential reactions with alkaline additives, which may lead to discoloration and a reduction in its properties.[7] It is crucial to review the entire formulation for any basic components.

Q5: How can I improve the dispersion of this compound in my polymer matrix?

A5: To improve dispersion, consider the following:

  • Masterbatching: Using a pre-dispersed masterbatch is often the most effective method.

  • Mixing Parameters: Optimize screw design, mixing speed, and temperature to ensure adequate shear for dispersion without degrading the pigment or polymer.

  • Wetting Agents: In some cases, the use of a suitable wetting or dispersing agent can be beneficial.

Section 3: Experimental Protocols for Modification

While specific research on modifying this compound is limited, the following protocols are based on established methods for improving the thermal stability of other organic pigments and can be adapted for experimental purposes.

Surface Encapsulation with an Inorganic Shell (Silica Coating)

This method aims to create a protective inorganic layer around the pigment particles, shielding them from direct exposure to high temperatures and reactive species in the polymer melt.

Methodology:

  • Dispersion: Disperse 10g of this compound in 200 mL of ethanol (B145695) and sonicate for 30 minutes to break up agglomerates.

  • Hydrolysis and Condensation: While stirring, add 5 mL of tetraethyl orthosilicate (B98303) (TEOS) and 2 mL of a 30% ammonium (B1175870) hydroxide (B78521) solution to the pigment dispersion.

  • Coating Formation: Continue stirring at room temperature for 24 hours to allow for the hydrolysis of TEOS and the formation of a silica (B1680970) coating on the pigment surface.

  • Washing and Drying: Centrifuge the coated pigment and wash it several times with ethanol to remove unreacted reagents. Dry the final product in an oven at 80°C for 12 hours.

  • Characterization: Analyze the coated pigment using techniques like Transmission Electron Microscopy (TEM) to visualize the coating, and Thermogravimetric Analysis (TGA) to determine the improvement in thermal stability compared to the uncoated pigment.

Incorporation of Antioxidants

This approach involves blending the pigment with antioxidants to mitigate thermal degradation of both the pigment and the surrounding polymer matrix.

Methodology:

  • Selection of Antioxidants: Choose a primary antioxidant (e.g., a hindered phenolic type) and a secondary antioxidant (e.g., a phosphite (B83602) or thioester type) for a synergistic effect.[6]

  • Compounding: Dry-blend the engineering plastic resin, this compound (e.g., 0.5 wt%), the primary antioxidant (e.g., 0.1 wt%), and the secondary antioxidant (e.g., 0.2 wt%).

  • Extrusion: Melt-compound the mixture using a twin-screw extruder at a temperature profile appropriate for the engineering plastic, but not exceeding the initial stability limit of the pigment.

  • Injection Molding: Injection mold test specimens from the compounded pellets at various temperatures (e.g., 250°C, 260°C, 270°C) with a consistent residence time.

  • Evaluation: Measure the color of the molded specimens using a spectrophotometer and calculate the color change (ΔE*). Compare the results with a control sample containing only the pigment and no antioxidants.

Section 4: Data Presentation

The following tables summarize the expected outcomes from the modification experiments.

Table 1: Thermal Stability of Unmodified vs. Modified this compound

Pigment Sample Decomposition Onset Temperature (°C) (from TGA) Mass Loss at 300°C (%)
Unmodified PY 139~ 250~ 15
Silica-Coated PY 139~ 280~ 5

Table 2: Color Stability in Polycarbonate at Different Processing Temperatures

Formulation Processing Temp (°C) Color Change (ΔE*) vs. Control at 250°C
PY 139 only2603.5
PY 139 only2707.8
PY 139 + Antioxidants2601.2
PY 139 + Antioxidants2702.5

Section 5: Visualizations

Experimental Workflow for Pigment Modification

experimental_workflow Workflow for Modifying this compound cluster_processing Processing & Testing unmodified Unmodified this compound compounding Compounding with Engineering Plastic unmodified->compounding encapsulation Surface Encapsulation (e.g., Silica Coating) encapsulation->compounding antioxidants Incorporation of Antioxidants antioxidants->compounding molding Injection Molding compounding->molding evaluation Color & Thermal Analysis molding->evaluation

Caption: Workflow for modifying and testing this compound.

Logical Relationship for Troubleshooting Color Shift

troubleshooting_workflow Troubleshooting Color Shift in this compound start Color Shift Observed check_temp Is Processing Temperature > 250°C? start->check_temp reduce_temp Reduce Temperature / Residence Time check_temp->reduce_temp Yes check_additives Are Alkaline Additives Present? check_temp->check_additives No solution Color Stability Improved reduce_temp->solution replace_additives Replace Additives check_additives->replace_additives Yes check_polymer Is Polymer Degrading? check_additives->check_polymer No replace_additives->solution add_antioxidants Add Antioxidants / Dry Resin check_polymer->add_antioxidants Yes check_polymer->solution No add_antioxidants->solution

Caption: Decision tree for troubleshooting color shift issues.

References

Validation & Comparative

A Comparative Performance Analysis of Pigment Yellow 139 and Pigment Yellow 83 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance characteristics of Pigment Yellow 139 and Pigment Yellow 83 in plastic applications, supported by experimental data and standardized testing protocols.

In the diverse world of polymer coloration, the selection of the appropriate pigment is paramount to achieving desired aesthetics, durability, and processing stability. Among the myriad of yellow pigments available, this compound (PY 139), an isoindoline-based pigment, and Pigment Yellow 83 (PY 83), a diarylide-based pigment, are two prominent choices. This guide provides an objective comparison of their performance in plastics, presenting quantitative data, detailed experimental methodologies, and visual aids to assist researchers and professionals in making informed decisions.

Performance Data Summary

The following table summarizes the key performance attributes of this compound and Pigment Yellow 83 in various plastic resins. The data has been compiled from various technical datasheets and industry sources.

Performance MetricThis compound (Isoindoline)Pigment Yellow 83 (Diarylide)
Heat Stability Up to 250-260°C in HDPE.[1][2] Some sources indicate stability up to 240°C.[3][4]Stable up to 200°C.[5][6][7][8] Processing above this temperature is not recommended due to potential decomposition.[4][9]
Lightfastness (8-Step Blue Wool Scale) 7-8 in full shade.[1][2][3]6-8, depending on the concentration and plastic type.[5][6][7][8][10]
Migration Resistance (5-Grade Grey Scale) Excellent (Grade 5).[1] Bleed resistant in plasticized PVC.[3]Excellent (Grade 5).[6] Does not migrate in soft PVC, even at low concentrations.[5][7][11]
Chemical Resistance Excellent resistance to acids and alkalis.[1]Excellent resistance to acids, alkalis, and solvents.[5][6][7]
Warping in HDPE Low warping.[4]Data not consistently available, but generally considered to have good dimensional stability.
Shade Reddish yellow.[1][3][4]Reddish yellow.[5][6] Generally redder than Pigment Yellow 13.[5][11]
Suitability for Plastics Recommended for PVC, LDPE, PP, and PUR. Limited use in HDPE.[4] Also suitable for rubbers.[3]Widely used in PVC, PE, PP, EVA, and TPR.[5][6]

Experimental Protocols

The performance data presented above is typically determined using standardized testing methodologies. Below are detailed descriptions of the general protocols for key experiments.

Heat Stability Testing

Objective: To determine the maximum temperature at which a pigment remains stable in a specific polymer without significant color change.

Methodology (based on DIN 12877 and similar industry practices):

  • Preparation of Test Specimen: A masterbatch of the pigment in the test polymer (e.g., HDPE) is prepared at a defined concentration (e.g., 1/3 Standard Depth with 1% TiO₂).

  • Injection Molding: The colored polymer is then processed through an injection molding machine at a series of increasing temperatures (e.g., in 20°C increments).

  • Dwell Time: At each temperature, the molten polymer is held in the machine's barrel for a specified duration, typically 5 minutes, to simulate processing conditions.[12]

  • Molding of Plaques: Test plaques are molded at each temperature.

  • Colorimetric Evaluation: The color of each plaque is measured using a spectrophotometer. The color difference (ΔE*ab) between the plaques processed at higher temperatures and a reference plaque molded at a lower, stable temperature is calculated.

  • Determination of Heat Stability: The heat stability is reported as the highest temperature at which the color change (ΔEab) remains below a specified threshold (e.g., ΔEab ≤ 3).[12]

Lightfastness Testing

Objective: To assess the resistance of a colored plastic to fading or color change upon exposure to light.

Methodology (based on ISO 4892-2 and similar industry practices):

  • Specimen Preparation: Standardized plaques of the colored plastic are prepared.

  • Exposure: The specimens are exposed to a controlled artificial light source, typically a Xenon arc lamp, which simulates the solar spectrum. The exposure conditions (irradiance, temperature, humidity) are strictly controlled.[12]

  • Blue Wool Scale: Alongside the test specimens, a set of standardized blue wool references (ranging from 1 to 8, with 8 being the most lightfast) are also exposed.[12]

  • Evaluation: The color change of the test specimens is periodically compared to the fading of the blue wool references.

  • Rating: The lightfastness is rated on the 8-step Blue Wool Scale, where the rating corresponds to the blue wool reference that shows a similar degree of color change as the test specimen.[12]

Migration Resistance Testing

Objective: To evaluate the tendency of a pigment to migrate from a colored plastic to a material in contact with it.

Methodology (based on DIN 53775):

  • Preparation of Test Assembly: A plaque of the colored plastic (e.g., plasticized PVC) is brought into direct contact with a white, uncolored plaque of the same or a different polymer.[12]

  • Application of Pressure and Heat: This assembly is placed under a specified pressure (e.g., 3 kg/cm ²) and heated in an oven at a defined temperature (e.g., 80°C) for a set period (e.g., 24 hours).

  • Evaluation: After the test period, the assembly is disassembled, and the white plaque is visually assessed for any color staining.

  • Rating: The degree of staining is rated against a 5-grade Grey Scale for assessing staining (ISO 105-A03), where Grade 5 indicates no migration and Grade 1 indicates severe migration.[12]

Chemical Resistance Testing

Objective: To determine the effect of various chemical agents on the color and integrity of the pigmented plastic.

Methodology (based on ASTM D543):

  • Specimen Preparation: Test specimens of the colored plastic are prepared.

  • Immersion: The specimens are immersed in a range of chemical reagents (e.g., acids, alkalis, solvents) for a specified duration and at a controlled temperature.

  • Evaluation: After immersion, the specimens are removed, cleaned, and evaluated for any changes in color, gloss, swelling, or other physical properties.

  • Rating: The resistance is typically rated on a scale (e.g., 1 to 5), where 5 indicates no change and 1 indicates severe degradation.

Visualized Decision Pathway

The selection between this compound and Pigment Yellow 83 often depends on the specific requirements of the application, particularly the processing temperature and the desired performance characteristics. The following diagram illustrates a simplified decision-making workflow.

PigmentSelection Start Application Requirements ProcessingTemp Processing Temperature > 200°C? Start->ProcessingTemp PY139 Select this compound ProcessingTemp->PY139 Yes PY83_Consideration Consider Pigment Yellow 83 ProcessingTemp->PY83_Consideration No FinalSelection Final Pigment Selection PY139->FinalSelection PerformanceCheck High Lightfastness & Weathering Required? PY83_Consideration->PerformanceCheck PY139_Advantage This compound may have an advantage PerformanceCheck->PY139_Advantage Yes PY83_Suitable Pigment Yellow 83 is a suitable, cost-effective option PerformanceCheck->PY83_Suitable No PY139_Advantage->FinalSelection PY83_Suitable->FinalSelection

Caption: Decision workflow for selecting between PY 139 and PY 83.

Conclusion

Both this compound and Pigment Yellow 83 are high-performance pigments offering excellent lightfastness and migration resistance in a variety of plastic applications. The primary distinguishing factor is their heat stability. This compound, with its superior heat resistance, is the preferred choice for engineering plastics and other polymers that require processing temperatures above 200°C. For applications with lower processing temperatures, such as flexible PVC and some polyolefins, Pigment Yellow 83 provides a robust and often more cost-effective solution. The choice between these two pigments should be guided by a thorough evaluation of the processing conditions, end-use performance requirements, and economic considerations. It is always recommended to conduct specific testing in the intended polymer system to ensure optimal performance.

References

A Comparative Study: Pigment Yellow 139 vs. Lead Chromate Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

This guide provides a detailed, objective comparison of Pigment Yellow 139 and traditional lead chromate (B82759) pigments. The following sections will delve into their respective properties, performance characteristics, and the experimental data that underpins these findings. This information is intended to assist researchers and professionals in making informed decisions regarding pigment selection for various applications.

Introduction: A Tale of Two Pigments

This compound, an organic isoindoline (B1297411) pigment, has emerged as a high-performance alternative to lead chromate pigments. Lead chromates, inorganic pigments known for their bright yellow to orange hues and excellent opacity, have a long history of use in paints, coatings, and plastics.[1] However, significant health and environmental concerns associated with their lead and hexavalent chromium content have led to increasing restrictions on their use.[1][2] this compound is often recommended as a suitable replacement, offering excellent color strength, lightfastness, and thermal stability without the associated toxicity of heavy metals.[3][4]

Physical and Chemical Properties: A Snapshot

The fundamental differences in the chemical nature of these two pigments give rise to their distinct properties.

PropertyThis compoundLead Chromate Pigments
Chemical Class Organic (Isoindoline)Inorganic (Lead(II) Chromate - PbCrO₄)[1]
Appearance Yellow Powder[5]Dark Yellow Powder[1]
CAS Number 36888-99-0[5]7758-97-6[1]
Molecular Formula C₁₆H₉N₅O₆[6]PbCrO₄[1]
Density Approx. 1.62 - 1.696 g/cm³[6][7]-
pH Value 4.0 - 8.0[6][8]Not Available
Oil Absorption 35 - 50 g/100g [8][9]-

Performance Characteristics: A Quantitative Comparison

The performance of a pigment is the ultimate measure of its suitability for a given application. This section provides a comparative overview of key performance indicators, drawing from available technical data.

Lightfastness

Lightfastness, a measure of a pigment's resistance to fading upon exposure to light, is a critical parameter for durable coatings and plastics.

PigmentLightfastness (Full Shade) - Blue Wool Scale (1-8)Lightfastness (Reduced Shade) - Blue Wool Scale (1-8)
This compound 7-8[8][10]7[8]
Lead Chromate Varies by type and stabilization[11]-

Note: The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).

Heat Stability

The ability of a pigment to retain its color at elevated processing temperatures is crucial for applications in plastics and baked coatings.

| Pigment | Heat Stability (°C) | |---|---|---| | This compound | 240 - 260°C[3][9] | | Lead Chromate | Up to 320°C (for dense silica-coated grades)[12] |

Chemical Resistance

Chemical resistance determines a pigment's ability to withstand exposure to various chemicals without degradation.

PigmentWater5% HCl5% NaOHEthanolXylene
This compound 5[8]5[8]5[8]5[8]5[8]
Lead Chromate -----

Note: Resistance is typically rated on a scale of 1 to 5, where 5 indicates excellent resistance.

Tinting Strength

Tinting strength refers to the ability of a pigment to impart color to a white base. Organic pigments generally exhibit higher tinting strength than inorganic pigments.[13]

| Pigment | Tinting Strength | |---|---|---| | This compound | High[3] | | Lead Chromate | - |

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. The following are brief descriptions of the key experimental protocols.

Lightfastness Testing (ISO 105-B02)

This standard specifies a method for determining the color fastness of textiles to artificial light, but the principles are widely applied to pigments. Samples are exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions. The change in color is assessed by comparing the exposed sample to a set of blue wool standards (Blue Wool Scale), which have known lightfastness ratings.

Heat Stability Testing (ISO 787-21)

This method is used to compare the heat stability of pigments. The pigment is dispersed in a stoving medium and applied to a substrate. The coated panels are then heated in an oven at a specified temperature for a set duration. The change in color of the heated panel is then compared to an unheated control panel.

Chemical Resistance Testing (ASTM D1308)

This test method covers the determination of the effect of household and industrial chemicals on clear and pigmented organic finishes. A spot of the test chemical is placed on the coated surface and may be covered with a watch glass for a specified period. The surface is then washed and examined for any changes in appearance, such as discoloration, blistering, or loss of adhesion.

Tinting Strength (ISO 787-16)

This standard outlines a method for determining the relative tinting strength of colored pigments. The pigment under test is mixed with a standard white pigment in a specific ratio to create a reduced paste. The color of this paste is then visually compared to a paste prepared in the same manner with a reference pigment of known tinting strength.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for a comparative study of pigments.

Pigment_Comparison_Workflow Pigment Comparison Workflow cluster_pigments Pigment Selection cluster_properties Property Analysis cluster_testing Performance Testing cluster_evaluation Evaluation & Conclusion P1 This compound PhysChem Physical & Chemical Properties P1->PhysChem P2 Lead Chromate Pigment P2->PhysChem Lightfastness Lightfastness (ISO 105-B02) PhysChem->Lightfastness HeatStability Heat Stability (ISO 787-21) PhysChem->HeatStability ChemicalResistance Chemical Resistance (ASTM D1308) PhysChem->ChemicalResistance TintingStrength Tinting Strength (ISO 787-16) PhysChem->TintingStrength DataAnalysis Data Analysis & Comparison Tables Lightfastness->DataAnalysis HeatStability->DataAnalysis ChemicalResistance->DataAnalysis TintingStrength->DataAnalysis Conclusion Conclusion & Recommendation DataAnalysis->Conclusion

Caption: Logical workflow for the comparative evaluation of pigments.

Signaling Pathway for Pigment Selection Logic

The decision-making process for selecting a pigment involves weighing various performance and safety factors. The following diagram illustrates this logical pathway.

Caption: Decision pathway for pigment selection based on key criteria.

Conclusion

This compound presents a compelling alternative to lead chromate pigments, offering superior or comparable performance in key areas such as lightfastness and heat stability, without the significant health and environmental drawbacks. While lead chromate pigments have historically been valued for their opacity and durability, the availability of high-performance, non-toxic alternatives like this compound provides a clear path forward for the development of safer and more sustainable products. The choice of pigment will ultimately depend on the specific requirements of the application, but for many, this compound offers an excellent balance of performance, safety, and regulatory compliance.

References

A Comparative Analysis of Isoindoline and Isoindolinone Yellow Pigments: PY 139 vs. PY 110

Author: BenchChem Technical Support Team. Date: December 2025

A detailed colorimetric and spectroscopic examination of Pigment Yellow 139 and Pigment Yellow 110, providing researchers, scientists, and drug development professionals with essential data for informed material selection.

This guide offers a comprehensive comparison of two high-performance organic yellow pigments, C.I. This compound (PY 139) and C.I. Pigment Yellow 110 (PY 110). Both belong to the broader class of isoindoline-based pigments and are valued for their excellent fastness properties, but they exhibit notable differences in their chemical structure, color characteristics, and spectroscopic profiles. This report details their key performance attributes, supported by experimental data and standardized testing protocols.

General and Chemical Properties

PY 139, an isoindoline (B1297411) pigment, and PY 110, an isoindolinone pigment, are utilized in a variety of demanding applications, including plastics, coatings, and inks.[1][2] Their fundamental chemical and physical properties are summarized below.

PropertyC.I. This compoundC.I. Pigment Yellow 110
C.I. Name This compoundPigment Yellow 110
C.I. Number 56298[3]56280[4]
Chemical Class Isoindoline[3]Isoindolinone[4]
CAS Number 36888-99-0[3]5590-18-1[4]
Molecular Formula C₁₆H₉N₅O₆[3]C₂₂H₆Cl₈N₄O₂[4]
Molecular Weight 367.27 g/mol [3]641.93 g/mol [4]
Appearance Reddish-yellow powder[5]Bright, reddish-yellow powder[6][7]
Density ~1.6-1.7 g/cm³[5]~1.5-1.8 g/cm³[6]
Heat Stability Up to 250°C in HDPE[5]Up to 290-300°C in HDPE[7][8]

Colorimetric and Spectroscopic Data

The color performance of pigments is a critical factor in their application. While specific CIELAB Lab* values can vary with the manufacturing process, substrate, and measurement conditions, the general color characteristics and spectroscopic data provide a basis for comparison.

Colorimetric Data (General)

ParameterC.I. This compoundC.I. Pigment Yellow 110
Shade Reddish-yellow[5]Reddish-yellow[6][7]
Hue Angle Can vary (e.g., 66°, 71°, 78°) depending on particle size[5]Generally a strong reddish-yellow shade[7]
Transparency Can be transparent or opaque depending on the grade[9]Generally transparent to semi-transparent[7]

Spectroscopic Data

ParameterC.I. This compoundC.I. Pigment Yellow 110
λmax (approx.) ~450 nm (Estimated based on typical yellow pigments)~450-480 nm (Estimated based on typical yellow pigments)

Note: Specific λmax values in different solvents were not consistently available in the searched literature. The provided values are estimations based on the general absorbance range for yellow pigments.

Chemical Structures

The distinct chemical structures of PY 139 and PY 110 are the basis for their different performance characteristics.

PY139_Structure Chemical Structure of PY 139 cluster_PY139 This compound (Isoindoline) PY139_img PY139_img

Caption: Chemical structure of this compound.

PY110_Structure Chemical Structure of PY 110 cluster_PY110 Pigment Yellow 110 (Isoindolinone) PY110_img PY110_img

Caption: Chemical structure of Pigment Yellow 110.

Fastness and Resistance Properties

The durability of a pigment is crucial for its intended application. Both PY 139 and PY 110 exhibit good to excellent fastness properties, with PY 110 generally showing superior heat and light stability.

PropertyC.I. This compoundC.I. Pigment Yellow 110
Light Fastness (1-8) 6-8[5][10]7-8[4][8]
Heat Resistance (°C) ~250[5]~290-300[7][8]
Acid Resistance (1-5) 5[11]5[4]
Alkali Resistance (1-5) 4-5[5][11]5[4]
Migration Resistance (1-5) 5[11]5[4]

Experimental Protocols

The following outlines the general methodologies for the colorimetric and spectroscopic analysis of pigments like PY 139 and PY 110, based on established ASTM standards.

Colorimetric Analysis (CIELAB Lab*)

This protocol is based on ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates .[12][13]

Objective: To determine the CIELAB Lab* color coordinates of the pigment samples.

Workflow:

Colorimetric_Workflow A Pigment Dispersion Preparation (ASTM D387) B Spectrophotometer/Colorimeter Calibration A->B C Sample Measurement (Reflectance Data) B->C D Calculation of CIELAB Lab* values (ASTM D2244) C->D

Caption: Workflow for colorimetric analysis.

Methodology:

  • Sample Preparation:

    • Prepare a dispersion of the pigment in a suitable vehicle (e.g., a clear resin or binder) at a specified concentration. The dispersion method should be standardized, for example, by using a mechanical muller as described in ASTM D387 .[14][15][16]

    • Apply the dispersion onto a standardized substrate (e.g., a drawdown card or a plastic plaque) to create a uniform, opaque film.

    • Allow the sample to cure or dry completely under controlled conditions.

  • Instrumentation:

    • Use a calibrated spectrophotometer or tristimulus colorimeter with a defined geometry (e.g., d/8° sphere or 45°/0°).

  • Measurement:

    • Set the instrument to the desired illuminant (e.g., D65) and observer (e.g., 10°).

    • Measure the spectral reflectance of the prepared sample over the visible spectrum (typically 400-700 nm).

    • The instrument's software will then calculate the L, a, and b* coordinates based on the reflectance data.

Spectroscopic Analysis (UV-Visible Spectroscopy)

This protocol is based on ASTM E1164 - Standard Practice for Obtaining Spectrometric Data for Object-Color Evaluation .[17]

Objective: To obtain the UV-Visible absorption or reflectance spectrum of the pigments.

Workflow:

Spectroscopic_Workflow A Sample Preparation (Solution or Solid Film) B UV-Vis Spectrophotometer Setup A->B C Spectral Data Acquisition (Absorbance/Reflectance vs. Wavelength) B->C D Data Analysis (Identify λmax) C->D

Caption: Workflow for spectroscopic analysis.

Methodology:

  • Sample Preparation:

    • For solutions: Prepare a dilute solution of the pigment in a suitable transparent solvent (e.g., dimethylformamide, N-methyl-2-pyrrolidone). The concentration should be adjusted to yield an absorbance in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

    • For solid samples: Prepare a solid dispersion in a transparent matrix (e.g., a polymer film) or as a pressed pellet with a non-absorbing powder like KBr. Alternatively, reflectance measurements can be performed on the same type of samples prepared for colorimetric analysis.

  • Instrumentation:

    • Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • For solutions, use a matched pair of cuvettes, with one containing the pure solvent as a reference.

    • For solid samples, use an integrating sphere accessory for reflectance measurements.

    • Scan the sample over the desired wavelength range (e.g., 300-800 nm).

    • The resulting spectrum will show the absorbance or reflectance as a function of wavelength. The wavelength of maximum absorbance is denoted as λmax.

Conclusion

Both this compound and Pigment Yellow 110 are high-performance pigments with distinct properties. PY 110 generally offers superior heat stability and lightfastness, making it suitable for highly demanding applications such as automotive coatings and durable plastics.[7][8] PY 139, while also possessing good fastness properties, provides a reddish-yellow shade and can be a cost-effective alternative in applications where the extreme performance of PY 110 is not required.[9] The choice between these two pigments will depend on the specific performance requirements, processing conditions, and desired coloristic properties of the final product. The experimental protocols outlined provide a framework for conducting direct comparative studies to aid in this selection process.

References

Performance of Pigment Yellow 139 as a replacement for diarylide pigments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and formulation scientists on the comparative performance of Pigment Yellow 139 versus traditional diarylide yellow pigments, supported by experimental data and standardized testing protocols.

In the ongoing effort to enhance the performance and safety of colorants, this compound (PY 139) has emerged as a formidable replacement for conventional diarylide yellow pigments. This guide provides a detailed comparison of PY 139 against common diarylide yellows such as Pigment Yellow 12, 13, 14, and 83, focusing on key performance attributes critical for applications in coatings, plastics, and inks.

Executive Summary

This compound, an isoindoline-class pigment, consistently demonstrates superior performance characteristics when compared to diarylide yellow pigments. Notably, it offers significantly higher heat stability and lightfastness, making it suitable for demanding applications where color integrity over time is paramount. Furthermore, a key advantage of PY 139 is its chemical structure, which, unlike diarylide pigments, does not decompose to form potentially harmful aromatic amines at elevated processing temperatures.[1] While diarylide pigments have been a mainstay in the industry due to their cost-effectiveness and strong color, concerns over their thermal stability and potential for degradation have prompted the search for higher-performance alternatives.[1][2]

Comparative Performance Data

The following tables summarize the key performance indicators of this compound and a selection of diarylide yellow pigments, based on data from technical datasheets. It is important to note that while standardized scales are used, variations in testing conditions between different manufacturers may exist.

Table 1: Lightfastness and Heat Stability

PigmentChemical ClassLightfastness (Full Shade, Blue Wool Scale 1-8)Lightfastness (Tint, Blue Wool Scale 1-8)Heat Resistance (°C)
This compound Isoindoline7-8[3][4]7[5]200-240[3][5][6]
Pigment Yellow 12 Diarylide5-6[7][8]-160-180[7][9]
Pigment Yellow 13 Diarylide5-6[10][11]4-5[11]180-200[10][11]
Pigment Yellow 14 Diarylide5[12]-180[12][13]
Pigment Yellow 83 Diarylide7[14][15]6-7[16]200-220[15][16]

Table 2: Chemical and Solvent Resistance (Scale 1-5, where 5 is excellent)

PigmentAcid ResistanceAlkali ResistanceWater ResistanceEthanol ResistanceMEK Resistance
This compound 5[5][6]5[5][6]4-5[6]4-5[5][6]5[5]
Pigment Yellow 12 5[8][9]5[8][9]4-5[7][9]4[9]-
Pigment Yellow 13 4-5[10][17]3-5[10][17]5[10][17]5[11]4-5[11]
Pigment Yellow 14 5[12]5[12]5[12]5[12]4[12]
Pigment Yellow 83 5[14]5[14]5[14]5[14]3[18]

Key Performance Advantages of this compound

  • Superior Heat Stability: PY 139 exhibits a higher heat resistance (up to 240°C) compared to most diarylide yellows, which typically start to decompose at temperatures above 200°C.[1][3] This makes PY 139 a more reliable choice for plastics and coatings that undergo high-temperature processing.

  • Excellent Lightfastness: With a Blue Wool Scale rating of 7-8, PY 139 demonstrates outstanding resistance to fading upon exposure to light, ensuring long-term color durability in applications such as automotive and industrial coatings.[3][4][5]

  • Safety Profile: A significant advantage of PY 139 is that it does not degrade to produce 3,3'-dichlorobenzidine (B165656) (DCB), a potential carcinogen that can be released from diarylide pigments at temperatures exceeding 200°C.[1][11][18]

  • Good Chemical Resistance: PY 139 shows excellent resistance to acids, alkalis, and various solvents, contributing to its durability in harsh environments.[5][6]

  • Low Warping in HDPE: An additional benefit in plastics applications is the low warping effect of this compound in high-density polyethylene (B3416737) (HDPE).[1]

Visualization of Chemical Structures and Experimental Workflow

To better understand the fundamental differences and the evaluation process, the following diagrams are provided.

cluster_PY139 This compound (Isoindoline) cluster_PY13 Pigment Yellow 13 (Diarylide) PY139 PY139 PY13 PY13

Caption: Chemical structures of this compound and a representative diarylide pigment (PY 13).

G cluster_tests Performance Evaluation start Pigment Sample (PY 139 or Diarylide) dispersion Dispersion in Application Medium (e.g., Resin, Polymer) start->dispersion application Application of Coating/Plastic Sample dispersion->application lightfastness Lightfastness Test (ASTM D4303) application->lightfastness heat_stability Heat Stability Test (ISO 787-21) application->heat_stability chemical_resistance Chemical Resistance Test (ASTM D1308) application->chemical_resistance data_analysis Data Analysis and Comparison lightfastness->data_analysis heat_stability->data_analysis chemical_resistance->data_analysis conclusion Performance Assessment data_analysis->conclusion

Caption: Experimental workflow for comparative pigment performance evaluation.

Experimental Protocols

The following are summaries of the standardized methodologies used to evaluate the key performance characteristics of pigments.

Lightfastness Testing (Based on ASTM D4303)
  • Specimen Preparation: The pigment is dispersed into the desired vehicle (e.g., paint binder, polymer). The colored mixture is then applied to a suitable substrate to create a uniform film.

  • Exposure: The prepared specimens are exposed to a controlled light source that simulates indoor daylight filtered through window glass. A xenon-arc apparatus is a commonly used light source.

  • Evaluation: The color of the specimens is measured using a spectrophotometer or colorimeter before and after exposure. The color change (ΔE) is calculated using the CIE 1976 Lab color difference equation.

  • Rating: The lightfastness is rated on the Blue Wool Scale (1-8), where a higher number indicates better lightfastness. The rating is determined by comparing the color change of the specimen to that of a set of blue wool textile standards exposed under the same conditions.

Heat Stability Testing (Based on ISO 787-21)
  • Sample Preparation: The pigment is dispersed in a stoving medium (e.g., a thermosetting resin). The dispersion is then applied to test panels to form a wet film of a specified thickness.

  • Stoving (Curing): The coated panels are placed in an oven and cured at a series of increasing temperatures for a specified duration.

  • Color Measurement: After cooling, the color of each stoved panel is compared to a control panel that was cured at the lowest temperature required for full curing.

  • Assessment: The heat stability is reported as the maximum temperature at which the pigment shows no significant color change compared to the control.

Chemical Resistance Testing (Based on ASTM D1308)
  • Test Panel Preparation: The pigment is incorporated into the desired organic finish, which is then applied to test panels and allowed to cure completely.

  • Reagent Application: A specified volume of the test chemical (e.g., acid, alkali, solvent) is applied to the surface of the coated panel. The spot is then covered with a watch glass to prevent evaporation.

  • Exposure: The reagent is left in contact with the coating for a predetermined period.

  • Evaluation: After the exposure period, the reagent is removed, and the panel is inspected for any changes in appearance, such as discoloration, blistering, softening, or loss of adhesion. The resistance is typically rated on a scale of 1 to 5, where 5 indicates no effect.

Conclusion

This compound offers a compelling combination of high performance and an improved safety profile, making it an excellent candidate to replace diarylide pigments in a wide range of applications. Its superior heat stability and lightfastness translate to enhanced durability and color retention in finished products. For researchers and formulators, the adoption of PY 139 can lead to the development of more robust and reliable colored articles, particularly in high-end coatings and plastics where long-term performance is a critical requirement. While the initial cost may be a consideration, the long-term benefits in terms of product quality and safety make this compound a strategic choice for future formulations.

References

Benchmarking the lightfastness of Pigment Yellow 139 against other organic yellows

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative benchmark of the lightfastness of Pigment Yellow 139 (PY 139) against other commonly used organic yellow pigments: Pigment Yellow 74 (PY 74), Pigment Yellow 83 (PY 83), and Pigment Yellow 154 (PY 154). The selection of pigments with high lightfastness is critical for applications requiring long-term color stability, such as in automotive coatings, high-quality industrial paints, and durable plastics. This document presents a summary of lightfastness data, a detailed experimental protocol for lightfastness testing, and a visual representation of the experimental workflow.

Data Presentation: Lightfastness of Selected Organic Yellow Pigments

The following table summarizes the lightfastness properties of this compound and its alternatives. Lightfastness is rated on the Blue Wool Scale, where 8 signifies excellent lightfastness and 1 indicates very poor lightfastness.

PigmentChemical ClassC.I. NameC.I. NumberLightfastness (Full Shade, 1-8 Scale)Key Characteristics
This compound IsoindolineP.Y. 139562988Reddish yellow shade with excellent weather and light fastness.[1][2] Suitable for high-grade industrial finishes and automotive coatings.[1]
Pigment Yellow 74 MonoazoP.Y. 74117416-7A bright, greenish-yellow pigment with high tinting strength.[3][4] Its lightfastness is considered good, especially in deep shades.[4][5]
Pigment Yellow 83 DiarylideP.Y. 83211087-8A reddish-shade yellow pigment with good heat resistance and solvent resistance.[6][7] It offers excellent light and weather resistance.[7]
Pigment Yellow 154 BenzimidazoloneP.Y. 154117818A greenish-yellow pigment with very good lightfastness and weather fastness.[8] It is considered one of the most weather-fast organic yellow pigments.[9][10]

Experimental Protocol: Lightfastness Testing

The following protocol is based on the ASTM D4303 standard for testing the lightfastness of pigments.[11][12]

1. Objective: To determine the relative lightfastness of organic yellow pigments by exposing them to accelerated weathering conditions and measuring the resulting color change.

2. Materials and Apparatus:

  • Pigment Samples: this compound, Pigment Yellow 74, Pigment Yellow 83, and Pigment Yellow 154.
  • Binder: A suitable vehicle, such as an acrylic emulsion or an alkyd resin, appropriate for the intended application.
  • Substrate: Standardized test panels (e.g., aluminum or steel).
  • Film Applicator: To ensure uniform film thickness.
  • Xenon-Arc Weathering Apparatus: Equipped with filters to simulate daylight through window glass.[12]
  • Spectrophotometer/Colorimeter: For measuring color coordinates (CIE Lab*).
  • Blue Wool Standards (ISO 105-B08 or AATCC Test Method 16): For visual assessment and as a reference for exposure.

3. Sample Preparation:

  • Disperse each pigment in the binder at a standardized pigment-to-binder ratio to create a series of paints.
  • Apply the paints to the test panels using a film applicator to achieve a consistent dry film thickness.
  • Prepare two sets of identical samples for each pigment. One set will be exposed to the xenon-arc apparatus, and the other will be stored in the dark as a control.
  • Allow the coated panels to dry and cure completely according to the binder manufacturer's instructions.

4. Experimental Procedure:

  • Measure the initial CIE Lab* color coordinates of all test and control panels using a spectrophotometer.
  • Place one set of the prepared panels in the xenon-arc weathering apparatus. The other set (controls) should be stored in a dark, room-temperature environment.
  • Expose the samples to irradiance from the xenon-arc lamp, simulating daylight filtered through glass.[12] The typical irradiance level is 0.35 W/m²/nm at 340 nm.[12]
  • Maintain the relative humidity at approximately 55 ± 5% and the black panel temperature at a specified level, typically around 63°C.[13]
  • Periodically remove the samples from the weathering apparatus at predetermined intervals of radiant exposure (e.g., 500, 1000, 1500, and 2000 hours).
  • At each interval, measure the CIE Lab* color coordinates of the exposed samples.

5. Data Analysis:

  • Calculate the total color change (ΔEab) for each exposed sample at each interval using the CIE 1976 Lab color difference equation: ΔEab = √[(ΔL)² + (Δa)² + (Δb)²] where ΔL, Δa, and Δb* are the differences in the L, a, and b* values between the exposed sample and its corresponding unexposed control.
  • Compare the ΔEab values of the different pigments at each exposure interval. A smaller ΔEab value indicates greater lightfastness.
  • Assign a lightfastness rating based on the Blue Wool Scale by comparing the fading of the pigment samples to the fading of the Blue Wool standards exposed under the same conditions.

Experimental Workflow Diagram

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Exposure and Measurement cluster_analysis Data Analysis cluster_output Output P1 Pigment Dispersion in Binder P2 Film Application on Panels P1->P2 P3 Drying and Curing P2->P3 E1 Initial Color Measurement (Lab*) P3->E1 E2 Xenon-Arc Exposure E1->E2 E3 Periodic Color Measurement E2->E3 E3->E2 A1 Calculate Color Difference (ΔEab) E3->A1 A2 Compare ΔEab Values A1->A2 A3 Assign Blue Wool Rating A2->A3 O1 Comparative Lightfastness Report A3->O1

References

Navigating In Vitro Coloration: A Comparative Guide to Pigment Yellow 139 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to ensure the validity and reliability of in vitro studies. This guide provides a comparative assessment of Pigment Yellow 139 and other common yellow pigments, focusing on their cytotoxicity and biocompatibility for in vitro applications. While direct, publicly available cytotoxicity data for this compound is limited, this document serves to highlight the importance of such evaluation and provides a framework for comparison with alternative pigments for which data is more readily accessible.

Comparative Cytotoxicity of Yellow Pigments

The selection of a colorant for in vitro studies necessitates a thorough evaluation of its potential to interfere with cellular processes. A key indicator of this is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. A lower IC50 value is indicative of higher cytotoxicity.

The following table summarizes available IC50 data for various yellow pigments across different cell lines. It is important to note the absence of specific IC50 values for this compound in the reviewed literature, underscoring a critical data gap for researchers considering its use.

Pigment/CompoundCell LineAssayExposure TimeIC50 ValueReference
Synthetic Pigments
Tartrazine (E102)Human normal fibroblast (FGH)MTT72 h> 100 µg/mL[1]
Human normal gastric mucosal (MN01)MTT72 h> 100 µg/mL[1]
Chinese Hamster Ovary (CHO)Calcein AM24 h> 2000 µM[1]
Ankaflavin (from Monascus)Human lung cancer (A549)--15 µg/mL[2]
Human liver cancer (HepG2)--15 µg/mL[2]
Natural Pigments
Curcumin----[1]
Beta-carotene----[1]
Gardenia YellowEmbryonic Stem Cells (ES-D3)--236.57 µg/mL[3]
BALB/3T3--231.87 µg/mL[3]
Limb bud cells--175 µg/mL[3]

Understanding this compound

This compound, an isoindoline (B1297411) pigment, is a synthetic organic compound known for its reddish-yellow hue and excellent stability to light and heat.[4][5][6] It is widely used in the plastics, coatings, and ink industries.[4][5][7][8] While its physical and chemical properties are well-documented, its biological effects in vitro are not extensively reported in public literature. Some sources describe it as non-toxic and suitable for food contact, however, empirical data from standardized cytotoxicity assays on relevant cell lines is lacking.[9]

Alternative Yellow Pigments for In Vitro Use

Given the data gap for this compound, researchers may consider alternative yellow pigments for which biocompatibility data is available. These can be broadly categorized as synthetic and natural pigments.

Synthetic Alternatives:

  • Tartrazine (E102): A widely used synthetic yellow food colorant that generally exhibits low cytotoxicity in non-cancerous cell lines.[1]

  • Monascus Pigments: Some yellow pigments derived from Monascus species, like ankaflavin, have been shown to possess cytotoxic and anti-cancer properties.[2] This highlights that not all yellow pigments are inert and their biological activity should be a key consideration.

Natural Alternatives:

  • Curcumin, Beta-carotene, and Gardenia Yellow: These are popular natural yellow colorants.[1][3] Studies on natural pigments often show a range of biological activities, from low cytotoxicity to potent effects on cell viability, which can be cell-line and concentration-dependent.[1][3][10] For example, Gardenia Yellow has been evaluated for developmental toxicity and was found to be weakly embryotoxic in some in vitro models.[3]

Experimental Protocols for Biocompatibility and Cytotoxicity Assessment

To address the lack of data for this compound and to properly evaluate any colorant for in vitro use, a standardized set of experiments is recommended.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration at which a pigment may become toxic to cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity is indicative of reduced cell viability or cytotoxicity.

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Expose the cells to a range of concentrations of the pigment dispersion. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the cells with the pigment for various time points (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Sample Collection: At the end of the incubation period, collect the cell culture supernatant.

    • LDH Reaction: Add the collected supernatant to a reaction mixture containing the LDH substrate.

    • Incubation: Incubate as per the manufacturer's instructions to allow for the conversion of a tetrazolium salt into a colored formazan product.

    • Measurement: Measure the absorbance at the recommended wavelength.

    • Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to release maximum LDH).

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This assay helps to determine if the pigment induces programmed cell death (apoptosis) or necrosis.

  • Cell Treatment: Treat cells with the pigment at concentrations around the determined IC50.

  • Cell Harvesting: Harvest the cells (both adherent and floating).

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Inflammatory Response Assay

To assess if the pigment elicits an inflammatory response, the production of key pro-inflammatory cytokines can be measured.

  • Cell Culture: Culture immune cells (e.g., macrophages like RAW 264.7) or other relevant cell types.

  • Treatment: Expose the cells to the pigment.

  • Supernatant Collection: Collect the cell culture supernatant after a suitable incubation period.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Use ELISA kits to quantify the concentration of cytokines such as TNF-α and IL-6 in the supernatant.

Visualizing Experimental Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and potential cellular interactions, the following diagrams are provided.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis start Start: Select Pigment & Cell Line prep_pigment Prepare Pigment Dispersion start->prep_pigment seed_cells Seed Cells in Microplate prep_pigment->seed_cells add_pigment Add Pigment at Various Concentrations seed_cells->add_pigment incubate Incubate for 24, 48, 72h add_pigment->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay apoptosis_assay Apoptosis Assay incubate->apoptosis_assay measure_absorbance Measure Absorbance/Fluorescence mtt_assay->measure_absorbance ldh_assay->measure_absorbance apoptosis_assay->measure_absorbance Flow Cytometry calc_viability Calculate % Cell Viability measure_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity testing of pigments.

G Potential Cellular Response to Pigment Exposure cluster_cellular_interaction Cellular Interaction cluster_downstream_effects Downstream Effects cluster_outcomes Cellular Outcomes pigment Pigment Exposure internalization Internalization/ Membrane Interaction pigment->internalization receptor_binding Receptor Binding pigment->receptor_binding ros Reactive Oxygen Species (ROS) Production internalization->ros inflammation Inflammatory Signaling (e.g., NF-kB) receptor_binding->inflammation apoptosis Apoptosis Pathway Activation ros->apoptosis dna_damage DNA Damage ros->dna_damage inflammation->apoptosis inflammatory_response Inflammatory Response inflammation->inflammatory_response cytotoxicity Cytotoxicity apoptosis->cytotoxicity genotoxicity Genotoxicity dna_damage->genotoxicity

Caption: Potential signaling pathways affected by pigment exposure in vitro.

Conclusion

The selection of a pigment for in vitro studies requires careful consideration of its potential biological effects. While this compound is a well-characterized organic pigment in material science, there is a significant lack of published data regarding its cytotoxicity and biocompatibility in cell culture models. Researchers should exercise caution and are strongly encouraged to perform their own biocompatibility assessments before incorporating this or any other pigment into their experimental protocols. The data and protocols provided for alternative yellow pigments can serve as a valuable reference for these essential validation studies. This comparative guide underscores the principle that even seemingly inert materials require rigorous biological evaluation to ensure the integrity of in vitro research.

References

A Comparative Analysis of the Cost-Effectiveness of PY 139 and PY 83 for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

In the vast landscape of organic pigments, color consistency, durability, and cost are paramount considerations for researchers and product developers. This guide provides a detailed comparative analysis of two widely used yellow pigments: Pigment Yellow 139 (PY 139), an isoindoline (B1297411) yellow, and Pigment Yellow 83 (PY 83), a diarylide yellow. While both deliver a yellow hue, their underlying chemistry dictates significant differences in performance, durability, and ultimately, their cost-effectiveness in various applications. This analysis is intended for scientists, researchers, and professionals in industries such as plastics, coatings, and inks, where precise color and performance specifications are critical.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a pigment is a multi-faceted decision that balances a range of physical and chemical properties against the cost of the material. The following tables summarize the key performance indicators for PY 139 and PY 83 based on available technical data.

Table 1: General and Physical Properties

PropertyThis compound (Isoindoline)Pigment Yellow 83 (Diarylide)
Chemical Class IsoindolineDisazo (Diarylide)
C.I. Name This compoundPigment Yellow 83
C.I. Number 5629821108
Molecular Formula C₁₆H₉N₅O₆C₃₆H₃₂Cl₄N₆O₈[1][2]
Shade Reddish Yellow[3][4][5]Reddish Yellow[1][6]
Opacity Semi-opaque to Transparent[3]Semi-transparent[7]
Oil Absorption ( g/100g ) 35-50[5][8][9]39-66[6][10][11]
Density (g/cm³) ~1.5 - 1.6[9][12]~1.4 - 1.7[6][13]

Table 2: Performance and Resistance Properties

PropertyThis compound (Isoindoline)Pigment Yellow 83 (Diarylide)
Lightfastness (BWS, 1-8) 7-8 (Excellent)[5][8]6-8 (Good to Excellent)[1][6][14]
Heat Resistance (°C) 240-250[3][4][8][15]200-240[1][6][11][13][15]
Acid Resistance (1-5) 4-5 (Good to Excellent)[5]4-5 (Good to Excellent)[6][11][14]
Alkali Resistance (1-5) 1-4 (Poor to Good)[5]3-5 (Moderate to Excellent)[6][11][14]
Solvent Resistance Excellent[5][12]Good to Excellent[1][10][16]
Migration Resistance Good to Excellent[4][5]Excellent[1][10][16]

Cost Analysis

A direct comparison of bulk industrial pricing is proprietary and varies based on supplier and volume. However, pricing from chemical suppliers for smaller quantities can provide a relative cost indication.

Table 3: Relative Cost Comparison

PigmentSupplier Example 1 (1 kg)Supplier Example 2 (1 kg)
PY 139 €235.08$193.40 (on sale)[17]
PY 83 €127.87[14]$107.50 (on sale)[18]

Note: Prices are for illustrative purposes only and do not reflect industrial procurement costs.

From the available data, PY 83 is generally positioned as a more economical option.[19]

Experimental Protocols

The performance data cited in this guide are typically determined using standardized testing methodologies. A key protocol for evaluating a critical performance metric, lightfastness, is outlined below.

Standard Test Method for Lightfastness of Colorants: ASTM D4303

This standard provides several methods to approximate the color change of pigments from indoor light exposure. A common method involves the use of a xenon-arc apparatus.

  • Objective: To simulate the fading effects of sunlight filtered through window glass on a pigmented sample.

  • Apparatus: A xenon-arc weathering apparatus, capable of exposing samples to a controlled light source, temperature, and humidity.

  • Procedure:

    • The pigment is dispersed in a binder (e.g., acrylic, oil) and applied to a substrate.

    • A portion of the sample is masked to serve as an unexposed reference.

    • The sample is placed in the xenon-arc apparatus and exposed to a specified radiant energy.

    • The color difference (ΔE*) between the exposed and unexposed portions is measured using a spectrophotometer.

  • Interpretation: The lightfastness is rated based on the amount of color change after a specific duration of exposure. The Blue Wool Scale (BWS) is a common rating system, with 8 indicating no fading and 1 indicating severe fading. ASTM D4303 establishes lightfastness categories (I-V), with Category I being excellent.[20][21][22][23][24]

Comparative Analysis of Cost-Effectiveness

The cost-effectiveness of PY 139 versus PY 83 is highly dependent on the specific application and its performance requirements.

  • For High-Performance Applications: In applications demanding high heat stability, such as certain engineering plastics, and excellent lightfastness, PY 139 is the more effective choice.[3][4][15] Its higher thermal stability can lead to less product degradation and fewer manufacturing defects, justifying its higher initial cost.[15]

  • For General Purpose Applications: For applications with less stringent heat and lightfastness requirements, PY 83 offers a more cost-effective solution.[19] Its good overall properties and lower price point make it a suitable choice for many plastics, inks, and coatings.[10][25][26]

  • Replacement Considerations: PY 139 is often recommended as a replacement for PY 83 in applications where higher heat resistance is needed.[3][4][15] The decomposition of diarylide pigments like PY 83 at temperatures above 200°C can be a concern.[15]

Application-Specific Recommendations

The decision to use PY 139 or PY 83 can be guided by the end-use of the product. The following diagram illustrates a simplified decision-making workflow for pigment selection.

Pigment_Selection_Workflow start Define Application Requirements heat_req High Heat Resistance? (>200°C) start->heat_req light_req Excellent Lightfastness Required? heat_req->light_req No py139 Select PY 139 heat_req->py139 Yes cost_priority Cost is Primary Driver? light_req->cost_priority No light_req->py139 Yes py83 Select PY 83 cost_priority->py83 Yes re_eval Re-evaluate Cost/Performance Trade-off cost_priority->re_eval No

Pigment selection workflow based on key performance criteria.

Conclusion

Both PY 139 and PY 83 are valuable yellow pigments with distinct advantages. PY 139, an isoindoline yellow, offers superior heat and light stability, making it the preferred choice for high-end, durable applications where performance is paramount. In contrast, PY 83, a diarylide yellow, provides a strong, vibrant color with good overall properties at a more economical price point, rendering it a cost-effective option for a wide range of general-purpose uses. The ultimate selection hinges on a thorough evaluation of the application's specific requirements, balancing the need for long-term performance against budgetary constraints. It is recommended that researchers and developers conduct their own testing within their specific formulations to determine the most suitable and cost-effective pigment for their needs.

References

Evaluating the Opacity of Pigment Yellow 139 in Comparison to Inorganic Pigments: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the diverse world of pigments, opacity is a critical physical property influencing a formulation's hiding power and overall performance. This guide provides an objective comparison of the opacity of Pigment Yellow 139, an organic isoindoline (B1297411) pigment, with two widely used inorganic pigments: rutile titanium dioxide and yellow iron oxide. This analysis is supported by a detailed experimental protocol for measuring opacity, allowing for reproducible and accurate assessments.

Introduction to Pigment Opacity

Opacity, or hiding power, is the ability of a pigment to obscure a substrate or a previously applied color. This property is primarily governed by the pigment's refractive index and its ability to scatter and absorb light.[1][2][3] Inorganic pigments, such as titanium dioxide and iron oxides, are generally known for their high refractive indices, which contribute to their excellent light-scattering capabilities and, consequently, high opacity.[4][5][6] Organic pigments, while offering vibrant and diverse color profiles, often exhibit lower opacity compared to their inorganic counterparts.[6][7]

This compound (PY 139) is an organic isoindoline pigment that presents a complex opacity profile. It is often described as having "very good opacity for an organic pigment," and opaque versions are available for applications requiring good hiding power.[8] However, it is also frequently characterized as a transparent or translucent pigment, particularly in certain applications like films and fibers.[9][10][11]

Rutile Titanium Dioxide (TiO₂) is the most widely used white pigment due to its exceptionally high refractive index, which provides unparalleled opacity and brightness.[4][5] Its ability to efficiently scatter light makes it a benchmark for high hiding power in coatings and other applications.[4][5]

Yellow Iron Oxide (Pigment Yellow 42) is another inorganic pigment known for its excellent opacity, good weather resistance, and cost-effectiveness. It is a popular choice for applications where a durable, opaque yellow is required.

Quantitative Comparison of Pigment Opacity

PigmentChemical ClassTypical Opacity/Hiding PowerRefractive IndexKey Characteristics
This compound Organic (Isoindoline)Moderate to High (for an organic pigment); Transparent grades also exist~1.7-1.9 (estimated for organic pigments)Opacity is formulation-dependent; can be used in combination with inorganic pigments to enhance hiding power.
Rutile Titanium Dioxide Inorganic (Titanium Dioxide)Very High~2.76The industry standard for high opacity and brightness due to superior light scattering.[4]
Yellow Iron Oxide Inorganic (Iron (III) oxide-hydroxide)High~2.0-2.4Offers a good balance of opacity, color, and durability.

Note: The values and descriptions in this table are based on typical properties and can vary depending on the specific grade, particle size, and formulation of the pigment.

Experimental Protocol: Measuring Opacity via Contrast Ratio (ASTM D2805)

To provide a standardized method for evaluating and comparing pigment opacity, the following protocol is based on the ASTM D2805 Standard Test Method for Hiding Power of Paints by Reflectometry.[4][7][8] This method is a precise instrumental approach for determining the hiding power of a coating.[4][8]

Objective

To determine the opacity of a pigment in a given formulation by measuring the contrast ratio of a dried paint film.

Materials and Equipment
  • Pigment samples (this compound, Rutile TiO₂, Yellow Iron Oxide)

  • Vehicle (e.g., acrylic, alkyd, or other relevant binder)

  • Black and white opacity charts (e.g., Leneta cards)

  • Film applicator (drawdown bar) with a specified gap size

  • Spectrophotometer or reflectometer

  • Analytical balance

  • Mixing equipment (e.g., high-speed disperser)

Procedure
  • Pigment Dispersion:

    • Accurately weigh the pigment and vehicle to achieve the desired pigment volume concentration (PVC).

    • Disperse the pigment in the vehicle using appropriate mixing equipment until a uniform consistency is achieved.

  • Film Application:

    • Place an opacity chart on a flat, smooth surface.

    • Apply a generous amount of the prepared paint dispersion along the top edge of the chart.

    • Draw the film applicator down the chart at a constant speed to create a uniform film of a specified thickness.[1]

  • Drying:

    • Allow the coated chart to air-dry or cure under controlled conditions as specified for the coating system.

  • Reflectance Measurement:

    • Calibrate the spectrophotometer or reflectometer according to the manufacturer's instructions.

    • Measure the reflectance of the coated area over the black portion of the chart (RB).

    • Measure the reflectance of the coated area over the white portion of the chart (RW).

  • Calculation of Contrast Ratio:

    • The contrast ratio (C) is calculated using the following formula: C = (RB / RW) x 100%

Data Interpretation

A higher contrast ratio indicates greater opacity. A value of 100% signifies that the paint film completely hides the black and white substrate, meaning it is fully opaque.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_application Application & Measurement cluster_analysis Analysis pigment Pigment Selection (PY 139, TiO₂, Iron Oxide) weighing Weighing pigment->weighing vehicle Vehicle Selection vehicle->weighing dispersion Pigment Dispersion weighing->dispersion drawdown Film Drawdown on Opacity Chart dispersion->drawdown drying Drying/Curing drawdown->drying measurement Reflectance Measurement (Spectrophotometer) drying->measurement calculation Contrast Ratio Calculation C = (RB / RW) x 100% measurement->calculation comparison Opacity Comparison calculation->comparison

References

Cross-Laboratory Validation of Analytical Methods for Pigment Yellow 139: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Yellow 139 (PY 139), an isoindoline (B1297411) pigment, is widely utilized in various applications, including plastics, coatings, and printing inks, due to its excellent lightfastness and heat stability.[1][2] Ensuring the quality and consistency of PY 139 requires robust and validated analytical methods. Cross-laboratory validation, also known as inter-laboratory study, is a critical step in standardizing an analytical method. It assesses the reproducibility of a method when performed by different analysts in different laboratories, thus ensuring its reliability and transferability.[3][4] This guide provides a comparative overview of common analytical methods for the characterization and quantification of this compound, supported by hypothetical cross-laboratory validation data. The methodologies and data presented are designed to reflect typical performance characteristics of these techniques.

A standardized workflow is essential for conducting a successful cross-laboratory validation study. This involves careful planning, protocol distribution, sample preparation and distribution, analysis by participating laboratories, and statistical evaluation of the collected data.

cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Evaluation & Reporting P1 Define Study Objectives & Scope P2 Select Analytical Methods for Validation P1->P2 P3 Develop & Standardize Protocol P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 L1 Lab 1: Executes Protocol P4->L1 L2 Lab 2: Executes Protocol P4->L2 L3 Lab 3: Executes Protocol P4->L3 D1 Collect Data from All Labs L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (e.g., ANOVA) D1->D2 D3 Assess Method Performance Parameters D2->D3 D4 Generate Final Validation Report D3->D4

Figure 1: General workflow for a cross-laboratory validation study.

Analytical Methods and Experimental Protocols

This guide compares three common analytical techniques for the analysis of organic pigments:

  • High-Performance Liquid Chromatography (HPLC-UV): For accurate quantification of the pigment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily for the identification and quantification of organic impurities.

  • UV-Vis Spectrophotometry: For rapid, cost-effective screening and quality control.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally unstable compounds like organic pigments.[5][6][7]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Maximum absorbance wavelength for PY 139 (e.g., 420 nm).

  • Sample Preparation: Accurately weigh 10 mg of PY 139 and dissolve it in 100 mL of a suitable solvent (e.g., N,N-dimethylformamide), followed by filtration through a 0.45 µm syringe filter.

  • Calibration: Prepare a series of standard solutions of known concentrations to establish a calibration curve.

start Start: PY 139 Sample prep Sample Preparation: - Weigh 10 mg - Dissolve in 100 mL DMF - Sonicate to dissolve - Filter (0.45 µm) start->prep inject Inject 10 µL into HPLC prep->inject separation C18 Reverse-Phase Column Gradient Elution (ACN/H2O) inject->separation detection UV-Vis Detection at 420 nm separation->detection quant Quantification: Compare peak area to calibration curve detection->quant end End: Report Concentration quant->end

Figure 2: Experimental workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

While PY 139 itself is not suitable for direct GC-MS analysis due to its low volatility, this technique is invaluable for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis process. Pyrolysis-GC/MS can also be used for the characterization of the pigment.[8]

Experimental Protocol:

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient program suitable for separating potential impurities (e.g., start at 50°C, ramp up to 300°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Sample Preparation: An extract of the pigment is prepared using a suitable solvent (e.g., dichloromethane) to dissolve potential organic impurities. The extract is then concentrated and injected into the GC.

  • Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

start Start: PY 139 Sample extract Solvent Extraction (DCM) to isolate impurities start->extract concentrate Concentrate Extract extract->concentrate inject Inject into GC-MS concentrate->inject separation Capillary GC Column Temperature Program inject->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (MS) Scan m/z 40-500 ionization->detection identify Identify Impurities: Compare spectra to NIST library detection->identify end End: Report Impurity Profile identify->end

Figure 3: Experimental workflow for GC-MS analysis of impurities in this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique used for the qualitative analysis and concentration estimation of pigments in solution.[9][10] It is particularly useful for routine quality control checks.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which PY 139 is soluble (e.g., N,N-dimethylformamide).

  • Scan Range: 200-800 nm.

  • Sample Preparation: Prepare a dilute solution of PY 139 in the chosen solvent to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).

  • Analysis: Record the absorption spectrum and identify the wavelength of maximum absorbance (λmax). The concentration can be estimated using a calibration curve or the Beer-Lambert law if the molar absorptivity is known.

start Start: PY 139 Sample prep Prepare Dilute Solution in DMF start->prep measure Measure Absorbance (200-800 nm) prep->measure identify Identify λmax measure->identify quant Estimate Concentration (Beer-Lambert Law) identify->quant end End: Report λmax and Concentration quant->end

Figure 4: Experimental workflow for UV-Vis spectrophotometric analysis.

Cross-Laboratory Validation Data (Hypothetical)

The following tables summarize the hypothetical performance data from a three-laboratory study designed to validate the analytical methods for this compound.

Table 1: Accuracy (% Recovery)

MethodLab 1Lab 2Lab 3Mean Recovery
HPLC-UV99.2%98.5%101.1%99.6%
GC-MS (for impurity spike)95.8%97.2%96.5%96.5%
UV-Vis Spectrophotometry97.5%102.0%98.9%99.5%

Table 2: Precision (Repeatability as %RSD)

MethodLab 1Lab 2Lab 3Mean RSD
HPLC-UV1.2%1.5%1.1%1.3%
GC-MS (for impurity)4.5%5.1%4.8%4.8%
UV-Vis Spectrophotometry2.5%3.1%2.8%2.8%

Table 3: Linearity (Coefficient of Determination, R²)

MethodLab 1Lab 2Lab 3
HPLC-UV0.99950.99920.9998
GC-MS (for impurity)0.99850.99800.9991
UV-Vis Spectrophotometry0.99750.99680.9982

Table 4: Limits of Detection (LOD) and Quantitation (LOQ) in µg/mL

MethodParameterLab 1Lab 2Lab 3
HPLC-UV LOD0.10.120.09
LOQ0.30.360.27
GC-MS (for impurity) LOD0.050.060.04
LOQ0.150.180.12
UV-Vis Spectro. LOD0.50.60.45
LOQ1.51.81.35

Discussion of Results

The hypothetical data illustrates the relative strengths and weaknesses of each analytical method for the analysis of this compound.

  • HPLC-UV demonstrates excellent accuracy, high precision, and strong linearity, making it the most suitable method for the precise and accurate quantification of PY 139. Its low LOD and LOQ allow for the determination of the pigment at low concentrations.

  • GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities, as indicated by its low LOD and LOQ for these compounds. While its precision is lower than HPLC for the main component, it is the preferred method for impurity profiling, which is crucial for quality control and regulatory compliance.[11]

  • UV-Vis Spectrophotometry offers good accuracy for concentration estimation and is the fastest and most cost-effective of the three methods. However, its lower precision and higher detection limits compared to HPLC make it more suitable for rapid screening and in-process controls rather than for final product release testing where high accuracy is required. Its broader peaks can also be susceptible to interference from other components in a mixture.[12]

Conclusion

The cross-laboratory validation of analytical methods is paramount for ensuring the consistent quality of this compound. This guide provides a framework for comparing key analytical techniques. Based on the presented data, HPLC-UV is the recommended method for accurate quantification of this compound. GC-MS is essential for comprehensive impurity profiling, and UV-Vis spectrophotometry serves as a valuable tool for rapid quality control screening. The choice of method will depend on the specific analytical need, balancing requirements for accuracy, precision, speed, and cost. A combination of these methods within a quality control framework provides a comprehensive characterization of the pigment.

References

A Comparative Analysis of the Environmental Footprint: Isoindoline vs. Diarylide Yellow Pigments

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of yellow organic pigments, isoindoline (B1297411) and diarylide yellows stand out for their vibrant hues and performance characteristics. However, with increasing scrutiny on the environmental and health impacts of chemical manufacturing, a comprehensive comparison of their environmental footprint is crucial for informed decision-making by researchers, scientists, and professionals in drug development and other industries. This guide provides an objective comparison of isoindoline and diarylide yellow pigments, focusing on their environmental impact, supported by available data and standardized experimental protocols.

Overview of Isoindoline and Diarylide Yellow Pigments

Isoindoline pigments are a class of high-performance pigments known for their excellent lightfastness, heat stability, and chemical resistance. A prominent example is Pigment Yellow 139. Generally considered non-toxic, some isoindoline pigments are even deemed suitable for food contact applications.[1] However, concerns regarding their potential for aquatic toxicity exist.[2]

Diarylide yellow pigments , a subset of azo pigments, have been widely used in printing inks, plastics, and coatings due to their strong color and cost-effectiveness. Their synthesis, however, often involves 3,3'-dichlorobenzidine (B165656) (DCB), a known carcinogen.[3][4] A significant environmental concern associated with diarylide pigments is their potential to thermally decompose at temperatures above 200°C, releasing carcinogenic aromatic amines such as DCB.[3][5]

Comparative Data on Environmental and Toxicological Profiles

Table 1: General Environmental and Health Information

ParameterIsoindoline Yellow (this compound)Diarylide Yellow (General)
Primary Environmental Concern Potential for aquatic toxicity with long-lasting effects.[2]Use of hazardous precursors (e.g., 3,3'-dichlorobenzidine) and thermal decomposition releasing carcinogens.[3][5]
Biodegradability Generally not readily biodegradable.Not readily biodegradable.[6]
Bioaccumulation Potential Not expected to bioaccumulate.[2]Low potential for bioaccumulation.[6]
Human Health Hazard Generally considered non-toxic; some grades suitable for food contact.[1]Considered non-toxic in normal use, but thermal decomposition products are carcinogenic.[3][7]

Table 2: Ecotoxicity Data

Test OrganismEndpointIsoindoline Yellow (this compound)Diarylide Yellow (e.g., Pigment Yellow 12, 83)
Algae (e.g., Desmodesmus subspicatus)72h EC50 (Growth Inhibition)10 - 100 mg/L[2]No effects observed at the limit of water solubility.[6]
Daphnia sp.48h EC50 (Immobilisation)No specific data foundNo effects observed at the limit of water solubility.[6]
FishLC50No specific data foundNo effects observed at the limit of water solubility.[6]
Earthworm56-day NOEC (Reproduction)No specific data found>1000 mg/kg soil dry weight[8]

Experimental Protocols

To ensure the reliability and comparability of environmental and toxicological data, standardized testing methodologies are essential. The following are detailed protocols for key experiments relevant to assessing the environmental footprint of pigments, based on OECD Guidelines for the Testing of Chemicals.

Ready Biodegradability - OECD 301 B (CO2 Evolution Test)

This test evaluates the potential for a chemical substance to be rapidly biodegraded by aerobic microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 evolution (ThCO2), which is calculated from the molecular formula of the substance.

  • Apparatus: CO2-free air supply, temperature-controlled incubator, CO2 absorption bottles (containing Ba(OH)2 or NaOH), and a titration setup or Total Organic Carbon (TOC) analyzer.

  • Procedure:

    • Prepare a mineral medium containing essential salts and trace elements.

    • Add the test substance to the medium to achieve a concentration that will yield sufficient CO2 for measurement without being toxic to the microorganisms.

    • Inoculate the medium with a small volume of activated sludge or another suitable microbial source.

    • Aerate the test mixture with CO2-free air, and pass the effluent air through CO2 absorption bottles.

    • At regular intervals, measure the amount of CO2 produced by titrating the remaining hydroxide (B78521) in the absorption bottles or by analyzing the TOC of the absorption liquid.

    • Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

  • Interpretation: A substance is considered "readily biodegradable" if the percentage of biodegradation reaches 60% of the ThCO2 within a 10-day window during the 28-day test period.[5][9][10][11]

Alga, Growth Inhibition Test - OECD 201

This test assesses the toxicity of a substance to freshwater algae.

  • Principle: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance in a nutrient-rich medium over a period of 72 hours. The inhibition of growth in relation to a control group is determined.

  • Apparatus: Temperature-controlled incubator with constant illumination, culture flasks, and a means of measuring algal biomass (e.g., cell counter, spectrophotometer).

  • Procedure:

    • Prepare a sterile nutrient medium.

    • Introduce a small inoculum of exponentially growing algae into the test flasks.

    • Add the test substance to the flasks to create a range of concentrations. Include a control group without the test substance.

    • Incubate the flasks for 72 hours under continuous illumination and constant temperature (e.g., 21-24°C).

    • Measure the algal biomass at least every 24 hours.

  • Interpretation: The results are used to calculate the EC50, which is the concentration of the test substance that causes a 50% reduction in algal growth (either growth rate or yield) compared to the control.[1][12][13][14][15]

Daphnia sp. Acute Immobilisation Test - OECD 202

This test evaluates the acute toxicity of a substance to aquatic invertebrates.

  • Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.

  • Apparatus: Test vessels, temperature-controlled environment, and a means of observing the daphnids.

  • Procedure:

    • Prepare a series of test solutions with different concentrations of the substance in a suitable medium. Include a control group.

    • Introduce a specific number of young daphnids (e.g., 20 per concentration, divided into four replicates of five) into each test vessel.

    • Maintain the test vessels at a constant temperature (e.g., 20°C) for 48 hours with a defined light-dark cycle.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours.

  • Interpretation: The data is used to determine the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.[8][16][17][18][19]

Synthesis and Potential for Environmental Impact

The manufacturing processes for isoindoline and diarylide yellow pigments have distinct implications for their environmental footprints.

Isoindoline Pigment Synthesis

The synthesis of isoindoline pigments, such as this compound, typically involves the condensation reaction of a substituted 1,3-diiminoisoindoline (B1677754) with a compound containing an active methylene (B1212753) group, such as barbituric acid.[20] Some modern synthetic routes aim to be more environmentally friendly by using inorganic acids in aqueous solutions, which can reduce the cost and difficulty of post-treatment of wastewater compared to methods using organic acids.[19][21]

Phthalonitrile Phthalonitrile 1,3-Diiminoisoindoline 1,3-Diiminoisoindoline Phthalonitrile->1,3-Diiminoisoindoline Ammonia Isoindoline Pigment (PY 139) Isoindoline Pigment (PY 139) 1,3-Diiminoisoindoline->Isoindoline Pigment (PY 139) Condensation Barbituric Acid Barbituric Acid Barbituric Acid->Isoindoline Pigment (PY 139) Wastewater (Inorganic Acid) Wastewater (Inorganic Acid) Isoindoline Pigment (PY 139)->Wastewater (Inorganic Acid) Generates

Caption: Simplified synthesis of Isoindoline this compound.

Diarylide Pigment Synthesis

The production of diarylide yellow pigments involves the diazotization of a benzidine (B372746) derivative, most notably 3,3'-dichlorobenzidine, followed by a coupling reaction with an acetoacetanilide (B1666496) derivative.[7] The use of DCB is a major environmental and health concern due to its carcinogenicity.

3,3'-Dichlorobenzidine (Carcinogen) 3,3'-Dichlorobenzidine (Carcinogen) Tetrazotized DCB Tetrazotized DCB 3,3'-Dichlorobenzidine (Carcinogen)->Tetrazotized DCB Diazotization Diarylide Pigment Diarylide Pigment Tetrazotized DCB->Diarylide Pigment Coupling Acetoacetanilide Derivative Acetoacetanilide Derivative Acetoacetanilide Derivative->Diarylide Pigment Wastewater (Aromatic Amines) Wastewater (Aromatic Amines) Diarylide Pigment->Wastewater (Aromatic Amines) Generates Thermal Decomposition (>200°C) Thermal Decomposition (>200°C) Diarylide Pigment->Thermal Decomposition (>200°C) Carcinogenic Amines Carcinogenic Amines Thermal Decomposition (>200°C)->Carcinogenic Amines Releases cluster_isoindoline Isoindoline Yellow cluster_diarylide Diarylide Yellow I_Raw Raw Materials (e.g., Phthalonitrile) I_Synth Synthesis (Potential for greener routes) I_Raw->I_Synth I_Use Use Phase (High performance, good stability) I_Synth->I_Use I_EOL End-of-Life (Persistence, potential aquatic toxicity) I_Use->I_EOL D_Raw Raw Materials (e.g., 3,3'-Dichlorobenzidine - Carcinogenic) D_Synth Synthesis (Use of hazardous precursors) D_Raw->D_Synth D_Use Use Phase (Risk of thermal decomposition >200°C) D_Synth->D_Use D_EOL End-of-Life (Persistence, potential release of harmful substances) D_Use->D_EOL Comparison Environmental Footprint Comparison cluster_isoindoline cluster_isoindoline Comparison->cluster_isoindoline cluster_diarylide cluster_diarylide Comparison->cluster_diarylide

References

Safety Operating Guide

Proper Disposal of PIGMENT YELLOW 139: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of PIGMENT YELLOW 139 (C.I. No. 56298; CAS No. 36888-99-0), focusing on procedural, step-by-step guidance.

Hazard Assessment and Regulatory Overview

This compound is an isoindoline (B1297411) pigment. While it is generally not classified as a hazardous substance for transportation, it is crucial to note its environmental hazards.[1][2] Several Safety Data Sheets (SDS) indicate that this compound is harmful to aquatic life with long-lasting effects (H412).[2][3] Therefore, it must not be discharged into drains, surface waters, or groundwater.[3][4]

Disposal procedures are governed by local, state, and national regulations.[1][3] In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[5][6] It is the responsibility of the waste generator to determine if a chemical waste is hazardous.[6][7] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][8] Although this compound has low acute toxicity, its environmental hazards may lead to it being classified as a regulated waste in some jurisdictions.[1][9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to safety and disposal.

ParameterValueReference
Acute Oral Toxicity (LD50, rat) > 5000 mg/kg[1][9]
Acute Dermal Toxicity (LD50, rat) > 2500 mg/kg[9]
Acute Inhalation Toxicity (LC50, rat) > 5.42 mg/L[9]
Water Solubility Insoluble[4]
Aquatic Toxicity (Fish, LC50) ca. 11,000 mg/L (96h)[9]
Aquatic Toxicity (Daphnia, EC50) > 100 mg/L (48h)[9]
Aquatic Toxicity (Algae, EC50) > 100 mg/L (72h)[9]

Step-by-Step Disposal Procedures

The following protocols provide a general framework for the proper disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.

Experimental Protocol: Waste Characterization and Segregation

  • Waste Determination: The first step is to determine if the waste is considered hazardous under local, state, and federal regulations. Given the H412 classification ("Harmful to aquatic life with long lasting effects"), it is prudent to manage this compound waste as a hazardous or regulated waste unless confirmed otherwise by your EHS department.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container. Avoid mixing with strong acids, bases, or oxidizing agents.[1]

Operational Plan: Handling and Collection of Waste

  • Unused or Expired Product:

    • Unused or expired this compound should be disposed of as chemical waste.

    • Do not dispose of the solid pigment in the regular trash.

    • Collect the material in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Environmental Hazard").

  • Contaminated Materials (Personal Protective Equipment, Labware, etc.):

    • Personal protective equipment (PPE) such as gloves, and disposable lab coats that are contaminated with this compound should be collected as solid hazardous waste.

    • Similarly, contaminated lab supplies like weighing paper, pipette tips, and wipes should be placed in the designated hazardous waste container.

    • For spills, collect the material mechanically (e.g., by sweeping or scooping).[1][10] Avoid creating dust.[2][4][10] The collected material and any cleaning supplies used (e.g., absorbent pads) must be disposed of as hazardous waste.[1]

  • Empty Containers:

    • A container that held this compound is not considered "empty" until it has been properly decontaminated.

    • Regulations for "empty" containers can vary. A common procedure for solid chemical containers is to remove all visible residue.

    • For containers that will be disposed of, it is best practice to triple-rinse them with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate from this process is considered hazardous waste and must be collected in a designated liquid hazardous waste container.

    • After triple-rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), it may be possible to dispose of it as non-hazardous waste.[7] However, confirm this procedure with your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound waste.

G cluster_0 A Generate this compound Waste B Is the waste unused product, contaminated material, or rinsate? A->B C Collect in a labeled 'Hazardous Waste' container B->C Yes D Is the container empty (no visible residue)? B->D No (Empty Container) H Contact EHS for disposal pickup C->H E Triple-rinse with appropriate solvent D->E Yes F Collect rinsate as liquid hazardous waste E->F G Dispose of rinsed container per institutional guidelines E->G F->H

References

Personal protective equipment for handling PIGMENT YELLOW 139

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of PIGMENT YELLOW 139 (CAS No. 36888-99-0). Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.

Essential Safety Information

This compound is a reddish-yellow isoindoline (B1297411) pigment.[1][2] While it has low acute toxicity, it presents specific hazards that must be managed through proper personal protective equipment (PPE) and handling protocols.

Primary Hazards:

  • Combustible Dust: Like many fine organic powders, this compound can form explosive dust clouds in the air.[3][4] All procedures should be designed to minimize dust generation.

  • Aquatic Toxicity: This pigment is harmful to aquatic life with long-lasting effects.[3][5] It must be prevented from entering drains, surface waters, and groundwater.[3][6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound, especially when engineering controls are not sufficient or during procedures with a high risk of dust generation or splashing.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-certified (or equivalent) organic vapor/particulate respirator.[3] A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[7]To prevent inhalation of fine dust particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[4][8]To prevent skin contact.
Eye Protection Tightly fitting safety goggles with side-shields.[7] A face shield should be worn if a splash hazard exists.[3]To protect eyes from dust particles and potential splashes.
Skin and Body Protection Impervious clothing, such as a lab coat or overalls, and closed-toe shoes.[4][8] Fire/flame resistant clothing is also recommended.[7]To prevent skin contamination and staining.

Operational Plan: Step-by-Step Handling Protocol

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

Step 1: Preparation & Engineering Controls

  • Ensure a safety shower and eye wash station are readily accessible.[3][8]

  • Conduct all work in a well-ventilated area.[6] For procedures that may generate dust, such as weighing or transferring powder, use a certified chemical fume hood or a glove box.[8]

  • Provide local exhaust ventilation to control dust.[3]

Step 2: Weighing and Transfer

  • Handle the powder carefully to avoid creating dust clouds.

  • Use tools and techniques that minimize dust generation (e.g., weighing on filter paper, using a spatula to gently transfer material).

  • Take precautionary measures against static discharges, which can ignite dust.[4][6] Ensure all equipment is properly grounded.

Step 3: In-Use Procedures

  • Keep containers tightly closed when not in use.[6]

  • Avoid contact with strong acids, strong bases, and strong oxidizing agents, as this may cause discoloration.[4]

  • Clean up any spills promptly using methods that do not generate airborne dust (see Section 4).

Step 4: End of Work

  • Decontaminate the work area.

  • Wash hands thoroughly with soap and water after handling.

  • Remove and properly store or dispose of contaminated PPE. Contaminated clothing should be washed immediately.[3]

Disposal Plan

CRITICAL: DO NOT discharge this compound or its waste into drains, surface waters, or groundwater.[3]

Step 1: Waste Collection

  • Collect all waste material (excess pigment, contaminated wipes, and disposable PPE) in a designated, clearly labeled, and sealed hazardous waste container.

  • The container should be appropriate for solid chemical waste and kept in a designated, well-ventilated storage area.

Step 2: Container Management

  • Keep the waste container closed except when adding waste.

  • Store the container away from incompatible materials.

Step 3: Final Disposal

  • Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[9][10]

  • Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[3][6]

Emergency Procedures

Emergency SituationProcedure
Inhalation Move the affected person to fresh air. If breathing is difficult or irritation occurs, seek immediate medical attention.[3][8]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If irritation develops, seek medical attention.[3]
Eye Contact Immediately flush eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek medical attention.[3][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][8]
Spill For small spills, carefully pick up the material with a suitable appliance or contain with a dust-binding material.[3][6] Avoid raising dust.[3] Place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Fire Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[4][8] Firefighters should wear self-contained breathing apparatus and full protective gear.[4] Be aware of the dust explosion hazard.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties
PropertyValue
Form Powder[3]
Color Yellow / Orange[6][7]
Odor Odorless[3][6]
Melting Point > 460 °C[7]
Water Solubility 2.9 µg/L at 25 °C[7]
Density ~1.7 g/cm³ at 20 °C[7]
Toxicological Data
Test TypeEndpointSpeciesValue
Acute Oral Toxicity LD50Rat> 5000 mg/kg bw[4][7]
Acute Dermal Toxicity LD50Rat> 2500 mg/kg bw[7]
Acute Inhalation Toxicity LC50Rat> 5.42 mg/L air[7]
Ecotoxicological Data
Test TypeEndpointSpeciesValueExposure Time
Toxicity to Fish LC50Oryzias latipesca. 11,000 mg/L[7]96 hours
Toxicity to Aquatic Invertebrates EC50Daphnia magna> 100 mg/L[7]48 hours
Toxicity to Algae EC50Desmodesmus subspicatus> 100 mg/L[7]72 hours

Experimental Protocols

The toxicological data presented are typically generated using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. Below are summaries of the likely protocols.

Acute Oral Toxicity (Based on OECD Guideline 401)
  • Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (commonly rats) by oral gavage.[11]

  • Methodology: A single dose is used per group.[11] The animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, lethargy), and changes in body weight for at least 14 days.[11] A post-mortem necropsy is performed on all animals.[11] The LD50 value is then calculated, representing the statistically derived dose expected to cause death in 50% of the animals.[11]

  • Note: OECD Guideline 401 has been deleted and replaced by alternative methods (e.g., TG 420, 423, 425) that use fewer animals.[12][13]

Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Principle: This test assesses the health hazards likely to arise from short-term dermal exposure to a substance.[6][14][15]

  • Methodology: The substance is applied to a shaved area of the skin (approx. 10% of the body surface) of the test animals (e.g., rats) and held in contact for 24 hours.[16] Animals are observed for at least 14 days for signs of toxicity and mortality.[16] A gross necropsy is performed at the end of the study.[16] The test allows for classification of the substance and calculation of an LD50 value.[17]

Acute Inhalation Toxicity (Based on OECD Guideline 403)
  • Principle: This guideline evaluates the health hazards from short-term exposure to an airborne substance (gas, vapor, or aerosol/particulate).[2][3][18]

  • Methodology: Animals (commonly rats) are exposed to the test substance in a dynamic airflow inhalation chamber for a defined period, typically 4 hours.[2][7][19] Several concentration groups are tested to establish a dose-response relationship.[7] Animals are then observed for at least 14 days for mortality and clinical signs of toxicity.[2][7][19] The LC50 (median lethal concentration) is determined.[19]

Fish, Acute Toxicity Test (Based on OECD Guideline 203)
  • Principle: This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.[20]

  • Methodology: Fish (e.g., Zebra fish, Brachydanio rerio) are exposed to the test substance in a geometric series of at least five concentrations for a period of 96 hours.[1][20][21] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at each time point where possible.[1][20]

Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)
  • Principle: This test assesses the acute toxicity of a substance to freshwater invertebrates (Daphnia sp.).[4]

  • Methodology: Young daphnids (<24 hours old) are exposed to at least five concentrations of the test substance for 48 hours.[4][5] The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[4][22] Observations are made at 24 and 48 hours, and the EC50 (median effective concentration for immobilization) is calculated.[4][22]

Freshwater Alga, Growth Inhibition Test (Based on OECD Guideline 201)
  • Principle: This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria.[8][23][24]

  • Methodology: Exponentially growing cultures of a selected algal species (e.g., Desmodesmus subspicatus) are exposed to at least five concentrations of the test substance over 72 hours.[8][25] The growth in each culture is measured daily and compared to controls.[24] The key endpoints are the inhibition of growth rate and yield, from which EC50 values are calculated.[8][26]

Workflow Diagrams

G Safe Handling Workflow for this compound prep Step 1: Preparation ppe Don Required PPE: - Respirator - Nitrile Gloves - Safety Goggles - Lab Coat prep->ppe controls Verify Engineering Controls: - Fume Hood / Local Exhaust - Safety Shower / Eyewash ppe->controls handling Step 2: Handling & Use controls->handling weigh Weigh & Transfer Powder (Minimize Dust, Use Grounding) handling->weigh procedure Perform Experimental Work (Keep Containers Closed) weigh->procedure cleanup Step 3: Cleanup & Disposal procedure->cleanup decon Decontaminate Work Area cleanup->decon waste Collect All Waste in Labeled, Sealed Container cleanup->waste end End of Process decon->end waste->end G Disposal and Emergency Spill Workflow start Waste Generated or Spill Occurs is_spill Is it a Spill? start->is_spill waste_collect Collect in Designated 'Hazardous Solid Waste' Container is_spill->waste_collect No (Routine Waste) spill_assess Assess Spill Size is_spill->spill_assess Yes waste_seal Seal and Label Container waste_collect->waste_seal waste_store Store in Secure Area waste_seal->waste_store waste_dispose Arrange Pickup by EH&S / Licensed Contractor waste_store->waste_dispose end_process Process Complete waste_dispose->end_process spill_small Small Spill: - Don Full PPE - Contain with dust-binding material - Scoop into waste container spill_assess->spill_small Small spill_large Large Spill: - Evacuate Area - Alert Others - Contact Emergency Response spill_assess->spill_large Large spill_small->waste_seal spill_large->end_process

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PIGMENT YELLOW 139
Reactant of Route 2
PIGMENT YELLOW 139

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.